Orexin 2 Receptor Agonist
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLMXWCISNJNDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Novel Orexin 2 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Abstract
The orexin (B13118510) system, comprising two G-protein coupled receptors (GPCRs), the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of sleep and wakefulness.[1][2] The discovery that the loss of orexin-producing neurons leads to narcolepsy has catalyzed the pursuit of orexin receptor agonists as a mechanistic therapy.[3][4] OX2R, in particular, has been identified as the primary mediator of wake-promoting signals, making selective OX2R agonists highly sought-after therapeutic candidates for narcolepsy and other hypersomnia disorders.[5][6] This whitepaper provides an in-depth technical overview of the discovery and synthesis of novel OX2R agonists, summarizing key compounds, detailing essential experimental protocols, and visualizing the underlying biological and discovery processes.
The Orexin System & Therapeutic Rationale
Orexin-A and Orexin-B are neuropeptides produced in the lateral hypothalamus that act as endogenous ligands for OX1R and OX2R.[7] While Orexin-A binds to both receptors with high affinity, Orexin-B shows a preference for OX2R.[8] Activation of these receptors, primarily OX2R, is essential for maintaining consolidated wakefulness.[2] Genetic and pharmacological evidence strongly suggests that agonism of OX2R can functionally replace the missing endogenous orexins in conditions like narcolepsy type 1, thereby restoring wakefulness and alleviating symptoms such as cataplexy.[5][9]
Orexin 2 Receptor Signaling Pathway
Upon agonist binding, the OX2R initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gq/11 proteins, which in turn activates Phospholipase C (PLC).[1][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[7][10] Evidence also suggests that OX2R can couple to Gi and Gs proteins, leading to modulation of adenylyl cyclase activity and cAMP levels.[1][7] This multifaceted signaling capability underscores the complexity of orexin-mediated neuronal activation.[1][10]
Novel Small-Molecule OX2R Agonists
The development of non-peptide, orally bioavailable OX2R agonists has been a major goal in the field. Structure-activity relationship (SAR) studies have led to the discovery of several distinct chemical scaffolds with high potency and selectivity for OX2R.[3]
Quantitative Data of Selected OX2R Agonists
The following table summarizes the in vitro potency and selectivity of representative novel OX2R agonists from the literature. Potency is typically measured as the half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization.
| Compound Name / Series | OX2R EC50 (nM) | OX1R EC50 (nM) | Selectivity (OX1R/OX2R Fold) | Reference / Notes |
| Orexin-A (Endogenous) | 0.20 | 0.50 | ~0.4 | Non-selective peptide agonist.[6] |
| [Ala¹¹, D-Leu¹⁵]-Orexin-B | 0.055 | 58 | ~1050 | Selective peptide agonist.[6] |
| YNT-185 | 28 | 2750 | ~98 | Early non-peptide selective agonist.[3] |
| Compound 26 (Biphenyl Carboxamide) | 23 | 1600 | ~70 | Potent and selective agonist from SAR studies.[9][11] |
| Compound 28c (Naphthalene) | 9.21 | 148 | ~16 | Potent agonist from conformational restriction strategy.[12][13] |
| RTOXA-43 (Compound 40) | 24 | 24 | 1 | Dual OX1R/OX2R agonist developed from an OX2R scaffold.[3] |
| TAK-994 | 19 | >13,000 | >700 | Oral agonist; development halted due to liver toxicity.[5] |
| TAK-925 (Danavorexton) | IV Administered | High | High | IV-administered agonist providing clinical proof-of-concept.[14] |
| TAK-861 | 2.5 | >10,000 (est.) | >4000 (est.) | Next-generation oral agonist with higher potency.[15] |
| OX-201 | 8.0 | 8100 | ~1000 | A novel selective agonist used in preclinical studies.[15] |
Note: EC50 values can vary based on the specific cell line and assay conditions used.
Experimental Protocols & Discovery Workflow
The identification and characterization of novel OX2R agonists rely on a standardized set of in vitro and in vivo assays. The general workflow begins with large-scale screening and progresses through detailed characterization of promising candidates.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 7. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. researchgate.net [researchgate.net]
The Wake-Promoting Power of Precision: A Technical Guide to the Mechanism of Action of Selective Orexin 2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, a key regulator of sleep and wakefulness, has emerged as a promising target for the treatment of sleep disorders like narcolepsy. Orexin peptides, orexin-A and orexin-B, exert their effects through two G-protein coupled receptors (GPCRs): the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While both receptors contribute to arousal, the OX2R is considered the primary driver of wakefulness stabilization.[1][2][3] This has spurred the development of selective OX2R agonists, a novel class of therapeutics designed to mimic the action of endogenous orexins with greater precision and potentially fewer side effects. This technical guide provides an in-depth exploration of the mechanism of action of these selective agonists, detailing their signaling pathways, quantitative pharmacological properties, and the experimental methodologies used to characterize them.
Core Mechanism: Mimicking Endogenous Orexins at the OX2R
Selective OX2R agonists are compounds designed to specifically bind to and activate the OX2R, thereby initiating downstream signaling cascades that promote and maintain wakefulness.[4] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, leading to excessive daytime sleepiness and cataplexy.[1][3][5] By activating the OX2R, these agonists can compensate for the lack of endogenous orexin signaling, offering a direct, mechanism-based therapeutic approach.[1][3]
The primary downstream effect of OX2R activation is the mobilization of intracellular calcium, a key second messenger in many cellular processes.[1][2] This is a hallmark of Gq-protein coupling, a primary signaling pathway for orexin receptors. The activation of this pathway ultimately leads to the depolarization of wake-promoting neurons, such as histaminergic neurons in the tuberomammillary nucleus (TMN), which are crucial for maintaining an aroused state.[1][2][6]
Signaling Pathways of Selective OX2R Agonists
The binding of a selective OX2R agonist to the receptor triggers a conformational change, leading to the activation of heterotrimeric G-proteins. The primary pathway involves the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is a key event that triggers various downstream cellular responses, including neuronal excitation.
While Gq is the predominant pathway, evidence also suggests that OX2R can couple to other G-proteins, such as Gs and Gi, leading to the modulation of cyclic AMP (cAMP) levels.[7] However, the Gq-mediated calcium mobilization is the most well-characterized and functionally relevant pathway for the wake-promoting effects of OX2R agonists.
Figure 1: Simplified signaling pathway of selective OX2R agonists.
Quantitative Pharmacology of Selective OX2R Agonists
The potency and selectivity of OX2R agonists are critical parameters in their development. These are typically quantified by determining their half-maximal effective concentration (EC50) and binding affinities (Ki) at both OX1R and OX2R. A high degree of selectivity for OX2R over OX1R is desirable to minimize potential off-target effects associated with OX1R activation, such as those related to reward and motivation.[1][8]
| Compound | Receptor | EC50 (nM) | Selectivity (OX1R/OX2R) | Reference |
| [Ala11, D-Leu15]-orexin-B (AL-OXB) | OX1R | 58 | ~1000-fold | [1][2] |
| OX2R | 0.055 | [1][2] | ||
| Danavorexton (TAK-925) | OX1R | >5000 (relative) | >5000-fold | [9] |
| OX2R | 5.5 | [9] | ||
| OX-201 | OX1R | >1000 (relative) | >1000-fold | [9] |
| OX2R | 8.0 | [9] | ||
| YNT-185 | OX1R | - | - | [1][2] |
| OX2R | - | - | [1][2] | |
| TAK-994 | OX1R | - | - | [5][10] |
| OX2R | - | - | [5][10] |
Note: Data for YNT-185 and TAK-994 EC50 values were not explicitly found in the provided search results, but they are mentioned as selective OX2R agonists.
Key Experimental Protocols
The characterization of selective OX2R agonists relies on a combination of in vitro and in vivo experimental assays.
In Vitro: Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the potency and selectivity of an agonist. It measures the increase in intracellular calcium concentration upon receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). After establishing a baseline fluorescence reading, various concentrations of the test agonist are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve, from which the EC50 value is calculated.
Figure 2: Workflow for the intracellular calcium mobilization assay.
In Vivo: c-Fos Immunohistochemistry for Neuronal Activation
To confirm that a selective OX2R agonist activates wake-promoting neurons in a living organism, c-Fos immunohistochemistry is often employed. c-Fos is an immediate early gene whose protein product is expressed in neurons following stimulation, serving as a marker for recent neuronal activity.
Methodology:
-
Animal Model: Orexin knockout mice, which model narcolepsy, are often used.[1][2]
-
Drug Administration: The selective OX2R agonist is administered, typically via intracerebroventricular (ICV) injection to bypass the blood-brain barrier.
-
Perfusion and Tissue Collection: After a set period (e.g., 2 hours), the mice are anesthetized and perfused with a fixative solution (e.g., paraformaldehyde). The brains are then extracted.
-
Tissue Processing: The brains are sectioned using a cryostat or vibratome.
-
Immunohistochemistry: The brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody. Co-staining with antibodies for markers of specific neuronal populations (e.g., histidine decarboxylase for histaminergic neurons) can also be performed.
-
Imaging and Analysis: The sections are imaged using a fluorescence microscope, and the number of c-Fos positive cells in specific brain regions (e.g., the tuberomammillary nucleus) is quantified.
Figure 3: Experimental workflow for c-Fos immunohistochemistry.
Conclusion
Selective OX2R agonists represent a targeted and rational approach to treating disorders of hypersomnolence, particularly narcolepsy. Their mechanism of action is centered on the specific activation of the OX2R, leading to the stimulation of wake-promoting neuronal circuits through well-defined signaling pathways. The rigorous in vitro and in vivo characterization of these compounds, employing techniques such as calcium mobilization assays and c-Fos immunohistochemistry, is crucial for their development and for understanding their precise pharmacological effects. As research in this area continues, a deeper understanding of the nuanced roles of OX2R signaling will undoubtedly pave the way for even more refined and effective therapies for patients suffering from debilitating sleep disorders.
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 3. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orexin 2 Receptor: A Linchpin in the Orchestration of the Sleep-Wake Cycle
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), has emerged as a critical regulator of sleep and wakefulness. The loss of orexin-producing neurons is the underlying cause of the sleep disorder narcolepsy, highlighting the system's profound influence on arousal and vigilance. Among the two receptors, OX2R has garnered significant attention for its pivotal role in maintaining a consolidated wakeful state. This technical guide provides a comprehensive overview of the core functions of OX2R in the sleep-wake cycle, detailing its signaling pathways, the pharmacological tools used to probe its function, and the experimental methodologies employed in its study.
Core Function and Physiological Significance
The Orexin 2 Receptor is instrumental in promoting and sustaining wakefulness. Its activation by the endogenous ligands, orexin-A and orexin-B, leads to the excitation of numerous neuronal populations that are integral to arousal.[1] Genetic and pharmacological studies have unequivocally demonstrated that the disruption of OX2R signaling results in a phenotype characterized by fragmented sleep and an inability to maintain prolonged periods of wakefulness, closely mimicking symptoms of narcolepsy.[2] Conversely, agonism of OX2R has been shown to robustly promote wakefulness, making it a promising therapeutic target for hypersomnia disorders.[3]
Data Presentation: A Comparative Analysis of Orexin 2 Receptor Ligands
The development of selective and dual orexin receptor antagonists and agonists has been instrumental in dissecting the specific roles of OX2R. The following tables summarize the quantitative data for a selection of these pharmacological tools, providing a basis for their application in both preclinical and clinical research.
| Ligand | Receptor Target | Binding Affinity (Ki/Kd, nM) | Functional Potency (IC50/EC50/pKb) | Reference |
| Dual Orexin Receptor Antagonists (DORAs) | ||||
| Suvorexant | OX1R / OX2R | 0.55 (OX1R), 0.35 (OX2R) | Apparent Kb = 0.7 nM (OX1R), 1.0 nM (OX2R) | [4] |
| Lemborexant | OX1R / OX2R | IC50 = 6.1 nM (OX1R), 2.6 nM (OX2R) | Apparent Kb = 13 nM (OX1R), 0.4 nM (OX2R) | [4][5] |
| Daridorexant | OX1R / OX2R | Ki = 0.47 nM (OX1R), 0.93 nM (OX2R) | Apparent Kb = 0.5 nM (OX1R), 0.8 nM (OX2R) | [2][4] |
| Almorexant | OX1R / OX2R | Kd = 1.3 nM (OX1R), 0.17 nM (OX2R) | - | [3] |
| Selective Orexin 2 Receptor Antagonists (SORAs) | ||||
| EMPA | OX2R | IC50 = 2.3 nM (OX2R), 1900 nM (OX1R) | IC50 = 7.9 nM (vs Orexin-B), 8.8 nM (vs Orexin-A) | [6][7] |
| TCS-OX2-29 | OX2R | IC50 = 40 nM (OX2R), >10,000 nM (OX1R) | pKi = 7.5 | [8] |
| Selective Orexin 1 Receptor Antagonist | ||||
| SB-334867 | OX1R | - | pKb = 7.2 (OX1R), < 5 (OX2R) | [9][10] |
| Selective Orexin 2 Receptor Agonists | ||||
| YNT-185 | OX2R | - | EC50 = 28 nM (OX2R), 2750 nM (OX1R) | [1][11] |
| Danavorexton (TAK-925) | OX2R | - | EC50 = 5.5 nM (OX2R), >5000-fold selectivity over OX1R | [12][13][14] |
| TAK-994 | OX2R | - | EC50 = 19 nM (OX2R), >700-fold selectivity over OX1R | [15][16][17][18] |
Table 1: Pharmacological Profile of Orexin Receptor Ligands. This table provides a comparative summary of the binding affinities and functional potencies of commonly used dual and selective orexin receptor antagonists and agonists.
| Genotype | Total Wake Time (light/dark) | Wake Bout Duration (dark) | Number of Wake Bouts (dark) | Total NREM Sleep Time (light/dark) | NREM Bout Duration (dark) | Number of NREM Bouts (dark) | Reference |
| Wild-Type (WT) | Normal | Long | Fewer | Normal | Long | Fewer | [19][20][21][22] |
| OX2R Knockout (KO) | Slightly Reduced | Shorter | More Frequent | Slightly Increased | Shorter | More Frequent | [19][20][21][22] |
| Orexin Knockout (KO) | Reduced | Shorter | More Frequent | Increased | Shorter | More Frequent | [20][21][22][23] |
Table 2: Sleep-Wake Architecture in Orexin System Deficient Mice. This table summarizes the key changes in sleep and wake patterns observed in mice lacking the Orexin 2 Receptor (OX2R KO) and in mice lacking the orexin neuropeptides (Orexin KO) compared to wild-type controls.
Signaling Pathways of the Orexin 2 Receptor
Upon binding of orexin-A or orexin-B, the Orexin 2 Receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. OX2R primarily couples to the Gq/11 and Gi/o pathways, initiating distinct downstream signaling cascades that ultimately modulate neuronal excitability.
Caption: Orexin 2 Receptor (OX2R) Signaling Pathways.
Experimental Protocols: Methodologies for Interrogating OX2R Function
A variety of sophisticated experimental techniques are employed to elucidate the role of the Orexin 2 Receptor in sleep-wake regulation. The following sections provide an overview of the core methodologies.
EEG/EMG Recording and Sleep-Wake Analysis in Rodents
Objective: To quantify sleep-wake states and assess the effects of genetic or pharmacological manipulation of OX2R on sleep architecture.
Methodology:
-
Surgical Implantation: Mice are anesthetized and stereotaxically implanted with electroencephalogram (EEG) and electromyogram (EMG) electrodes. EEG electrodes, typically stainless-steel screws, are placed over the frontal and parietal cortices. EMG electrodes, consisting of fine wires, are inserted into the nuchal (neck) muscles.
-
Recording: Following a recovery period, animals are connected to a recording apparatus in their home cage. EEG and EMG signals are continuously recorded for extended periods, often 24-48 hours, to capture both the light and dark phases of the circadian cycle.
-
Data Analysis: The recorded signals are segmented into epochs (typically 10 seconds). Each epoch is scored as either wake, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the characteristic EEG and EMG patterns. Wakefulness is characterized by low-amplitude, high-frequency EEG and high EMG activity. NREM sleep is identified by high-amplitude, low-frequency (delta) EEG waves and reduced EMG tone. REM sleep is distinguished by a low-amplitude, theta-dominant EEG and muscle atonia (minimal EMG activity). Automated scoring software is often used, followed by manual verification.
Caption: Experimental Workflow for EEG/EMG-based Sleep Analysis.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters in specific brain regions in response to OX2R activation or blockade.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region of an anesthetized animal.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Dialysate Collection: Small molecules, including neurotransmitters, diffuse across the semi-permeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Brain Slice Electrophysiology
Objective: To directly assess the effects of OX2R ligands on the electrophysiological properties of neurons.
Methodology:
-
Slice Preparation: Animals are euthanized, and their brains are rapidly removed and placed in ice-cold, oxygenated aCSF. Thin brain slices (typically 250-350 µm) containing the region of interest are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from individual neurons to measure changes in membrane potential, firing rate, and synaptic currents in response to the application of OX2R agonists or antagonists.
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentrations in response to OX2R activation, which serves as a proxy for neuronal activity.
Methodology:
-
Calcium Indicator Loading: Neurons in culture or in brain slices are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or are genetically engineered to express a genetically encoded calcium indicator (e.g., GCaMP).
-
Imaging: A fluorescence microscope is used to monitor changes in fluorescence intensity over time.
-
Stimulation and Analysis: The application of OX2R agonists is expected to increase intracellular calcium, leading to a change in fluorescence. The magnitude and kinetics of this change are quantified to assess the cellular response to receptor activation.
Conclusion
The Orexin 2 Receptor stands as a central figure in the intricate neural circuitry governing the sleep-wake cycle. Its profound influence on wakefulness has made it a prime target for the development of novel therapeutics for sleep disorders. The continued application of the advanced experimental methodologies outlined in this guide, coupled with the use of increasingly sophisticated pharmacological tools, will undoubtedly further unravel the complexities of OX2R function and pave the way for innovative treatments for conditions ranging from narcolepsy to insomnia. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of this critical molecular switch for consciousness.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Daridorexant - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. EMPA | OX2 Receptors | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SB334867 | Selective OX1 antagonist | Hello Bio [hellobio.com]
- 10. SB 334867 | OX1 Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TAK-925 (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 13. medkoo.com [medkoo.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drughunter.com [drughunter.com]
- 17. victoriacyanide.substack.com [victoriacyanide.substack.com]
- 18. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ageing‐related modification of sleep and breathing in orexin‐knockout narcoleptic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Behavioral State Instability in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Abnormal sleep/wake dynamics in orexin knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Abnormal Sleep/Wake Dynamics in Orexin Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Non-Peptidic Orexin 2 Receptor Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on non-peptidic Orexin (B13118510) 2 Receptor (OX2R) agonists. The discovery of these small molecules represented a significant breakthrough in the pursuit of targeted therapies for sleep disorders, particularly narcolepsy. This document details the core findings, experimental methodologies, and quantitative data from the seminal studies that paved the way for the development of this important class of therapeutic agents.
Introduction: The Dawn of Non-Peptidic OX2R Agonism
The orexin system, comprising two G protein-coupled receptors, Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of wakefulness.[1] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3] While peptide-based agonists demonstrated the therapeutic potential of activating the orexin system, their poor blood-brain barrier penetration limited their clinical utility.
The landmark discovery of the first selective, non-peptidic OX2R agonists by Nagase and colleagues in 2015 marked a pivotal moment in the field.[4] Through extensive synthesis and screening, they identified a series of compounds with potent and selective agonist activity at the OX2R. This guide focuses on the key early compounds from this research, namely "compound 26" and its close analog, YNT-185, which became crucial tools for validating the therapeutic concept of non-peptidic OX2R agonism.
Orexin 2 Receptor Signaling Pathway
Activation of the OX2R by an agonist initiates a cascade of intracellular events. As a G protein-coupled receptor, the OX2R primarily couples to the Gq subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a hallmark of OX2R activation and serves as a measurable endpoint in in vitro screening assays.
Figure 1: Orexin 2 Receptor signaling cascade.
Key Early Non-Peptidic OX2R Agonists and their In Vitro Activity
The initial breakthrough in non-peptidic OX2R agonist discovery came from a high-throughput screening campaign and subsequent medicinal chemistry optimization.[4] This effort led to the identification of several potent and selective compounds. The table below summarizes the in vitro activity of two key early agonists.
| Compound | OX2R EC50 (μM) | OX1R EC50 (μM) | Selectivity (OX1R/OX2R) | Reference |
| Compound 26 | 0.023 | 1.616 | ~70-fold | [4] |
| YNT-185 | 0.028 | 2.75 | ~98-fold | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early research on non-peptidic OX2R agonists.
Synthesis of a Representative Non-Peptidic OX2R Agonist
While the exact, step-by-step synthesis of "compound 26" and YNT-185 from the initial publications is proprietary, the general synthetic approach involved the coupling of three key fragments. The logical workflow for the synthesis is depicted below.
Figure 2: General synthetic workflow.
In Vitro Efficacy: Intracellular Calcium Mobilization Assay
The primary in vitro assay used to determine the agonist activity of the compounds was a fluorometric imaging plate reader (FLIPR)-based intracellular calcium mobilization assay.
Objective: To measure the ability of a compound to increase intracellular calcium levels in cells expressing either human OX1R or OX2R.
Materials:
-
CHO-K1 cells stably expressing human OX1R (hOX1R) or human OX2R (hOX2R)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin, streptomycin, and a selection antibiotic like G418)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to inhibit dye leakage)
-
Test compounds and reference agonist (e.g., Orexin-A)
-
384-well black-walled, clear-bottom cell culture plates
-
FLIPR instrument
Protocol:
-
Cell Plating:
-
Culture hOX1R and hOX2R expressing CHO-K1 cells to ~80-90% confluency.
-
Harvest the cells and seed them into 384-well plates at a density of approximately 10,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation and Assay:
-
Prepare serial dilutions of the test compounds and the reference agonist in assay buffer in a separate compound plate.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of the cells.
-
It will then add the compounds from the compound plate to the cell plate and continue to measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
The response is typically measured as the peak fluorescence intensity or the area under the curve.
-
Dose-response curves are generated by plotting the response against the compound concentration.
-
The EC50 (half-maximal effective concentration) is calculated from the dose-response curve using a non-linear regression model.
-
In Vivo Efficacy: Murine Model of Narcolepsy
The in vivo efficacy of the early non-peptidic OX2R agonists was evaluated in mouse models of narcolepsy, such as orexin/ataxin-3 transgenic mice, which exhibit a progressive loss of orexin neurons, and orexin knockout mice.[2][3]
Objective: To assess the effect of the test compound on wakefulness and cataplexy-like episodes in a mouse model of narcolepsy.
Materials:
-
Orexin/ataxin-3 transgenic mice or orexin knockout mice
-
Test compound and vehicle control (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80)
-
EEG and EMG recording system
-
Surgical instruments for electrode implantation
-
Video recording equipment
Protocol:
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the mice and place them in a stereotaxic frame.
-
Implant EEG electrodes onto the skull and EMG electrodes into the nuchal muscles.
-
Allow the mice to recover from surgery for at least one week.
-
-
Habituation and Baseline Recording:
-
Habituate the mice to the recording chamber and cables for several days.
-
Record baseline EEG/EMG and video for at least 24 hours to determine the normal sleep-wake patterns and frequency of cataplexy-like episodes.
-
-
Drug Administration and Recording:
-
Administer the test compound or vehicle via intraperitoneal (i.p.) injection.
-
Immediately begin recording EEG/EMG and video for several hours to assess the effects of the compound.
-
-
Data Analysis:
-
Sleep-Wake Scoring: The EEG and EMG data are scored in epochs (e.g., 10 seconds) to determine the vigilance state (wake, NREM sleep, REM sleep).
-
Cataplexy-like Episode Identification: Cataplexy-like episodes are identified based on the following criteria: an abrupt transition from active wakefulness to a state of muscle atonia (low EMG amplitude) lasting for at least 10 seconds, with the EEG showing a theta-dominant frequency.[6][7]
-
Quantification: The total time spent in each vigilance state and the number and duration of cataplexy-like episodes are quantified and compared between the vehicle- and drug-treated groups.
-
Figure 3: In vivo experimental workflow.
Conclusion
The early research on non-peptidic OX2R agonists, exemplified by the discovery of compounds like "compound 26" and YNT-185, was a watershed moment in the field of sleep medicine. These initial studies not only provided the first proof-of-concept for the therapeutic potential of small molecule orexin agonists but also established the fundamental experimental framework for their evaluation. The in vitro and in vivo methodologies detailed in this guide were instrumental in demonstrating the potency, selectivity, and efficacy of these pioneering compounds. This foundational work has directly led to the development of a new generation of OX2R agonists that are now in clinical trials, offering hope for a truly disease-modifying treatment for narcolepsy and other disorders of hypersomnolence.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
Structure-activity relationship (SAR) studies of OX2R agonists
A Technical Guide to Structure-Activity Relationship (SAR) Studies of Orexin-2 Receptor (OX2R) Agonists
Introduction
The orexin (B13118510) system, comprising two neuropeptides, orexin-A (OxA) and orexin-B (OxB), and their G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of sleep-wake cycles, feeding behavior, and energy homeostasis.[1][2] The loss of orexin-producing neurons in the hypothalamus is the underlying cause of narcolepsy type 1 (NT1), a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[3][4] This pathophysiology makes the orexin receptors, particularly OX2R, a prime therapeutic target. While OX1R has a higher affinity for OxA, OX2R binds both OxA and OxB with similar high affinity.[1] Agonism of OX2R has shown significant promise for treating narcolepsy and other hypersomnia disorders by directly addressing the orexin deficiency.[3][4][5]
This guide provides an in-depth overview of the structure-activity relationship (SAR) studies for OX2R agonists, detailing the signaling pathways, key chemical features influencing activity, and the experimental protocols used for their characterization.
OX2R Signaling Pathways
Upon agonist binding, OX2R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. OX2R primarily couples to Gq and Gi/o subtypes.[1][6]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[7] DAG activates protein kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. This increase in cytosolic Ca²⁺ is a common readout for OX2R activation in functional assays.[7]
-
Gi/o Pathway: Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase (AC), resulting in decreased cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Other Pathways: OX2R activation is also associated with the stimulation of phospholipase A (PLA), phospholipase D (PLD), and the p38-MAPK signaling pathway.[1][7]
Structure-Activity Relationship (SAR) of OX2R Agonists
The development of OX2R agonists has been challenging, but recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided detailed insights into the receptor's active state, accelerating structure-based drug discovery.[3][4][5]
Peptidic Agonists
Initial SAR studies focused on modifications of the endogenous orexin peptides. [Ala¹¹, D-Leu¹⁵]-Orexin-B (AL-OXB) is a notable example of a peptidic agonist designed to have high selectivity for OX2R.[8][9] In vitro studies demonstrated that AL-OXB is approximately 1000-fold more selective for OX2R over OX1R.[8][9] This selectivity was confirmed in vivo, where AL-OXB activated OX2R-expressing histaminergic neurons but not OX1R-positive noradrenergic neurons.[8][10]
Small-Molecule Agonists
The discovery of orally bioavailable, brain-penetrant small-molecule agonists is a major goal for therapeutic development. Cryo-EM structures of OX2R in complex with a small-molecule agonist have revealed key interactions within the orthosteric binding pocket.[3][4][5]
Key Structural Insights:
-
Deep Binding Pocket: Small-molecule agonists bind deep within the orthosteric pocket, mimicking key interactions of the C-terminal segment of endogenous orexin peptides.[3][4][5]
-
"Agonistic Tetrad": Interactions with a set of four residues (Thr111, Asp115, His350, and Tyr354) have been proposed as a putative mechanism for the agonistic effect in OX2R.[11]
-
Role of Specific Residues: Mutagenesis studies have highlighted the importance of specific residues. For example, the sulfonamide group of the agonist TAK-925 forms a critical polar interaction with Gln134.[12] Mutation of Thr111 to alanine (B10760859) also significantly reduces the potency of TAK-925.[12]
-
U-Shaped Conformation: For some agonists like TAK-925, a stable, U-shaped conformation enforced by the stereochemistry of substituents on its ring structures is a critical determinant of potency.[12]
Quantitative SAR Data
The following table summarizes the in vitro activity of selected OX2R agonists. Potency is typically measured as the half-maximal effective concentration (EC₅₀) or pEC₅₀ (-log(EC₅₀)).
| Compound | Target | Assay Type | EC₅₀ (nM) | pEC₅₀ | Selectivity (OX1R EC₅₀ / OX2R EC₅₀) | Reference |
| Orexin-A (OXA) | Human OX1R | Ca²⁺ Mobilization | 0.50 | - | ~0.4 | [8] |
| Human OX2R | Ca²⁺ Mobilization | 0.20 | - | [8] | ||
| [Ala¹¹, D-Leu¹⁵]-Orexin-B (AL-OXB) | Human OX1R | Ca²⁺ Mobilization | 58 | - | ~1055-fold for OX2R | [8] |
| Human OX2R | Ca²⁺ Mobilization | 0.055 | - | [8] | ||
| Compound 1 | Human OX1R | IP1 Accumulation | ~35,500 | 4.45 ± 0.06 | ~4287-fold for OX2R | [4][5] |
| Human OX2R | IP1 Accumulation | 5.2 | 8.28 ± 0.03 | [4][5] | ||
| TAK-925 | Human OX2R | - | - | - | Highly selective for OX2R | [12] |
| ORX750 | Human OX2R | - | - | - | Highly potent and selective |
Note: Data is compiled from different studies and assay conditions may vary.
Experimental Protocols
Characterizing the SAR of OX2R agonists involves a suite of in vitro assays to determine binding affinity, potency, and efficacy.
Radioligand Binding Assays
These assays measure the affinity (Kᵢ or Kₔ) of a test compound for the receptor by competing with a radiolabeled ligand.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human OX1R or OX2R are commonly used.[13]
-
Membrane Preparation: Cell membranes containing the receptor are prepared and protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate.
-
Add assay buffer, cell membranes, and a fixed concentration of a suitable radioligand (e.g., ³H-SB674042 for OX1R, ³H-EMPA for OX2R).[13]
-
Add varying concentrations of the unlabeled test compound (agonist).
-
To determine non-specific binding, a high concentration of a known antagonist (e.g., 10 µM suvorexant) is used in separate wells.[13]
-
-
Incubation: The plate is incubated (e.g., 2 hours at 37°C) to allow the binding to reach equilibrium.[13]
-
Termination and Filtration: The reaction is terminated by rapid filtration through filter plates using a cell harvester to separate bound from free radioligand.[14]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding), which is then converted to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.[13]
Functional Assays
Functional assays quantify the cellular response following receptor activation by an agonist, providing measures of potency (EC₅₀) and efficacy (Eₘₐₓ).
a) Calcium Mobilization Assay
This is a common high-throughput screening assay that measures the increase in intracellular calcium concentration following Gq-mediated activation of OX2R.
Methodology:
-
Cell Seeding: CHO-K1 cells stably expressing human OX2R are seeded in a 96-well black, clear-bottom plate and incubated overnight.[11]
-
Dye Loading: The cell culture medium is removed and replaced with a loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). The cells are incubated (e.g., 45-60 minutes at 37°C) to allow the dye to enter the cells.[11]
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before serial dilutions of the test agonist are added to the wells.
-
Signal Measurement: The reader continuously monitors the fluorescence intensity. Agonist binding to OX2R triggers Ca²⁺ release, causing a rapid increase in fluorescence.
-
Data Analysis: The peak fluorescence signal is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.
b) β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated OX2R, an event involved in receptor desensitization and signaling. Commercial platforms like the PathHunter assay are often used.
Methodology:
-
Cell Line: Use an engineered cell line co-expressing the OX2R tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.[2]
-
Assay Principle: Agonist activation of the OX2R-PK induces the recruitment of β-arrestin-EA. This brings the two enzyme fragments (PK and EA) into close proximity, forcing their complementation into a functional enzyme.[2]
-
Procedure: Cells are seeded, and test compounds are added. After incubation, a substrate is added. The functional enzyme hydrolyzes the substrate, generating a chemiluminescent signal.[2][14]
-
Data Analysis: The luminescent signal is measured with a plate reader and plotted against agonist concentration to determine EC₅₀ and Eₘₐₓ.
Recent Advances and Future Directions
The field of OX2R agonist development is rapidly advancing, with several candidates progressing through clinical trials.
-
Clinical Candidates: Companies are actively developing novel, potent, and selective OX2R agonists. Molecules such as ORX750, ORX142, and BP1.15205 are in various stages of clinical development for treating narcolepsy, idiopathic hypersomnia, and other neurological disorders.[15][16][17][18]
-
Focus on Selectivity and Safety: A key goal is to develop agonists with high selectivity for OX2R to minimize potential side effects associated with OX1R activation. Preclinical and early clinical data for candidates like ORX750 have shown favorable safety and tolerability profiles, with no observations of on-target adverse events like hepatotoxicity or visual disturbances reported for some other OX2R agonists.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pA2 Online [pa2online.org]
- 14. benchchem.com [benchchem.com]
- 15. What are the new molecules for OOR agonists? [synapse.patsnap.com]
- 16. Centessa Pharmaceuticals Advances OX2R Agonist Pipeline with Key Clinical Data Readouts Scheduled for 2025 [quiverquant.com]
- 17. sleepreviewmag.com [sleepreviewmag.com]
- 18. mychesco.com [mychesco.com]
Orexin 2 Receptor Agonists for Narcolepsy Type 1: A Foundational Research Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Narcolepsy Type 1 (NT1) is a debilitating neurological disorder characterized by the profound loss of orexin-producing neurons, leading to excessive daytime sleepiness (EDS), cataplexy, and disrupted sleep-wake cycles. The development of Orexin (B13118510) 2 Receptor (OX2R) agonists represents a paradigm shift in NT1 therapy, moving from purely symptomatic treatment to a strategy that addresses the underlying orexin deficiency. This guide provides a comprehensive overview of the foundational research on OX2R agonists, presenting key preclinical and clinical data, detailed experimental methodologies, and a visualization of the core signaling pathways. The information compiled herein is intended to serve as a critical resource for professionals engaged in the research and development of novel therapeutics for narcolepsy.
Introduction: The Role of the Orexin System in Wakefulness
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (OX1R and OX2R), is a critical regulator of wakefulness, arousal, and energy homeostasis. Orexin neurons, located exclusively in the lateral hypothalamus, project widely throughout the brain, innervating key monoaminergic and cholinergic nuclei involved in maintaining arousal. In individuals with NT1, a significant loss of these neurons leads to a state of orexin deficiency, resulting in the characteristic symptoms of the disorder.
Targeting the OX2R is a particularly promising therapeutic strategy, as it is believed to be the primary receptor mediating the wake-promoting effects of orexins. The development of selective, orally available OX2R agonists aims to restore orexin signaling and thereby alleviate the core symptoms of NT1.
Key Orexin 2 Receptor Agonists: A Quantitative Overview
A number of OX2R agonists have been investigated in preclinical and clinical settings. The following tables summarize the quantitative data for several key compounds, providing a comparative analysis of their potency and selectivity.
| Compound | Target | EC50 (nM) | Selectivity (fold) vs. OX1R | Development Status | Reference(s) |
| TAK-994 | OX2R | 19 | 740 | Discontinued (Hepatotoxicity) | [1] |
| TAK-861 (Oveporexton) | OX2R | 2.5 | 3,000 | Phase 3 Clinical Trials | [1] |
| Danavorexton (TAK-925) | OX2R | - | Selective | Investigational (IV formulation) | [2] |
| ORX750 | OX2R | 0.11 | 9,800 | Phase 2 Clinical Trials | [3][4][5] |
| YNT-185 | OX2R | 28 | ~98 | Preclinical | [6][7] |
| AL-OXB | OX2R | 0.055 | ~1000 | Preclinical Research | [8] |
Table 1: In Vitro Potency and Selectivity of Key OX2R Agonists. EC50 values represent the concentration of the agonist that produces 50% of the maximal response in functional assays, typically calcium mobilization. Selectivity is expressed as the ratio of the EC50 at OX1R to the EC50 at OX2R.
| Compound | Animal Model | Key Findings | Reference(s) |
| TAK-994 | Mouse models of narcolepsy | Ameliorated fragmentation of wakefulness and cataplexy-like episodes. | [9] |
| TAK-861 | Orexin neuron-ablated mouse models | Significantly increased wakefulness time, improved wakefulness fragmentation, and suppressed cataplexy-like episodes. | [1] |
| Danavorexton (TAK-925) | Orexin/ataxin-3 narcolepsy mice | Reduced sleep/wakefulness fragmentation and cataplexy-like episodes. | [2] |
| ORX750 | Atax and DTA mouse models | Increased time awake, consolidated wakefulness, and reduced cataplexy occurrences in a dose-related manner. | [3][4] |
| YNT-185 | Orexin knockout and orexin neuron-ablated mice | Suppressed cataplexy-like episodes. | [6][7] |
Table 2: Preclinical Efficacy of OX2R Agonists in Animal Models of Narcolepsy. These studies demonstrate the ability of OX2R agonists to reverse the core symptoms of narcolepsy in established animal models.
| Compound | Population | Key Findings | Reference(s) |
| TAK-994 | Patients with Narcolepsy Type 1 | Statistically significant improvement in daytime wakefulness and reduction in weekly cataplexy rates.[10] | [10][11][12][13][14] |
| Danavorexton (TAK-925) | Healthy adults, individuals with NT1 and NT2 | Well-tolerated and associated with marked improvements in sleep latency in both NT1 and NT2.[2] | [2] |
| TAK-861 | Patients with Narcolepsy Type 1 | Positive topline results from a Phase 2b trial. | [15] |
| ORX750 | Healthy volunteers | Significant improvements in wakefulness at doses of 1.0 mg and 2.5 mg in a Phase 1 study.[5] | [5] |
Table 3: Clinical Efficacy of OX2R Agonists. Clinical trials have provided proof-of-concept for the efficacy of OX2R agonists in treating narcolepsy in humans.
Experimental Protocols: Methodologies for OX2R Agonist Characterization
The following sections provide an overview of the key experimental protocols used to characterize the activity and efficacy of OX2R agonists.
In Vitro Functional Assays: Calcium Mobilization
This assay is a primary method for determining the potency and selectivity of OX2R agonists.
-
Objective: To measure the agonist-induced increase in intracellular calcium concentration ([Ca2+]i) in cells expressing the Orexin 2 Receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human OX2R gene are commonly used.[1][16]
-
Principle: OX2R is a Gq-protein coupled receptor.[17] Agonist binding activates the Gq pathway, leading to the activation of Phospholipase C (PLC).[18] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[13] This increase in intracellular calcium is detected using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[19]
-
General Procedure:
-
Cell Culture: Transfected cells are cultured to an appropriate confluency in 96-well plates.[20]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, which enters the cells and is cleaved to its active, fluorescent form.
-
Compound Addition: The OX2R agonist is added to the wells at various concentrations.
-
Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader.[21]
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
-
In Vivo Efficacy Models: Narcoleptic Mice
Animal models are crucial for assessing the in vivo efficacy of OX2R agonists in a physiological context.
-
Animal Models:
-
Orexin/ataxin-3 transgenic mice: These mice express the ataxin-3 protein in orexin neurons, leading to their progressive loss and recapitulating the pathophysiology of human NT1.[2]
-
Orexin knockout (KO) mice: These mice have a targeted deletion of the prepro-orexin gene, resulting in a complete lack of orexin peptides.[6]
-
Orexin-tTA;TetO diphtheria toxin A (DTA) mice: This is an inducible model where the expression of diphtheria toxin A in orexin neurons can be controlled, allowing for the ablation of these neurons at a specific time.[3]
-
-
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.[11][22]
-
Data Acquisition and Analysis:
-
Recording: Continuous EEG/EMG and video recordings are collected over a 24-hour period.[23]
-
Sleep Scoring: The recordings are scored in epochs (e.g., 10 seconds) to classify the animal's state as wakefulness, non-rapid eye movement (NREM) sleep, or REM sleep.[9]
-
Cataplexy Identification: Cataplexy-like episodes are identified by an abrupt transition from active wakefulness to a state of muscle atonia (low EMG amplitude) accompanied by a theta-dominant EEG, with the animal often in a prone or lying posture.[6][9]
-
-
Drug Administration: The OX2R agonist is typically administered via intraperitoneal (IP) injection or oral gavage.
-
Outcome Measures:
-
Total time spent in wakefulness, NREM, and REM sleep.
-
Fragmentation of wakefulness (number of transitions between states).
-
Number and duration of cataplexy-like episodes.
-
Clinical Assessment: Maintenance of Wakefulness Test (MWT)
The MWT is a standard clinical tool used to objectively measure a patient's ability to stay awake.[7]
-
Objective: To assess the ability to remain awake in a quiet, non-stimulating environment.[24]
-
Procedure:
-
The test consists of four 40-minute trials conducted at two-hour intervals throughout the day.[25]
-
The patient is seated comfortably in a dimly lit, quiet room and instructed to try to remain awake without using any extraordinary measures.[26]
-
EEG and other physiological parameters are monitored to determine sleep onset.[26]
-
-
Outcome Measure: The primary outcome is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to maintain wakefulness.
Orexin 2 Receptor Signaling Pathway
The binding of an agonist to the OX2R initiates a cascade of intracellular events that ultimately leads to neuronal excitation and the promotion of wakefulness.
The primary signaling pathway for OX2R involves coupling to the Gq protein.[17] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions.[13] The resulting increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, leads to a cascade of downstream effects, including the phosphorylation of extracellular signal-regulated kinase (ERK).[2][15] These signaling events ultimately culminate in neuronal excitation and the promotion of a stable wakeful state. While Gq is the primary coupling partner, evidence also suggests that OX2R can couple to Gi and Gs proteins, leading to the modulation of adenylyl cyclase activity and cAMP levels, further highlighting the complexity of orexin signaling.[4][27]
Conclusion and Future Directions
The development of Orexin 2 Receptor agonists represents a significant advancement in the therapeutic landscape for narcolepsy type 1. By targeting the underlying pathophysiology of the disease, these agents hold the promise of providing more comprehensive and effective symptom control than currently available treatments. The quantitative data from preclinical and clinical studies are highly encouraging, demonstrating robust effects on wakefulness and cataplexy.
Future research should continue to focus on the development of highly selective and orally bioavailable OX2R agonists with favorable safety profiles, particularly with regard to potential off-target effects. Further elucidation of the downstream signaling pathways and the specific neuronal circuits modulated by OX2R activation will provide a deeper understanding of their mechanism of action and may reveal novel therapeutic targets. The continued success of this drug class has the potential to transform the lives of individuals living with narcolepsy.
References
- 1. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional Ablation of Orexin/Hypocretin Neurons: A New Mouse Model for the Study of Narcolepsy and Orexin System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. What Is the Maintenance of Wakefulness Test (MWT)? [healthline.com]
- 8. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Feeding-elicited cataplexy in orexin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mechanism of phospholipase C-gamma1 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Simultaneous real-time measurement of EEG/EMG and L-glutamate in mice: A biosensor study of neuronal activity during sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The development of sleep/wake disruption and cataplexy as hypocretin/orexin neurons degenerate in male vs. female Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jcsm.aasm.org [jcsm.aasm.org]
- 25. academic.oup.com [academic.oup.com]
- 26. sleepeducation.org [sleepeducation.org]
- 27. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Preclinical Development of Brain-Penetrant OX2R Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, particularly the orexin-2 receptor (OX2R), has emerged as a critical regulator of wakefulness and arousal. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a debilitating sleep disorder characterized by excessive daytime sleepiness and cataplexy. Consequently, the development of brain-penetrant OX2R agonists represents a promising therapeutic strategy to address the root cause of this disorder. This technical guide provides an in-depth overview of the core preclinical development activities for these novel therapeutic agents, focusing on key in vitro and in vivo assays, data interpretation, and the underlying signaling mechanisms.
Lead Candidates in Preclinical Development
A number of potent and selective OX2R agonists are currently in various stages of preclinical and clinical development. These molecules are designed to cross the blood-brain barrier and mimic the effects of the endogenous orexin peptides. The following table summarizes the in vitro potency and, where available, the brain penetration capacity of several key compounds that have been publicly disclosed.
| Compound | Target | In Vitro Potency (EC50, nM) | Selectivity vs. OX1R | Brain-to-Plasma Ratio |
| Danavorexton (B3325393) (TAK-925) | OX2R | 5.5[1][2] | >5,000-fold[3] | 0.2 (at 0.5 and 1 hr post-dose in mice)[1][4] |
| TAK-994 | OX2R | 19[5] | >700-fold[5][6] | Not explicitly stated, but described as orally available and brain-penetrant[5][6][7] |
| TAK-861 | OX2R | 2.5[8] | ~3,000-fold[8] | Not explicitly stated, but described as orally available with a lower effective dosage than TAK-994[8] |
| ORX750 | OX2R | 0.11[9] | ~9,800-fold[9] | Not explicitly stated, but demonstrated efficacy in mouse models upon oral administration[9] |
| YNT-185 | OX2R | 28[4][10] | ~100-fold[4][10] | Limited in vivo efficacy and brain penetration mentioned[5] |
Core Preclinical Assays: Experimental Protocols
The preclinical evaluation of brain-penetrant OX2R agonists involves a series of in vitro and in vivo assays to characterize their potency, selectivity, pharmacokinetic properties, and efficacy.
In Vitro Assays
1. Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for the OX2R by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of a test compound for OX2R.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human OX2R (e.g., CHO or HEK293 cells).
-
Radioligand, such as [¹²⁵I]-Orexin-A.
-
Test compounds at various concentrations.
-
Non-specific binding control (a high concentration of a known orexin receptor ligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation counter.
-
-
Protocol:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a 96-well plate.
-
To determine non-specific binding, incubate a set of wells with the radioligand and a high concentration of an unlabeled orexin receptor ligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Activity Assay (Calcium Mobilization)
This assay measures the ability of a test compound to activate OX2R and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.
-
Objective: To determine the potency (EC50) and efficacy of a test compound as an OX2R agonist.
-
Materials:
-
A cell line stably expressing the human OX2R (e.g., CHO or HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Test compounds at various concentrations.
-
A reference agonist (e.g., Orexin-A).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescent imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
-
Protocol:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 45-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the test compounds at various concentrations to the wells and immediately begin recording the fluorescence signal over time.
-
Measure the peak fluorescence response for each concentration.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.
-
In Vivo Assays
1. Pharmacokinetic (PK) and Brain Penetration Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound, with a particular focus on its ability to cross the blood-brain barrier.
-
Objective: To determine key pharmacokinetic parameters, including the brain-to-plasma concentration ratio.
-
Materials:
-
Test compound.
-
Appropriate animal model (e.g., C57BL/6 mice).
-
Dosing vehicles and administration equipment.
-
Blood and brain tissue collection supplies.
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
-
-
Protocol:
-
Administer the test compound to the animals via the intended clinical route (e.g., oral or intravenous).
-
At various time points post-administration, collect blood samples (e.g., via tail vein or cardiac puncture) and brain tissue.
-
Process the blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
Extract the drug from the plasma and brain homogenates.
-
Quantify the concentration of the test compound in each sample using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Determine the brain-to-plasma concentration ratio at each time point by dividing the concentration in the brain by the concentration in the plasma.
-
2. Efficacy in a Mouse Model of Narcolepsy (Orexin/Ataxin-3 Mice)
This assay evaluates the ability of the test compound to ameliorate the key symptoms of narcolepsy, namely sleep-wake fragmentation and cataplexy, in a genetically engineered mouse model that lacks orexin neurons.
-
Objective: To assess the in vivo efficacy of the test compound in a disease-relevant animal model.
-
Materials:
-
Orexin/ataxin-3 transgenic mice.
-
Test compound and vehicle.
-
EEG/EMG recording system (including implantable electrodes, amplifier, and data acquisition software).
-
Surgical instruments for electrode implantation.
-
Video recording equipment.
-
-
Protocol:
-
Surgical Implantation of EEG/EMG Electrodes:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant EEG screw electrodes over the frontal and parietal cortices. Typical stereotaxic coordinates relative to bregma for C57BL/6 mice are: Anterior-Posterior (AP) +1.5 mm, Medial-Lateral (ML) ±1.5 mm for frontal; and AP -2.5 mm, ML ±2.0 mm for parietal.[11]
-
Insert EMG wire electrodes into the nuchal (neck) muscles to record muscle tone.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least one week before recording.
-
-
EEG/EMG Recording and Data Analysis:
-
Habituate the mice to the recording chamber and cables.
-
Administer the test compound or vehicle.
-
Record EEG and EMG signals continuously for a defined period (e.g., 24 hours).
-
Filter the EEG (e.g., 0.5-30 Hz) and EMG (e.g., 10-100 Hz) signals.[12]
-
Score the recordings in 10-second epochs into wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria (EEG frequency and amplitude, and EMG activity).
-
Identify and quantify cataplexy-like episodes based on the consensus criteria: an abrupt cessation of activity, a drop in EMG amplitude to a level comparable to REM sleep for at least 10 seconds, and a predominance of theta-frequency EEG activity.[10][13]
-
-
Efficacy Endpoints:
-
Total time spent in wakefulness, NREM sleep, and REM sleep.
-
Number and duration of sleep/wake bouts to assess fragmentation.
-
Number and total duration of cataplexy-like episodes.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of OX2R agonist development. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized workflow for preclinical development.
Caption: OX2R Signaling Pathways.
Caption: Preclinical Development Workflow.
Conclusion
The preclinical development of brain-penetrant OX2R agonists is a multi-faceted process that requires a combination of sophisticated in vitro and in vivo assays. The ultimate goal is to identify a lead candidate with a desirable profile of potency, selectivity, brain penetration, and efficacy in a disease-relevant model, coupled with an acceptable safety profile. The methodologies and data presented in this guide provide a framework for researchers and drug developers to navigate the complexities of this exciting and rapidly evolving field, with the potential to deliver a transformative therapy for patients with narcolepsy and other disorders of hypersomnolence.
References
- 1. TAK-925 (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 9. Centessa presents OX2 receptor agonist ORX-750 for narcolepsy | BioWorld [bioworld.com]
- 10. YNT 185 | OX2 Receptors | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. hajim.rochester.edu [hajim.rochester.edu]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Neurobiology of Orexin 2 Receptor (OX2R) Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orexin (B13118510) system, comprising the neuropeptides orexin-A (OXA) and orexin-B (OXB) and their cognate G protein-coupled receptors, the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), is a critical regulator of diverse physiological functions.[1][2] Initially identified as a key modulator of feeding behavior, the orexin system is now primarily recognized for its indispensable role in maintaining wakefulness and regulating the sleep-wake cycle.[3][4] The Orexin 2 Receptor, in particular, has emerged as a principal player in these processes, making it a high-value target for therapeutic intervention in sleep disorders like narcolepsy.[5][6] This document provides a comprehensive technical overview of the neurobiology of OX2R, detailing its signaling mechanisms, physiological functions, and the experimental methodologies used for its investigation.
The Orexin System: Receptors and Ligands
The biological effects of orexins are mediated by two G protein-coupled receptors, OX1R and OX2R, which are encoded by the HCRTR1 and HCRTR2 genes, respectively.[2] These two receptors share approximately 64% sequence identity.[2] The endogenous ligands, orexin-A and orexin-B, are processed from a common 131-residue precursor, prepro-orexin.[2]
While both peptides act on both receptors, they exhibit different binding affinities. Orexin-A binds to both OX1R and OX2R with high, roughly equal affinity.[7] In contrast, orexin-B shows a 5- to 10-fold higher selectivity for OX2R.[2][7] This differential affinity, combined with the distinct neuroanatomical distribution of the two receptors, underpins their partially overlapping yet functionally distinct roles in the central nervous system.[1][3]
OX2R Signaling Pathways
OX2R is a pleiotropic receptor that couples to multiple heterotrimeric G proteins, including Gq, Gi/o, and Gs, to initiate a complex array of downstream intracellular signaling cascades.[4][8][9] This promiscuous coupling allows OX2R to elicit varied and context-dependent cellular responses.
Gq-Mediated Signaling
The canonical and most well-characterized pathway for both orexin receptors involves coupling to the Gq family of G proteins.[2][4] Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2][8] This Gq/PLC/Ca²⁺ pathway is a primary mechanism for the excitatory effects of orexins on neurons.[4]
Gi/o-Mediated Signaling
Several studies have demonstrated that OX2R, but not typically OX1R, can also couple to the Gi/o family of G proteins.[8][10] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] The Gi/o pathway can also contribute to the modulation of ion channels and other signaling cascades, adding another layer of complexity to OX2R-mediated effects.
Gs-Mediated Signaling
Evidence also exists for OX2R coupling to Gs proteins, which stimulates adenylyl cyclase activity and increases cAMP production.[8][11] The activation of Gs appears to be cell-type and context-dependent, highlighting the versatile signaling capabilities of the receptor.[8]
Mitogen-Activated Protein Kinase (MAPK) Pathways
OX2R activation robustly stimulates the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways.[4][11] This activation is complex and can be initiated through multiple G protein-dependent routes. For instance, ERK1/2 activation can involve Gq/PLC/PKC, Gs/cAMP/PKA, and Gi-mediated cascades.[11] Orexin-B-induced ERK1/2 activation appears to be predominantly mediated through the Gq/PLC/PKC pathway.[11]
Modulation of Neuronal Excitability
Ultimately, these signaling cascades converge to modulate neuronal activity. A primary effect of OX2R activation is neuronal depolarization and increased firing rate.[12][13] This is often achieved through the inhibition of potassium (K⁺) channels and the activation of non-selective cation channels, leading to a net excitatory effect.[14] For example, orexin-A directly activates layer 6b pyramidal neurons via OX2R–mediated closure of potassium channels.[14]
Caption: Overview of OX2R downstream signaling pathways.
Data Presentation: Quantitative Pharmacology
The pharmacological characterization of OX2R is crucial for drug development. The following tables summarize key quantitative data for selected endogenous and synthetic ligands.
Table 1: Ligand Binding Affinities and Functional Potencies at Human OX2R
| Compound | Type | Assay | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Orexin-A | Endogenous Agonist | Ca²⁺ Mobilization (CHO cells) | EC₅₀ | 0.20 nM | [5] |
| Orexin-B | Endogenous Agonist | Ca²⁺ Mobilization (CHO cells) | pEC₅₀ | 7.17 ± 0.07 | [15] |
| [Ala¹¹, D-Leu¹⁵]-Orexin-B | Selective Peptide Agonist | Ca²⁺ Mobilization (CHO cells) | EC₅₀ | 0.056 nM | [5] |
| TAK-994 (Firazorexton) | Selective Small Molecule Agonist | ERK Phosphorylation | pEC₅₀ | 6.8 | [16] |
| Suvorexant | Dual Antagonist | Radioligand Binding ([³H]-EMPA) | pKᵢ | 8.9 ± 0.2 | [17] |
| Almorexant | Dual Antagonist | Radioligand Binding ([³H]-EMPA) | pKᵢ | 8.0 ± 0.1 | [17] |
| EMPA | Selective Antagonist | Radioligand Binding ([³H]-EMPA) | Kᵢ | ~1.25 nM | [17] |
| TCS-OX2-29 | Selective Antagonist | Radioligand Binding ([³H]-EMPA) | pKᵢ | 7.5 ± 0.4 |[17] |
Table 2: Summary of OX2R G-Protein Coupling Evidence
| G-Protein Family | Primary Downstream Effect | Method of Detection | Key Finding | Reference(s) |
|---|---|---|---|---|
| Gαq/11 | PLC activation, ↑ [Ca²⁺]i | Ca²⁺ imaging, IP accumulation assays | Canonical and robust coupling observed across multiple cell systems. | [2][4][8] |
| Gαi/o | Adenylyl cyclase inhibition, ↓ cAMP | cAMP assays with Pertussis Toxin (PTX) | PTX-sensitive decrease in cAMP suggests Gi coupling, often not seen with OX1R. | [8][9][10] |
| Gαs | Adenylyl cyclase activation, ↑ cAMP | cAMP accumulation assays, dominant-negative G proteins | Coupling is observed in some cell systems (e.g., HEK293), suggesting context-dependency. |[8][11] |
Key Physiological Functions of OX2R Signaling
While orexin signaling is pleiotropic, OX2R has been identified as the principal receptor subtype mediating the regulation of sleep and wakefulness.
Regulation of Wakefulness
Genetic and pharmacological studies have unequivocally demonstrated that OX2R signaling is critical for the normal regulation of transitions between wakefulness and NREM sleep.[18] Mice lacking the OX2R gene exhibit a phenotype with fragmented sleep and behavioral arrests similar to narcolepsy with cataplexy.[5][12] This contrasts with OX1R knockout mice, which show a much milder sleep phenotype.[12] OX2R activation promotes wakefulness by exciting various arousal-promoting neuronal populations, most notably the histaminergic neurons of the tuberomammillary nucleus (TMN), which almost exclusively express OX2R.[14][19]
Control of REM Sleep and Cataplexy
While OX2R is dominant in wake-NREM control, signaling through both OX1R and OX2R is critical for the proper regulation of REM sleep.[18] The profound dysregulation of REM sleep and the occurrence of cataplexy, the sudden loss of muscle tone characteristic of narcolepsy, emerge from the loss of signaling through both receptor pathways.[18] However, selective activation of OX2R alone has been shown to be sufficient to ameliorate cataplexy in mouse models of narcolepsy.[5]
Autoregulation of Orexin Neurons
Orexin neurons themselves express OX2R.[12][19] Orexins can directly depolarize orexin neurons, creating a positive-feedback circuit that may serve to sustain high levels of neuronal activity and consolidate wakefulness.[12][19]
Experimental Protocols for Investigating OX2R Signaling
A multi-faceted experimental approach is required to fully characterize OX2R signaling, from ligand binding to physiological output.
Protocol: Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to OX2R.
Caption: Workflow for a radioligand competition binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing OX2R in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Competition Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable OX2R radioligand (e.g., [³H]-EMPA), and a range of concentrations of the unlabeled competitor compound.[10][17] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known ligand).
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). Calculate the Kᵢ using the Cheng-Prusoff equation, which corrects for the concentration and affinity (Kᴅ) of the radioligand used.[17]
Protocol: Intracellular Calcium Imaging
This method measures the mobilization of intracellular Ca²⁺ following receptor activation, a direct readout of Gq-pathway signaling.
Caption: Workflow for an intracellular calcium imaging experiment.
Methodology:
-
Cell Culture: Plate cells stably expressing OX2R (e.g., CHO or HEK293 cells) onto glass-bottom dishes or plates suitable for microscopy.[5]
-
Dye Loading: Incubate the cells with a membrane-permeant form of a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer.[20][21]
-
Washing: After incubation, wash the cells with fresh buffer to remove any unloaded dye.
-
Image Acquisition: Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.
-
Baseline Recording: Record the baseline fluorescence of the cells for a short period before adding any stimulus. For ratiometric dyes like Fura-2, this involves alternating excitation at two wavelengths (e.g., 340 nm and 380 nm) and recording emission at one wavelength (e.g., 510 nm).[20]
-
Agonist Stimulation: Add the agonist (e.g., orexin-A or a test compound) to the cells while continuously recording the fluorescence.
-
Data Analysis: For each cell or region of interest, calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths over time. The peak change from baseline represents the response. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).[22]
Protocol: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of a neuron's electrical activity (e.g., membrane potential, firing rate) in response to OX2R modulation.
Methodology:
-
Brain Slice Preparation: Acutely prepare brain slices (e.g., 250-300 µm thick) from a rodent containing the neuronal population of interest (e.g., lateral hypothalamus for orexin neurons, or TMN for histaminergic neurons).[12] Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Neuron Identification: Transfer a slice to the recording chamber of a microscope and identify target neurons using visual guidance (e.g., infrared differential interference contrast). Transgenic animals expressing fluorescent reporters in specific neurons can also be used.
-
Patch-Clamp Recording: Using a glass micropipette filled with an internal solution, form a high-resistance "giga-seal" with the membrane of a target neuron.[23]
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows for control and measurement of the cell's membrane potential and current.
-
Data Acquisition:
-
Current-Clamp Mode: Record the neuron's membrane potential and firing of action potentials. Apply the OX2R agonist to the bath and observe changes, such as depolarization and increased firing frequency.[12][13]
-
Voltage-Clamp Mode: Clamp the membrane potential at a fixed value (e.g., -60 mV) and record the current required to maintain this potential. Application of an agonist may induce an inward current, reflecting the net influx of positive ions.[12]
-
-
Pharmacology: Confirm the response is mediated by OX2R by pre-incubating the slice with a selective OX2R antagonist and observing a block of the agonist-induced effect. To isolate direct postsynaptic effects, synaptic transmission can be blocked using agents like tetrodotoxin (B1210768) (TTX), CNQX, and AP-5.[12]
Conclusion and Future Directions
The Orexin 2 Receptor is a central node in the neural circuits governing arousal and sleep. Its complex signaling profile, coupling to multiple G protein pathways, allows it to exert powerful excitatory effects on key wake-promoting neuronal populations. The critical role of OX2R in maintaining consolidated wakefulness has been firmly established, positioning it as a prime therapeutic target. The development of selective OX2R agonists represents a mechanistically novel and promising therapeutic strategy for narcolepsy and other disorders of hypersomnolence.[5][24] Future research will continue to unravel the nuances of OX2R signaling, including the potential for biased agonism, receptor dimerization, and the specific roles of downstream effectors in different neuronal subtypes. A deeper understanding of this receptor's neurobiology will be paramount for the development of next-generation therapeutics with improved efficacy and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Orexin receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Control of arousal by the orexin neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. guidetopharmacology.org [guidetopharmacology.org]
- 17. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Frontiers | The physiological role of orexin/hypocretin neurons in the regulation of sleep/wakefulness and neuroendocrine functions [frontiersin.org]
- 20. Intracellular Calcium Recording After Purinoceptor Activation Using a Video-Microscopy Equipment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What are OX2R agonists and how do they work? [synapse.patsnap.com]
Orexin 2 Receptor Agonist Interaction with G-protein-coupled Receptors: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Orexin (B13118510) 2 Receptor (OX2R), a G-protein-coupled receptor (GPCR) predominantly expressed in the brain, plays a pivotal role in regulating wakefulness, arousal, and appetite.[1] Agonists of OX2R are emerging as promising therapeutic agents for treating sleep disorders like narcolepsy.[1][2] Understanding the intricate interactions of OX2R agonists with various G-protein signaling cascades is fundamental for the rational design of novel therapeutics with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of OX2R agonist-mediated signaling, detailing the coupling to Gq, Gi, and Gs proteins, and subsequent downstream effector pathways. It includes a compilation of quantitative data for key agonists, detailed experimental protocols for assessing receptor activation, and visual representations of the core signaling pathways and experimental workflows.
Introduction to Orexin 2 Receptor Signaling
The orexin system consists of two neuropeptides, orexin-A and orexin-B, and two receptors, the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R).[3] While orexin-A binds to both receptors with high affinity, orexin-B shows a preference for OX2R.[4][5] OX2R is a class A GPCR that, upon agonist binding, undergoes a conformational change, enabling it to interact with and activate heterotrimeric G-proteins.[1][6] This interaction initiates a cascade of intracellular signaling events that ultimately dictate the physiological response.
OX2R exhibits promiscuous coupling to multiple G-protein subtypes, primarily:
-
Gαq/11: Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[7] This pathway is a major contributor to the excitatory effects of orexins.
-
Gαi/o: Coupling to the Gi pathway results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][9]
-
Gαs: In some cellular contexts, OX2R can also couple to Gs, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[10][11]
Beyond G-protein signaling, agonist-bound OX2R can also recruit β-arrestins, which mediate receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[8][12]
Quantitative Pharmacology of OX2R Agonists
The pharmacological characterization of OX2R agonists involves determining their binding affinity (Ki), potency (EC50), and efficacy (Emax) in various functional assays that probe different signaling pathways. This data is crucial for understanding the structure-activity relationship and for identifying biased agonists that preferentially activate a specific signaling pathway.
| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |
| Orexin-A | Calcium Mobilization | CHO-hOX2R | EC50 | 0.20 nM | [13] |
| Orexin-A | Calcium Mobilization | CHO-hOX1R | EC50 | 0.50 nM | [13] |
| Orexin-B | Calcium Mobilization | CHO-hOX2R | pEC50 | 10.36 | [3] |
| Orexin-B | IP Accumulation | CHO-hOX2R | pEC50 | 9.84 | [3] |
| Orexin-B | ERK1/2 Phosphorylation | CHO-hOX2R | pEC50 | 11.08 | [3] |
| Orexin-B | cAMP Inhibition | CHO-hOX2R | pEC50 | 9.68 | [3] |
| Orexin-B | cAMP Activation | CHO-hOX2R | pEC50 | 7.85 | [3] |
| AL-OXB | Calcium Mobilization | CHO-hOX2R | EC50 | 0.055 nM | [13] |
| AL-OXB | Calcium Mobilization | CHO-hOX1R | EC50 | 58 nM | [13] |
| TAK-925 | Gq Signaling | - | - | - | [9] |
| TAK-925 | Gi Signaling | - | - | - | [9] |
Note: This table is a compilation of data from the cited literature and is not exhaustive. pEC50 is the negative logarithm of the EC50 value.
Signaling Pathways & Experimental Workflows
Gq Signaling Pathway and Calcium Mobilization Assay
The Gq pathway is a primary signaling route for OX2R. Its activation leads to a transient increase in intracellular calcium, which can be measured using fluorescent calcium indicators.
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. 0047 Mapping orexin 2 receptor pathways that improve sleepiness and cataplexy - ProQuest [proquest.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 5. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the new molecules for OOR agonists? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Orexin 2 Receptor Agonist Screening
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), and their endogenous peptide ligands, Orexin-A and Orexin-B, is a critical regulator of sleep-wake cycles, appetite, and energy homeostasis.[1] The OX2R, in particular, has emerged as a key therapeutic target for sleep disorders like narcolepsy, a condition often caused by a deficiency in orexin neuropeptides.[2] The development of potent and selective OX2R agonists is a promising strategy to restore orexinergic signaling and alleviate symptoms such as excessive daytime sleepiness and cataplexy.[2][3]
This document provides detailed application notes and experimental protocols for the primary in vitro assays used in the screening and characterization of OX2R agonists. These assays are designed to quantify the functional response of the receptor to candidate compounds, enabling researchers to determine potency, efficacy, and selectivity.
Orexin 2 Receptor Signaling Pathways
The Orexin 2 Receptor is known for its ability to couple to multiple G-protein families, leading to the activation of diverse intracellular signaling cascades.[4] This promiscuous coupling allows OX2R to elicit varied physiological responses depending on the cellular context.[5][6] The primary signaling pathways initiated by OX2R agonist binding are:
-
Gq/11 Pathway : This is often considered the hallmark signaling cascade for orexin receptors.[1][4] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 triggers the release of calcium (Ca2+) from intracellular stores, a robust and readily measurable event.[4]
-
Gs and Gi/o Pathways : OX2R can also couple to Gαs and Gαi proteins, which respectively stimulate or inhibit the activity of adenylyl cyclase (AC).[6][9] This modulation results in an increase (Gs) or decrease (Gi) in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10]
-
β-Arrestin Pathway : Like many GPCRs, agonist-bound OX2R recruits β-arrestin proteins.[5][6] This interaction is not only crucial for receptor desensitization and internalization but also initiates separate, G-protein-independent signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[5][9]
Key In Vitro Screening Assays
The choice of assay for an OX2R agonist screening campaign depends on the desired throughput, the specific signaling pathway of interest, and the information required (e.g., potency, efficacy, or mechanism of action).
Calcium Flux Assays
Application Note: Calcium flux assays are the most common functional assays for OX2R because they measure the robust Gq-pathway activation.[11] Upon agonist binding, the Gq-mediated activation of PLC leads to IP3 production and a subsequent rapid, transient increase in intracellular calcium concentration.[4] This change is detected using calcium-sensitive fluorescent dyes (e.g., Fluo-4, Indo-1) that exhibit increased fluorescence upon binding to Ca2+.[12][13] The assay is well-suited for high-throughput screening (HTS) due to its speed, simplicity, and homogenous "no-wash" format.[14] Data from a kinetic fluorescence plate reader can be used to determine agonist potency (EC50) and efficacy.[15]
Detailed Experimental Protocol:
-
Materials:
-
CHO-K1 or HEK-293 cells stably expressing human OX2R.[16]
-
Black, clear-bottom 96-well or 384-well microplates.[16]
-
Culture medium (e.g., F-12 or DMEM with 10% FBS).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[17]
-
Calcium-sensitive dye kit (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (an anion-exchange inhibitor, often used to prevent dye leakage).[15]
-
Test compounds and a reference agonist (e.g., Orexin-A).
-
Kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed the OX2R-expressing cells into the microplates at a density of 45,000-60,000 cells/well for 96-well plates or 14,000-19,000 cells/well for 384-well plates.[17] Incubate overnight at 37°C in a 5% CO2 incubator.[16]
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in Assay Buffer.[15]
-
Aspirate the culture medium from the cell plate and add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).[15]
-
Incubate the plate in the dark at 37°C for 45-60 minutes, followed by an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[15]
-
Compound Preparation: During the incubation, prepare serial dilutions of the test compounds and reference agonist in Assay Buffer in a separate compound plate. Concentrations should typically be 4-5 times the final desired concentration.[15]
-
Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to excite at ~494 nm and measure emission at ~516 nm for Fluo-4.[15]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to perform an automated addition of the compounds from the compound plate to the cell plate.
-
Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the full calcium transient.[15]
-
Data Analysis: The change in fluorescence is plotted against time. The potency (EC50) of the agonist is determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Inositol Monophosphate (IP-One) Assays
Application Note: The IP-One assay is an alternative method for quantifying Gq pathway activation.[8] Instead of measuring the transient Ca2+ signal, this assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[18] The assay is performed in the presence of lithium chloride (LiCl), which blocks the degradation of IP1, causing it to accumulate in stimulated cells.[18][19] The amount of IP1 is then measured using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.[8][18] This assay provides a more stable, endpoint signal compared to the transient nature of calcium flux, making it highly robust and suitable for HTS.[7]
Detailed Experimental Protocol:
-
Materials:
-
OX2R-expressing cells (e.g., HEK-293).
-
White 384-well microplates.
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer).
-
Stimulation buffer containing LiCl.[18]
-
Test compounds and reference agonist.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight.
-
Cell Stimulation: Remove the culture medium. Add the test compounds diluted in stimulation buffer (containing LiCl) to the cells.[18]
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.[18]
-
IP1 Detection: Following the manufacturer's protocol, add the HTRF detection reagents sequentially to the wells. This typically involves adding the IP1-d2 (acceptor) conjugate, followed by the anti-IP1 Cryptate (donor) conjugate.[18]
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.[10]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis: The HTRF signal is expressed as a ratio of the two emission wavelengths.[10] A decrease in the HTRF ratio indicates an increase in cellular IP1 production. Plot the normalized response against the logarithm of the agonist concentration to determine the EC50 value.[10]
-
Cyclic AMP (cAMP) Assays
Application Note: To investigate agonist activity via the Gi or Gs pathways, intracellular cAMP levels are measured.[10] Activation of the Gi pathway by an OX2R agonist will lead to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP. To measure this decrease, adenylyl cyclase is typically first stimulated with forskolin (B1673556), creating an elevated cAMP baseline from which inhibition can be quantified.[20] Conversely, Gs activation will increase cAMP levels directly.[6] Like IP-One assays, cAMP levels are commonly measured using HTRF-based competitive immunoassays.[21]
Detailed Experimental Protocol:
-
Materials:
-
OX2R-expressing cells.
-
White 384-well microplates.
-
cAMP HTRF Assay Kit.
-
Forskolin (for Gi pathway assays).[20]
-
Test compounds and reference ligands.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Cell Plating: Plate cells and incubate overnight as previously described.
-
Cell Stimulation (Gi Assay): Prepare a solution containing the test agonist and a fixed concentration of forskolin (e.g., an EC80 concentration). Add this mixture to the cells.[10]
-
Cell Stimulation (Gs Assay): Add the test agonist diluted in stimulation buffer to the cells.
-
Incubate the plate at room temperature for approximately 30 minutes.[10]
-
cAMP Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) as per the kit protocol.[10]
-
Incubation: Incubate for 60 minutes at room temperature.[10]
-
Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: For Gi-coupled agonism, a potent agonist will decrease the forskolin-stimulated cAMP level, leading to a higher HTRF ratio. For Gs-coupled agonism, the agonist will increase cAMP, leading to a lower HTRF ratio.[21] Calculate IC50 (for Gi) or EC50 (for Gs) values from the dose-response curves.
-
β-Arrestin Recruitment Assays
Application Note: β-arrestin recruitment assays provide a G-protein-independent readout of receptor activation.[22] These assays are valuable for identifying biased agonists—ligands that preferentially activate one signaling pathway (e.g., β-arrestin) over another (e.g., G-protein). Various technologies exist, with enzyme fragment complementation (EFC) being a common platform.[22] In this format, the OX2R is tagged with one inactive enzyme fragment and β-arrestin is tagged with the complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, forming an active enzyme that generates a chemiluminescent or fluorescent signal.[22]
Detailed Experimental Protocol (Conceptual):
-
Materials:
-
Engineered cell line co-expressing OX2R and β-arrestin tagged with EFC components (e.g., PathHunter cells).[22]
-
White, solid-bottom assay plates.
-
Test compounds and reference agonist.
-
Detection kit containing enzyme substrate.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Plate the engineered cells in the assay plates and incubate to allow for adherence.
-
Compound Addition: Add serial dilutions of test compounds to the wells.
-
Incubation: Incubate the plates at 37°C for a period sufficient to allow receptor-arrestin interaction (e.g., 60-90 minutes).
-
Detection: Equilibrate the plate to room temperature and add the detection reagents containing the enzyme substrate according to the manufacturer's protocol.
-
Signal Development: Incubate at room temperature for approximately 60 minutes to allow the chemiluminescent signal to develop and stabilize.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: An increase in signal corresponds to an increase in β-arrestin recruitment. Determine EC50 values from the dose-response curves.
-
Data Presentation: Potency of Known OX2R Agonists
The following table summarizes publicly available data for several known OX2R agonists, providing a benchmark for screening campaigns. Potency (EC50) can vary based on the assay format and cell line used.
| Compound | Assay Type | Cell Line | EC50 at hOX2R (nM) | EC50 at hOX1R (nM) | Selectivity (OX1/OX2 Fold) | Reference |
| Orexin-A | Calcium Mobilization | CHO | 0.20 | 0.50 | 2.5 | [23][24] |
| AL-OXB | Calcium Mobilization | CHO | 0.055 | 58 | ~1055 | [23][24] |
| ORX750 | β-Arrestin Recruitment | CHO | 0.11 | 1100 | ~10000 | [25] |
| ORX142 | Calcium Mobilization (FLIPR) | CHO | 0.069 | 930 | >13000 | [26] |
| TAK-861 | Calcium Mobilization | CHO | 2.5 | >7500 | ~3000 | [27] |
| OX-201 | Calcium Mobilization | CHO | 8.0 | 8100 | ~1000 | [28] |
| Danavorexton (TAK-925) | Calcium Mobilization | CHO | 1.8 | 200 | ~111 | [28] |
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Experimental Medicine Approaches for the Development of Novel Psychiatric Treatments Based on Orexin Receptor Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 6. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 8. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ready-to-Assay OX 2 Orexin Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 12. bu.edu [bu.edu]
- 13. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 19. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 25. investors.centessa.com [investors.centessa.com]
- 26. Centessa Pharmaceuticals Presents Preclinical Data for ORX142, a Novel Orexin Receptor 2 (OX2R) Agonist, at the 27th Congress of the European Sleep Research Society (Sleep Europe 2024) - BioSpace [biospace.com]
- 27. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 28. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OX2R Agonist Testing in Animal Models of Narcolepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of narcolepsy for the preclinical evaluation of orexin (B13118510) 2 receptor (OX2R) agonists. Detailed protocols for key experiments are provided, along with a summary of quantitative data from studies with notable OX2R agonists.
Introduction to Narcolepsy and OX2R Agonism
Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness (EDS), cataplexy (sudden loss of muscle tone triggered by strong emotions), sleep paralysis, and hypnagogic hallucinations.[1] Narcolepsy Type 1 (NT1) is caused by a significant loss of orexin-producing neurons in the hypothalamus.[2][3][4] Orexins (also known as hypocretins) are neuropeptides that regulate wakefulness by acting on two G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[2] The loss of orexin signaling, particularly through OX2R, is strongly implicated in the pathophysiology of narcolepsy.[2][3][5] Consequently, the development of OX2R agonists that can cross the blood-brain barrier and mimic the action of endogenous orexin is a primary therapeutic strategy for narcolepsy.[2][3][4][6]
Animal Models of Narcolepsy
Several genetically engineered mouse models have been developed to replicate the key features of human narcolepsy and serve as platforms for testing novel therapeutics.
-
Orexin Knockout (OXKO) Mice: These mice lack the gene for prepro-orexin, the precursor to both orexin-A and orexin-B.[2] They exhibit symptoms that resemble human narcolepsy, including fragmented sleep and wakefulness and behavioral arrests similar to cataplexy.[1][2]
-
Orexin/Ataxin-3 Mice: In this model, orexin neurons are genetically ablated postnatally.[2][7] These mice display progressive degeneration of orexin neurons, mirroring the disease progression in humans, and exhibit hallmark symptoms like fragmented sleep-wake cycles and cataplexy.[3][7][8]
-
Orexin-tTA;TetO DTA Mice: This is a diphtheria toxin A (DTA)-based model where the ablation of orexin neurons can be controlled. The expression of the toxin is suppressed by doxycycline (B596269) in the diet; removing doxycycline induces the death of orexin neurons within a few weeks, leading to the development of severe cataplexy and sleep-wake fragmentation.[9]
Featured OX2R Agonists
Several selective OX2R agonists have shown promise in preclinical studies:
-
YNT-185: A non-peptide, selective OX2R agonist that has been shown to suppress cataplexy-like episodes and promote wakefulness in mouse models of narcolepsy.[2][4][10]
-
Danavorexton (B3325393) (TAK-925): A selective OX2R agonist that has demonstrated efficacy in reducing sleep/wake fragmentation and cataplexy-like episodes in narcoleptic mice.[3][4][8][11][12]
-
TAK-861: A potent, orally available OX2R agonist that has shown to significantly increase wakefulness and suppress cataplexy in mouse models.[3][13][14]
-
ORX750: An investigational oral OX2R agonist that has shown significant improvements in wakefulness in preclinical and early clinical studies.[15][16]
Quantitative Data Summary
The following tables summarize the efficacy of various OX2R agonists in preclinical animal models of narcolepsy.
Table 1: Effect of YNT-185 on Narcolepsy Symptoms in Mouse Models
| Animal Model | Administration Route | Dose | Outcome Measure | Result | Reference |
| OXKO Mice | Intraperitoneal (i.p.) | 40 mg/kg | Latency to first SOREM | Significantly increased | [2] |
| OXKO Mice | Intraperitoneal (i.p.) | 60 mg/kg | Latency to first SOREM | Significantly increased | [2] |
| Orexin/Ataxin-3 Mice | Intraperitoneal (i.p.) | 40 mg/kg | Frequency of chocolate-induced SOREMs | Significantly decreased for 3 hours | [2] |
Table 2: Effect of Danavorexton (TAK-925) on Narcolepsy Symptoms in Orexin/Ataxin-3 Mice
| Administration Route | Dose | Outcome Measure | Result | p-value | Reference |
| Subcutaneous (s.c.) | 1 mg/kg | Total Wakefulness Time (first hour) | Significantly increased | p ≤ 0.05 | [8] |
| Subcutaneous (s.c.) | 3 mg/kg | Total Wakefulness Time (first hour) | Significantly increased | p ≤ 0.05 | [8] |
| Subcutaneous (s.c.) | 10 mg/kg | Total Wakefulness Time (first hour) | Significantly increased | p ≤ 0.01 | [8] |
| Subcutaneous (s.c.) | 0.3 mg/kg | Cataplexy-like episodes | Reduced | - | [11] |
| Subcutaneous (s.c.) | 1 mg/kg | Cataplexy-like episodes | Reduced | - | [11] |
Table 3: Effect of TAK-861 on Narcolepsy Symptoms in Mouse Models
| Animal Model | Administration Route | Dose | Outcome Measure | Result | Reference |
| Orexin/Ataxin-3 & Orexin-tTA;TetO DTA Mice | Oral | Not specified | Wakefulness Time | Significantly increased | [3][13] |
| Orexin/Ataxin-3 & Orexin-tTA;TetO DTA Mice | Oral | Not specified | Wakefulness Fragmentation | Improved | [3][13] |
| Orexin/Ataxin-3 & Orexin-tTA;TetO DTA Mice | Oral | Not specified | Cataplexy-like Episodes | Significantly suppressed | [3][13] |
| Wild-type Mice | Oral | 1 mg/kg | Wakefulness | Significantly promoted | [3][14] |
Signaling Pathways and Experimental Workflows
Caption: OX2R Signaling Pathway.
Caption: Experimental Workflow for OX2R Agonist Testing.
Experimental Protocols
Protocol 1: EEG/EMG Electrode Implantation Surgery
This protocol describes the surgical procedure for implanting electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Surgical tools (scalpel, forceps, etc.)
-
Dental cement
-
Miniature stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Headmount connector
Procedure:
-
Anesthetize the mouse using isoflurane (B1672236) (4% for induction, 2% for maintenance).[10]
-
Place the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes in the skull for the EEG electrodes without piercing the dura mater. A common placement is one screw over the frontal cortex and another over the parietal cortex.[17]
-
Gently screw the stainless steel screws into the burr holes.
-
For EMG electrodes, insert two flexible, multi-stranded stainless steel wires into the nuchal (neck) muscles.[17]
-
Solder the electrode wires to a headmount connector.
-
Secure the entire assembly to the skull using dental cement.
-
Allow the mouse to recover for at least one week post-surgery. During this time, provide appropriate post-operative care, including analgesics.
Protocol 2: EEG/EMG Recording and Sleep/Wake Scoring
This protocol outlines the procedure for recording and scoring sleep/wake states.
Procedure:
-
After a recovery period of at least one week, house the mice individually in recording cages within a sound-attenuated chamber.[1]
-
Connect the mouse's headmount to a recording cable attached to a commutator, allowing free movement.[18]
-
Allow the mice to habituate to the recording cable for several days before starting the experiment.[9]
-
Record EEG and EMG signals continuously, typically for 24 hours for baseline and for a defined period (e.g., 6 hours) post-drug administration.[19]
-
Manually or automatically score the recordings in 10-second epochs into three states: wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.[9]
Protocol 3: Cataplexy Assessment
This protocol details the identification and scoring of cataplexy-like episodes in narcoleptic mice.
Procedure:
-
Simultaneously record EEG, EMG, and video of the mice.
-
Identify potential cataplexy episodes based on a consensus definition: an abrupt episode of nuchal atonia lasting at least 10 seconds, preceded by at least 40 seconds of wakefulness.[20][21]
-
The EEG during the episode should be dominated by theta activity, and the video recording must confirm immobility.[20][21]
-
To increase the frequency of cataplexy for testing anti-cataplectic drug effects, palatable food such as chocolate can be provided.[9]
-
Quantify the number and duration of cataplexy episodes during the recording period.
Protocol 4: Drug Administration
This protocol provides guidance for common routes of administration for OX2R agonists in mice.
Oral Gavage:
-
Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).[7][22]
-
Restrain the mouse by scruffing the neck to straighten the esophagus.[7]
-
Measure the gavage needle externally from the tip of the nose to the last rib to determine the correct insertion depth.[7]
-
Gently insert the gavage needle into the mouth and advance it into the esophagus. Do not force the needle.[7][22]
-
Slowly administer the substance.[6]
-
Gently remove the needle and monitor the animal for any signs of distress.[6]
Intraperitoneal (IP) Injection:
-
Restrain the mouse, exposing the abdomen.
-
Insert a small gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn back, then inject the substance. The volume should be appropriate for the size of the animal.
Subcutaneous (SC) Injection:
-
Gently lift a fold of skin, typically between the shoulder blades.
-
Insert the needle into the base of the skin tent and inject the substance.
References
- 1. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 4. Nonpeptide orexin type-2 receptor agonist ameliorates narcolepsy-cataplexy symptoms in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amygdala Lesions Reduce Cataplexy in Orexin Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. neurologylive.com [neurologylive.com]
- 16. Centessa Pharmaceuticals Reports Financial Results for the Third Quarter of 2025 and Provides Update on Potential Best-in-Class Orexin Receptor 2 (OX2R) Agonist Program – Centessa Pharmaceuticals [investors.centessa.com]
- 17. Orexin (hypocretin) gene transfer diminishes narcoleptic sleep behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noninvasive detection of sleep/wake changes and cataplexy-like behaviors in orexin/ataxin-3 transgenic narcoleptic mice across the disease onset - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the Efficacy of the Hypocretin/orexin Receptor Agonists TAK-925 and ARN-776 in Narcoleptic Orexin/tTA; TetO-DTA Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Consensus Definition of Cataplexy in Mouse Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols: Electrophysiological Techniques for Studying Orexin 2 Receptor (OX2R) Agonist Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of electrophysiological techniques to characterize the effects of Orexin (B13118510) 2 Receptor (OX2R) agonists on neuronal activity. The protocols and data presented are synthesized from preclinical research and are intended to guide the design and execution of similar studies.
Introduction
Orexin 2 Receptor (OX2R) agonists are a promising class of therapeutic agents, particularly for disorders of hypersomnolence like narcolepsy.[1][2][3] Orexins are neuropeptides that regulate several physiological functions, including sleep/wakefulness, feeding, and metabolism, by activating OX1 and OX2 receptors.[4] OX2R, in particular, plays a critical role in promoting wakefulness.[1][4] Electrophysiology is an indispensable tool for elucidating the mechanisms of action of OX2R agonists by directly measuring their effects on neuronal excitability and network activity.
This document outlines key in vitro and in vivo electrophysiological methods, provides detailed experimental protocols, and presents quantitative data from studies on selective OX2R agonists such as Danavorexton (TAK-925) and other tool compounds.
Data Presentation: Quantitative Effects of OX2R Agonists
The following tables summarize the quantitative effects of various OX2R agonists on neuronal activity, as determined by electrophysiological recordings.
Table 1: In Vitro Electrophysiological Effects of OX2R Agonists
| Agonist | Preparation | Neuron Type | Parameter Measured | Effect (EC50 or % Change) | Reference |
| Danavorexton (TAK-925) | Rat Medullary Slices | pre-Bötzinger Complex Neurons | Burst Frequency | EC50: 300 nM | [5] |
| Danavorexton (TAK-925) | Rat Medullary Slices | Phrenic Motoneurons | Burst Frequency | EC50: 1.6 µM | [5] |
| Danavorexton (TAK-925) | Rat Medullary Slices | Hypoglossal Motoneurons | Frequency of Inspiratory Synaptic Currents | Significant Increase | [6][7][8] |
| OX-201 | Rat Medullary Slices | pre-Bötzinger Complex Neurons | Burst Frequency | EC50: 760 nM | [5] |
| OX-201 | Rat Medullary Slices | Hypoglossal Motoneurons | Frequency of Inspiratory Synaptic Currents | Significant Increase | [6][7] |
| Orexin-A | Rat Isolated Brainstem-Spinal Cord | Cervical Ventral Root | Burst Frequency | Significant Increase at 30, 100, and 300 nM | [9] |
| Orexin-B | Rat Nucleus Accumbens Shell Slices | Medium Spiny Neurons | Depolarization | Concentration-dependent | [10] |
| [Ala11]-Orexin-B | Mouse Hypothalamic Slices | Orexin Neurons | Depolarization | 8.25 ± 1.6 mV | [11][12] |
| Orexin-A | Mouse Hypothalamic Slices | Orexin Neurons | sEPSC Frequency | 450.1 ± 98.4% increase at 1000 nM | [12] |
| Orexin-B | Mouse Hypothalamic Slices | Orexin Neurons | sEPSC Frequency | 728.2 ± 161.0% increase at 1000 nM | [12] |
Table 2: In Vivo Electrophysiological Effects of OX2R Agonists
| Agonist | Animal Model | Technique | Target | Parameter Measured | Effect | Reference |
| OX-201 | Anesthetized Rats | Electromyogram (EMG) | Diaphragm Muscle | Burst Frequency | Increased at 1 and 3 mg/kg (i.v.) | [5][6][7] |
| OX-201 | Anesthetized Rats | Electromyogram (EMG) | Genioglossus Muscle | Burst Amplitude | Increased | [6][7] |
| OX-201 | Conscious Mice | Whole-Body Plethysmography | Respiratory System | Respiratory Activity | Increased at 3 mg/kg (oral) | [5][6][7] |
| Danavorexton (TAK-925) | Narcoleptic Mice | Electroencephalogram (EEG) | Cortical Neurons | Wakefulness | Promoted wakefulness and ameliorated fragmentation | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the OX2R signaling pathway and the general workflows for the described electrophysiological experiments.
Caption: OX2R Signaling Pathway.
Caption: In Vitro Patch-Clamp Workflow.
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is designed to measure the direct effects of OX2R agonists on the electrophysiological properties of individual neurons.
1. Materials and Solutions:
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
3 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
1 mM MgSO₄
-
2 mM CaCl₂
-
10 mM D-glucose
-
Continuously bubble with 95% O₂ / 5% CO₂.
-
-
Internal Pipette Solution (K-Gluconate based):
-
115 mM K-Gluconate
-
4 mM NaCl
-
0.3 mM GTP-Na
-
2 mM ATP-Mg
-
40 mM HEPES
-
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
-
Slicing Solution (Ice-cold, sucrose-based):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
25 mM NaHCO₃
-
7 mM MgCl₂
-
0.5 mM CaCl₂
-
10 mM D-glucose
-
Continuously bubble with 95% O₂ / 5% CO₂.
-
-
OX2R Agonist Stock Solution: Dissolve in DMSO and dilute to final concentration in aCSF.[6][9]
2. Procedure:
-
Animal Anesthesia and Perfusion: Anesthetize the animal (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated sucrose-based slicing solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., hypothalamus, pre-Bötzinger complex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until use.
-
Recording:
-
Place a slice in the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Identify target neurons using differential interference contrast (DIC) optics.
-
Pull glass micropipettes to a resistance of 4-8 MΩ and fill with internal solution.
-
Approach a neuron and apply gentle positive pressure.
-
Upon contact, release positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline neuronal activity in either voltage-clamp (to measure synaptic currents) or current-clamp (to measure membrane potential and firing rate) mode for a stable period (e.g., 5-10 minutes).
-
Bath-apply the OX2R agonist at the desired concentration.
-
Record the changes in neuronal activity for a sufficient duration to observe the full effect.
-
Perform a washout by perfusing with agonist-free aCSF to check for reversibility.
-
3. Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the frequency and amplitude of synaptic currents (EPSCs/IPSCs).
-
Compare the pre-drug baseline period to the drug application period using appropriate statistical tests (e.g., paired t-test).
Protocol 2: In Vivo Electromyogram (EMG) Recording in Anesthetized Animals
This protocol assesses the effects of systemically administered OX2R agonists on muscle activity, which is relevant for functions like respiration.
1. Materials:
-
Anesthesia (e.g., isoflurane, urethane).
-
Bipolar EMG electrodes.
-
Amplifier and data acquisition system.
-
Surgical tools.
-
OX2R agonist solution for intravenous or oral administration.
2. Procedure:
-
Animal Anesthesia and Surgery: Anesthetize the animal (e.g., rat) and maintain a stable level of anesthesia. Surgically expose the muscle of interest (e.g., diaphragm, genioglossus).[6]
-
Electrode Implantation: Insert bipolar EMG electrodes into the muscle.
-
Baseline Recording: Record baseline EMG activity for a stable period. The raw EMG signal should be amplified, filtered (e.g., 100-1000 Hz bandpass), rectified, and integrated.
-
Drug Administration: Administer the OX2R agonist intravenously (i.v.) or orally (p.o.).[5][6]
-
Post-Drug Recording: Continue to record EMG activity to measure changes in burst frequency, burst amplitude, and tonic activity.[6]
3. Data Analysis:
-
Quantify the burst frequency (bursts/min), burst amplitude (integral of the rectified EMG signal during a burst), and tonic activity (mean integrated EMG signal between bursts).[6]
-
Express post-drug values as a percentage change from the pre-drug baseline and analyze using appropriate statistical methods.
Concluding Remarks
The electrophysiological techniques detailed in these application notes are powerful tools for characterizing the functional effects of OX2R agonists. In vitro patch-clamp studies provide high-resolution data on the direct actions of these compounds on specific neuron types, while in vivo recordings offer insights into their integrated physiological effects on complex behaviors like respiration. By following these protocols and utilizing the provided data as a reference, researchers can effectively evaluate the therapeutic potential of novel OX2R agonists.
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danavorexton, a selective orexin 2 receptor agonist, provides a symptomatic improvement in a narcolepsy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin 2 receptor (OX2R) protein distribution measured by autoradiography using radiolabeled OX2R-selective antagonist EMPA in rodent brain and peripheral tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents | PLOS One [journals.plos.org]
- 9. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Orexin Directly Excites Orexin Neurons through Orexin 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Orexin 2 Receptor (OX2R) Activation Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Orexin (B13118510) 2 Receptor (OX2R), also known as Hypocretin Receptor 2 (HCRTR2), is a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] It plays a crucial role in the regulation of sleep-wake cycles, appetite, and arousal.[3] Dysregulation of the orexin system is implicated in sleep disorders such as narcolepsy.[3] OX2R is a key therapeutic target for the development of novel drugs to treat these conditions.[3][4]
Upon binding of its endogenous ligands, orexin-A or orexin-B, OX2R primarily couples to the Gq class of heterotrimeric G-proteins.[1][5] This activation initiates a signaling cascade that leads to the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger.[2][5][6] Monitoring these changes in intracellular calcium provides a robust and high-throughput method to quantify OX2R activation and to screen for novel agonists and antagonists.[7][8]
These application notes provide detailed protocols for measuring OX2R activation using a fluorescent calcium imaging assay, a widely used method in drug discovery and GPCR research.[9][10]
Principle of the Assay
The calcium imaging assay for OX2R activation relies on the use of a calcium-sensitive fluorescent indicator, such as Fluo-4 acetoxymethyl (AM).[9][10][11] Fluo-4 AM is a cell-permeant dye that can cross the cell membrane.[10][12] Once inside the cell, intracellular esterases cleave the AM ester group, trapping the active Fluo-4 dye in the cytoplasm.[10] In its calcium-free form, Fluo-4 exhibits low fluorescence. However, upon binding to intracellular calcium released from the endoplasmic reticulum following OX2R activation, its fluorescence intensity increases significantly.[10] This change in fluorescence can be measured over time using a fluorescence plate reader or a microscope, providing a direct readout of receptor activation.
Signaling Pathway
The activation of OX2R by an agonist triggers a well-defined intracellular signaling cascade, as depicted in the diagram below.
Figure 1: OX2R Gq Signaling Pathway.
Experimental Protocols
This section provides a detailed methodology for a cell-based calcium imaging assay to measure OX2R activation.
Materials and Reagents
-
Cell Line: A stable cell line expressing human OX2R is recommended. Commercially available options include CHO-K1 or HEK-293 cells stably transfected with the human OX2R gene.[6][13][14][15]
-
Cell Culture Medium: As recommended by the cell line provider (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Calcium Indicator: Fluo-4 AM (or a similar calcium-sensitive dye).
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: An anion exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells (optional but recommended).
-
OX2R Agonists and Antagonists: Orexin-A, Orexin-B, or other compounds of interest.
-
Instrumentation: A fluorescence microplate reader equipped with an automated liquid handling system for compound addition and kinetic reading capabilities (e.g., FLIPR, FlexStation). Excitation and emission wavelengths should be appropriate for the chosen dye (e.g., ~488 nm excitation and ~525 nm emission for Fluo-4).[10]
Experimental Workflow Diagram
The overall experimental workflow is outlined in the diagram below.
Figure 2: Experimental workflow for the OX2R calcium imaging assay.
Detailed Protocol
1. Cell Seeding: a. Culture OX2R-expressing cells according to the supplier's recommendations. b. On the day before the assay, harvest the cells and resuspend them in fresh culture medium. c. Seed the cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the assay.
2. Preparation of Reagents: a. Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. c. Loading Buffer: On the day of the assay, prepare the loading buffer by diluting the Fluo-4 AM and Pluronic F-127 stock solutions into the assay buffer (HBSS with 20 mM HEPES) to final concentrations of approximately 2-5 µM Fluo-4 AM and 0.02-0.04% Pluronic F-127. If using probenecid, add it to the loading buffer at a final concentration of 2.5 mM.
3. Dye Loading: a. Remove the culture medium from the cell plates. b. Gently wash the cells once with assay buffer. c. Add the prepared loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.[16]
4. Compound Preparation: a. Prepare serial dilutions of your test compounds (agonists and antagonists) in assay buffer at a concentration that is 2X to 5X the final desired concentration.
5. Calcium Flux Measurement: a. After the dye loading incubation, if a wash protocol is being used, gently wash the cells twice with assay buffer to remove extracellular dye.[16] For no-wash assay kits, this step is omitted.[17] b. Place the cell plate into the fluorescence microplate reader. c. Set the instrument parameters for kinetic reading with appropriate excitation and emission wavelengths for Fluo-4. d. Establish a stable baseline fluorescence reading for 10-20 seconds. e. Use the instrument's liquid handler to add the prepared compounds to the wells. f. Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-3 minutes to capture the transient calcium response.
6. Data Analysis: a. The change in fluorescence is typically calculated as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence. b. For agonist dose-response curves, plot the change in fluorescence against the logarithm of the agonist concentration. c. For antagonist assays, pre-incubate the cells with the antagonist for a specified period before adding a known EC80 concentration of a reference agonist. Plot the inhibition of the agonist response against the logarithm of the antagonist concentration. d. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the dose-response curves and determine EC50 (for agonists) and IC50 (for antagonists) values.[4]
Data Presentation
Quantitative data from calcium imaging experiments should be summarized in a clear and structured format for easy comparison. Below is an example of a table for presenting agonist and antagonist potency data.
| Compound | Target | Assay Type | EC50 (nM) | 95% Confidence Interval | Maximum Response (% of Orexin-A) | n |
| Orexin-A | OX2R | Agonist | 0.18 | 0.15–0.21 | 100% | 2 |
| Orexin-B | OX2R | Agonist | 0.25 | 0.22–0.29 | 98% | 2 |
| Compound X | OX2R | Agonist | 5.7 | 5.1–6.4 | 95% | 3 |
| Suvorexant | OX2R | Antagonist | IC50 = 55 | 48–63 | N/A | 3 |
| Compound Y | OX2R | Antagonist | IC50 = 120 | 105–138 | N/A | 3 |
Note: The values presented in this table are for illustrative purposes only and are based on representative data from the literature.[7]
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Increase Fluo-4 AM concentration or loading time.
-
Ensure complete removal of extracellular dye by thorough washing (if applicable).
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding and a healthy, confluent monolayer.
-
Check for and prevent edge effects in the microplate.
-
Ensure accurate and consistent liquid handling.
-
-
Cell Toxicity:
-
Reduce the concentration of Fluo-4 AM or the loading time.
-
Minimize cell exposure to excitation light to prevent phototoxicity.[16]
-
By following these detailed protocols, researchers can effectively and reliably measure the activation of the Orexin 2 Receptor, facilitating the discovery and characterization of novel therapeutic agents targeting this important GPCR.
References
- 1. researchgate.net [researchgate.net]
- 2. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of natural orexin 2 receptor antagonists from Valeriana species: A potential approach for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ready-to-Assay OX 2 Orexin Receptor Frozen Cells | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. Journal of Cellular Neuroscience and Oxidative Stress » Submission » Calcium imaging techniques in cell lines [dergipark.org.tr]
- 13. revvity.com [revvity.com]
- 14. ChemiSCREEN™ OX2 Orexin Receptor Stable Cell Line [discoverx.com]
- 15. revvity.com [revvity.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Methods for Determining Orexin 2 Receptor (OX2R) Agonist Selectivity Profiling
Introduction
The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous neuropeptide ligands, Orexin-A and Orexin-B, is a critical regulator of sleep-wake states, appetite, and reward processing.[1][2] While both receptors are activated by orexins, they exhibit distinct signaling properties and physiological roles. OX2R, in particular, has been identified as a key player in promoting wakefulness, and its dysfunction is linked to narcolepsy.[3][4] Consequently, the development of selective OX2R agonists represents a promising therapeutic strategy for treating narcolepsy and other hypersomnia disorders.[5][6][7]
This application note provides a comprehensive overview of the methods used to determine the selectivity profile of OX2R agonists. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel orexin receptor modulators. We detail essential in vitro and in vivo assays, present quantitative data for reference compounds, and provide standardized protocols for key experiments.
OX2R Signaling Pathways
OX2R is a pleiotropic GPCR that couples to multiple G protein subtypes, including Gq/11, Gi/o, and Gs.[8] This differential coupling initiates distinct downstream signaling cascades, making it crucial to assess agonist activity across multiple pathways to understand potential functional selectivity or biased agonism.[2][9]
-
Gq Pathway: Upon agonist binding, OX2R can activate the Gαq subunit, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a response that is commonly measured in functional assays.[8][10]
-
Gi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[11]
-
Gs Pathway: Conversely, OX2R can also couple to Gαs, which stimulates adenylyl cyclase and leads to an increase in cAMP production.[2][8]
-
Downstream Effectors: Beyond second messengers, OX2R activation can modulate various downstream pathways, including the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestins.[2][9]
Caption: OX2R couples to multiple G proteins to modulate second messengers.
Experimental Workflow for Selectivity Profiling
A tiered approach is typically employed to characterize OX2R agonist selectivity. The workflow begins with high-throughput primary screens to identify active compounds, followed by more detailed secondary and in vivo assays to confirm selectivity and functional efficacy.
Caption: A tiered workflow for identifying and validating selective OX2R agonists.
Data Presentation: Quantitative Selectivity of Known OX2R Agonists
The selectivity of an agonist is determined by comparing its potency (EC₅₀) or binding affinity (Kᵢ) at the target receptor (OX2R) versus off-target receptors (primarily OX1R). The selectivity ratio (or index) is calculated as (EC₅₀ for OX1R) / (EC₅₀ for OX2R). A higher ratio indicates greater selectivity for OX2R.
| Compound | Assay Type | OX2R EC₅₀ (nM) | OX1R EC₅₀ (nM) | Selectivity (OX1R/OX2R) | Reference |
| Orexin-A | Ca²⁺ Mobilization | 0.20 | 0.50 | 2.5-fold | [12][13] |
| [Ala¹¹, D-Leu¹⁵]-Orexin-B | Ca²⁺ Mobilization | 0.055 | 58 | ~1055-fold | [12][13] |
| TAK-925 | Ca²⁺ Mobilization | 5.5 | >27,500 | >5000-fold | [7][14] |
| TAK-861 | Ca²⁺ Mobilization | 2.5 | >7,500 | >3000-fold | [15] |
| Danavorexton (TAK-925) | Ca²⁺ Mobilization | - | - | >5000-fold | [7] |
| Compound (-)-6 | Ca²⁺ Mobilization | 2.69 | 1240 | ~461-fold | [16] |
EC₅₀ (Half-maximal effective concentration) is the concentration of an agonist that gives 50% of the maximal response.
Experimental Protocols
Protocol 1: In Vitro Selectivity by Calcium Mobilization Assay
This is the most common primary assay for OX2R agonists, leveraging the receptor's coupling to the Gq pathway.[10][17] It measures changes in intracellular calcium using fluorescent dyes in cell lines stably expressing either human OX1R or OX2R.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at OX1R and OX2R.
Materials:
-
CHO or HEK293 cells stably expressing human OX1R (e.g., Millipore HTS181C)
-
CHO or HEK293 cells stably expressing human OX2R (e.g., Millipore HTS180C)
-
Culture Medium: F-12 or DMEM/F-12, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™, FLIPR® Calcium Assay Kit).
-
Test compounds and reference agonist (e.g., Orexin-A).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the OX1R- and OX2R-expressing cells into separate black, clear-bottom microplates at a density of 10,000-20,000 cells/well. Culture overnight at 37°C, 5% CO₂.
-
Compound Plate Preparation: Prepare serial dilutions of test compounds and reference agonist in Assay Buffer in a separate plate. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.
-
Dye Loading: On the day of the assay, remove culture medium from the cell plates. Add the calcium dye loading solution to each well according to the manufacturer's protocol. Incubate for 60 minutes at 37°C.
-
Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Assay Execution:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will automatically add the compounds from the compound plate to the cell plate.
-
Immediately measure the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the initial peak and subsequent plateau phase.
-
-
Data Analysis:
-
The response is measured as the change in fluorescence intensity (peak minus baseline).
-
Plot the response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.
-
Calculate the selectivity index by dividing the EC₅₀ at OX1R by the EC₅₀ at OX2R.
-
Protocol 2: In Vitro Selectivity by cAMP Assay
This assay measures a compound's ability to modulate cAMP levels via Gi or Gs signaling, providing a more complete picture of its functional profile.[11][18][19]
Objective: To determine if a test compound inhibits (Gi) or stimulates (Gs) adenylyl cyclase activity.
Materials:
-
OX1R- and OX2R-expressing cells.
-
Assay Buffer (as above).
-
Forskolin (B1673556) (to stimulate cAMP production for Gi assays).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE Ultra cAMP kits).[20]
-
Test compounds.
-
384-well low-volume white microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure (Gi-Coupling):
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer provided with the kit.
-
Assay Setup:
-
Add cells to the wells of the microplate.
-
Add serial dilutions of the test compound.
-
Add a fixed concentration of forskolin (typically the EC₈₀) to all wells except the negative control. This stimulates a high level of cAMP that can then be inhibited by a Gi-activating agonist.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Detection: Add the cAMP detection reagents (e.g., antibody-d2 conjugate and cAMP-cryptate conjugate for HTRF) and incubate as per the manufacturer's protocol.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated response.
-
Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀ (for inhibition).
-
For Gs-coupling, the protocol is similar but omits forskolin. The analysis determines the EC₅₀ for cAMP stimulation.
-
Protocol 3: In Vitro Selectivity by Radioligand Binding Assay
This assay directly measures the binding affinity (Kᵢ) of a compound to the receptors, providing a measure of target engagement independent of downstream signaling.
Objective: To determine the binding affinity (Kᵢ) of a test compound for OX1R and OX2R.
Materials:
-
Membrane preparations from cells expressing high levels of OX1R or OX2R.
-
Radioligand (e.g., [¹²⁵I]Orexin-A or a specific tritiated antagonist).[21]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific binding control (e.g., 1 µM unlabeled Orexin-A).
-
Test compounds.
-
Glass fiber filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Assay Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in Binding Buffer.
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly harvest the reactions onto glass fiber filter mats using a cell harvester. The filter traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials or a compatible plate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ from the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Determine selectivity by comparing the Kᵢ values for OX1R and OX2R.
-
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Centessa Pharmaceuticals to Present Preclinical Data for Novel Orexin Receptor 2 (OX2R) Agonist at World Sleep Congress - BioSpace [biospace.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 13. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OX2R Agonist(DAIICHI SANKYO) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 19. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Orexin 2 Receptor (OX2R) Agonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetics and pharmacodynamics of oral orexin (B13118510) 2 receptor (OX2R) agonists. Detailed experimental protocols for key assays are included to facilitate research and development in this therapeutic area.
Introduction to Oral OX2R Agonists
Orexin neuropeptides, orexin-A and orexin-B, are produced by hypothalamic neurons and play a critical role in regulating wakefulness, arousal, and appetite.[1][2] The orexin system exerts its effects through two G-protein coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[2] The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[3] Oral OX2R agonists are a promising therapeutic approach to restore orexin signaling and treat the core symptoms of narcolepsy and other hypersomnia disorders.[4][5]
Pharmacokinetics of Oral OX2R Agonists
The pharmacokinetic profiles of oral OX2R agonists are crucial for determining appropriate dosing regimens and predicting their clinical efficacy and safety. Key parameters include the time to maximum plasma concentration (Tmax), maximum plasma concentration (Cmax), elimination half-life (t½), and oral bioavailability. The following table summarizes available pharmacokinetic data for several prominent oral and intravenous OX2R agonists.
| Compound | Administration | Tmax (hours) | Cmax | Half-life (hours) | Oral Bioavailability | Key Findings & Citations |
| Danavorexton (TAK-925) | Intravenous | N/A | Dose-dependent | ~3.3–5.1 | Poor | First-generation OX2R agonist, demonstrated proof-of-concept for this drug class.[1][4] |
| Firazorexton (TAK-994) | Oral | N/A | Dose-dependent | N/A | N/A | Showed significant improvements in wakefulness but development was halted due to hepatotoxicity.[3][4][6] |
| Oveporexton (TAK-861) | Oral | N/A | N/A | N/A | N/A | Phase 3 trials have shown statistically significant improvements in wakefulness and cataplexy with a favorable safety profile.[7][8][9][10] |
| ORX750 | Oral | ~2 | N/A | N/A | N/A | Demonstrates a linear pharmacokinetic profile supporting once-daily dosing.[11] |
Pharmacodynamics of Oral OX2R Agonists
The pharmacodynamic effects of oral OX2R agonists are primarily assessed by their ability to promote wakefulness and reduce cataplexy. In vitro assays are used to determine receptor affinity, potency, and selectivity, while in vivo studies in animal models and clinical trials in humans evaluate their physiological effects.
In Vitro Pharmacodynamics
| Compound | EC50 (OX2R) | Selectivity (vs. OX1R) | Citation(s) |
| Danavorexton (TAK-925) | N/A | >5,000-fold | [12] |
| Firazorexton (TAK-994) | 19 nM | >700-fold | [3] |
| Oveporexton (TAK-861) | N/A | N/A | [7][8][9][10] |
In Vivo and Clinical Pharmacodynamics
The Maintenance of Wakefulness Test (MWT) is a key clinical endpoint to objectively measure the ability to stay awake.[12][13] Studies with TAK-861 have shown statistically significant and clinically meaningful improvements in MWT sleep latency.[7][9]
OX2R Signaling Pathway
Activation of the OX2R by an agonist initiates a cascade of intracellular signaling events. OX2R can couple to multiple G-protein subtypes, including Gq, Gs, and Gi, leading to the activation of various downstream effector pathways.[2][14][15] This promiscuous coupling allows for a diverse range of cellular responses.
Caption: OX2R Signaling Pathway.
Experimental Workflow for Evaluating Oral OX2R Agonists
A typical workflow for the preclinical and clinical evaluation of a novel oral OX2R agonist involves a series of in vitro and in vivo studies to characterize its pharmacokinetic and pharmacodynamic properties.
Caption: Experimental Workflow.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay using FLIPR
This protocol describes a method to assess the potency and efficacy of oral OX2R agonists by measuring intracellular calcium mobilization in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).[11][16][17][18][19]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OX2R
-
Culture medium (e.g., DMEM/F-12) with supplements (FBS, antibiotics)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds (oral OX2R agonists)
-
Reference agonist (e.g., orexin-A)
-
96- or 384-well black-walled, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of test and reference compounds in assay buffer.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for fluorescence reading (excitation and emission wavelengths appropriate for the dye).
-
Initiate the assay, which involves automated addition of the compounds to the cell plate followed by kinetic reading of fluorescence.
-
A baseline fluorescence is recorded before compound addition.
-
The change in fluorescence upon compound addition is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Generate dose-response curves and calculate EC50 values for each compound.
-
In Vivo Maintenance of Wakefulness Test (MWT)
The MWT is a standard clinical procedure to measure a patient's ability to remain awake in a sleep-conducive environment.[12][13][20][21][22]
Materials:
-
Polysomnography (PSG) equipment (EEG, EOG, EMG, ECG)
-
Quiet, dimly lit, temperature-controlled room
-
Comfortable chair or bed
Procedure:
-
Patient Preparation:
-
The patient should have a full night of sleep before the test, documented by PSG if possible.
-
A light breakfast is consumed at least one hour before the first trial.
-
Stimulants such as caffeine (B1668208) and nicotine (B1678760) should be avoided.
-
-
Test Schedule:
-
The test consists of four trials, typically starting 1.5-3 hours after the patient's usual wake-up time.
-
Trials are separated by 2-hour intervals.
-
-
Trial Procedure:
-
The patient is comfortably seated in a semi-reclined position in the test room.
-
PSG electrodes are attached to monitor sleep stages.
-
The patient is instructed to try to remain awake for as long as possible without using extraordinary measures (e.g., singing, slapping).
-
The lights are turned off, and the recording begins.
-
Each trial lasts for 40 minutes. The trial is terminated earlier if the patient shows unequivocal signs of sleep.
-
-
Between Trials:
-
The patient must remain out of bed and be monitored to prevent napping.
-
-
Data Analysis:
-
The primary endpoint is the mean sleep latency across the four trials.
-
Sleep onset is defined by standard PSG scoring criteria.
-
In Vivo Single-Unit Electrophysiology in Rodent Models
This protocol provides a general framework for recording the activity of single neurons in brain regions involved in wakefulness (e.g., tuberomammillary nucleus, locus coeruleus) in response to the administration of an oral OX2R agonist in a rodent model of narcolepsy.[23][24][25]
Materials:
-
Anesthetized or head-fixed rodent model of narcolepsy
-
Stereotaxic apparatus
-
Micromanipulator
-
Recording electrodes (e.g., tungsten microelectrodes)
-
Amplifier and data acquisition system
-
Oral gavage needles
-
Test compound (oral OX2R agonist)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal or secure it in a head-fixation apparatus.
-
Perform a craniotomy over the target brain region.
-
-
Electrode Placement:
-
Lower the recording electrode into the target brain region using the micromanipulator and stereotaxic coordinates.
-
Identify single-unit activity based on spike waveform and firing characteristics.
-
-
Baseline Recording:
-
Record baseline neuronal activity for a stable period before drug administration.
-
-
Drug Administration:
-
Administer the oral OX2R agonist via oral gavage.
-
-
Post-Dosing Recording:
-
Continue recording neuronal activity for a defined period after drug administration to observe changes in firing rate and pattern.
-
-
Data Analysis:
-
Isolate single-unit activity using spike sorting software.
-
Analyze changes in neuronal firing rate and pattern in response to the OX2R agonist.
-
References
- 1. Danavorexton - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. biomedicapk.com [biomedicapk.com]
- 6. takeda.com [takeda.com]
- 7. neurologylive.com [neurologylive.com]
- 8. drugs.com [drugs.com]
- 9. biopharmaboardroom.com [biopharmaboardroom.com]
- 10. takeda.com [takeda.com]
- 11. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 16. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. moleculardevices.com [moleculardevices.com]
- 20. mysemg.com [mysemg.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. In vivo Electrophysiology Protocol [protocols.io]
- 24. Ex Vivo Whole Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Cryo-EM Guided OX2R Agonist Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The orexin (B13118510) 2 receptor (OX2R) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating wakefulness, appetite, and other physiological processes.[1] Agonists of OX2R are promising therapeutic agents for the treatment of sleep disorders like narcolepsy.[2][3][4] The advent of cryogenic electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of GPCRs in their active state, bound to agonists. These structures provide invaluable insights into the molecular mechanisms of receptor activation and serve as a powerful tool for structure-based drug design.[2][3][4][5] This document provides detailed application notes and protocols for utilizing cryo-EM structures in the design and development of novel OX2R agonists.
Quantitative Data Summary
The following tables summarize the quantitative data for endogenous and synthetic OX2R agonists, derived from functional assays.
Table 1: Potency of Orexin Peptides and a Small-Molecule Agonist at Orexin Receptors. [3]
| Agonist | Receptor | pEC50 (mean ± SEM) |
| Orexin-B | OX1R | 6.09 ± 0.14 |
| OX2R | 7.17 ± 0.07 | |
| Compound 1 | OX1R | 4.45 ± 0.06 |
| OX2R | 8.28 ± 0.03 |
Table 2: Potency of Orexin Peptides in Intracellular Ca2+ Mobilization Assays. [6]
| Agonist | Receptor | EC50 (nM) |
| Orexin-A | OX1R | 0.50 |
| OX2R | 0.20 | |
| AL-OXB (Selective OX2R Agonist) | OX1R | 58 |
| OX2R | 0.055 |
Signaling Pathways and Experimental Workflow
OX2R Signaling Pathway
Orexin receptors are coupled to various G proteins, leading to the activation of multiple downstream signaling cascades. OX2R primarily couples to Gq and Gi proteins, and also to Gs proteins.[7] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[7][8] The activation of these pathways can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[7]
Caption: OX2R Signaling Pathway.
Experimental Workflow for Cryo-EM Based OX2R Agonist Design
The workflow for designing OX2R agonists using cryo-EM involves several key stages, from protein expression to structure-based drug design. This iterative process allows for the refinement of agonist candidates based on their structural interactions with the receptor.
Caption: Cryo-EM Workflow for Agonist Design.
Experimental Protocols
OX2R Expression and Purification
This protocol is adapted from methods described for GPCR expression and purification for structural studies.[1][9]
a. Expression in Insect Cells:
-
Co-transfect Spodoptera frugiperda (Sf9) or Trichoplusia ni (Hi5) insect cells with baculoviruses encoding human OX2R and the desired G protein subunits (e.g., mini-Gsqi, Gβ1γ2).
-
Grow the cells in suspension culture at 27°C.
-
Harvest the cells by centrifugation 48-72 hours post-infection.
-
Store the cell pellets at -80°C until purification.
b. Membrane Preparation and Solubilization:
-
Thaw the cell pellets and resuspend in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EDTA, protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or sonication.
-
Centrifuge the lysate at low speed to remove nuclei and cell debris.
-
Pellet the membranes by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes).
-
Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., lauryl maltose (B56501) neopentyl glycol (LMNG) and cholesteryl hemisuccinate (CHS)), the agonist of interest, and protease inhibitors.
-
Stir gently at 4°C for 1-2 hours to solubilize the receptor complex.
-
Clarify the solubilized material by ultracentrifugation.
c. Affinity Chromatography:
-
Load the supernatant onto an affinity column (e.g., M1 anti-FLAG antibody resin for a FLAG-tagged receptor).
-
Wash the column extensively with a buffer containing a lower concentration of detergent and the agonist.
-
Elute the receptor-G protein complex by competition with a FLAG peptide.
d. Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein and load it onto a SEC column (e.g., Superose 6 or a similar column) pre-equilibrated with a final buffer containing detergent and the agonist.
-
Collect the fractions corresponding to the monodisperse peak of the complex.
-
Assess the purity and homogeneity of the complex by SDS-PAGE and negative stain electron microscopy.
Cryo-EM Sample Preparation and Data Collection
This protocol outlines the general steps for preparing vitrified samples of the OX2R complex for cryo-EM imaging.[1]
a. Grid Preparation:
-
Apply 3-4 µL of the purified OX2R-agonist-G protein complex (at a concentration of 2-10 mg/mL) to a glow-discharged holey carbon grid (e.g., Quantifoil or C-flat).
-
Blot the grid for 2-4 seconds to remove excess liquid, leaving a thin film of the sample.
-
Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).
-
Store the vitrified grids in liquid nitrogen.
b. Data Collection:
-
Load the grids into a Titan Krios or a similar high-end transmission electron microscope operating at 300 kV.
-
Use a direct electron detector (e.g., Gatan K3) for image acquisition.
-
Collect a large dataset of movie micrographs in counting mode.
Pharmacological Assays
a. Intracellular Calcium Mobilization Assay: This assay measures the increase in intracellular calcium upon OX2R activation, which is a hallmark of Gq coupling.
-
Plate CHO-K1 cells stably expressing human OX2R in a 96-well or 384-well black, clear-bottom plate.
-
The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in a buffered salt solution for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.
-
Add varying concentrations of the test agonist and monitor the change in fluorescence intensity over time.
-
Calculate the EC50 values from the dose-response curves.
b. ERK Phosphorylation Assay: This assay measures the phosphorylation of ERK, a downstream effector of OX2R signaling.
-
Seed CHO cells stably expressing OX2R in a 96-well plate.
-
Starve the cells in a serum-free medium for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of the agonist for a short period (e.g., 5-15 minutes) at 37°C.
-
Lyse the cells and measure the levels of phosphorylated ERK (p-ERK) and total ERK using an immunoassay, such as an AlphaScreen SureFire assay or a Western blot.[2]
-
Normalize the p-ERK signal to the total ERK signal and plot the dose-response curve to determine the agonist's potency.
References
- 1. Structures of active-state orexin receptor 2 rationalize peptide and small-molecule agonist recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2R activation induces PKC-mediated ERK and CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. guide.cryosparc.com [guide.cryosparc.com]
- 5. researchgate.net [researchgate.net]
- 6. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Protein Expression and Purification [protocols.io]
- 9. Expression and purification of an activated orexin receptor 1- G-protein complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Orexin 2 Receptor (OX2R) Reporter Assays for Functional Screening
Introduction
The orexin (B13118510) system, comprising two neuropeptides, Orexin-A (OX-A) and Orexin-B (OX-B), and their G protein-coupled receptors (GPCRs), the Orexin 1 Receptor (OX1R) and Orexin 2 Receptor (OX2R), is a critical regulator of various physiological processes.[1][2] These include the sleep-wake cycle, feeding behavior, energy homeostasis, and reward pathways.[2][3][4] The Orexin 2 Receptor, in particular, has emerged as a significant therapeutic target for sleep disorders like narcolepsy and insomnia.[5] Functional screening assays are therefore essential tools for identifying and characterizing novel OX2R modulators (agonists and antagonists) in drug discovery.
Reporter gene assays offer a robust, sensitive, and high-throughput compatible method to study the functional consequences of OX2R activation.[6][7] These assays work by linking the activation of a specific intracellular signaling pathway to the expression of a readily quantifiable reporter protein, such as firefly luciferase or secreted alkaline phosphatase (SEAP).[6][8] By measuring the reporter signal, researchers can determine the potency and efficacy of test compounds at the OX2R.
This document provides a detailed overview of the principles, protocols, and data interpretation for conducting OX2R functional screening using reporter assays.
Principle of the Assay
OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi, and Gs, leading to the activation of diverse downstream signaling cascades.[1][2][9][10] This promiscuous coupling allows for the development of various reporter assays that can probe different aspects of receptor activation.
-
Gq Pathway (Calcium Mobilization): Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[9][11][12] This can be monitored using a reporter gene under the control of a calcium-sensitive response element, such as the Nuclear Factor of Activated T-cells (NFAT-RE).[13][14]
-
Gs/Gi Pathways (cAMP Modulation): OX2R can couple to Gs or Gi proteins to increase or decrease intracellular cyclic AMP (cAMP) levels, respectively.[5][9] Changes in cAMP can be measured using a reporter gene linked to a cAMP Response Element (CRE).[5][13][14]
-
MAPK/ERK Pathway: Downstream of G-protein activation, OX2R can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[2][9] This can be quantified with a reporter construct containing a Serum Response Element (SRE).[13][15][16]
-
β-Arrestin Recruitment: Like many GPCRs, ligand-bound OX2R recruits β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate their own signaling cascades.[1][10] β-arrestin recruitment can be measured using enzyme fragment complementation (EFC) assays, such as the PathHunter® system, where receptor activation leads to the reconstitution of a functional reporter enzyme.[3][17]
Orexin 2 Receptor Signaling Pathways
The binding of Orexin-A or Orexin-B to OX2R initiates a cascade of intracellular events. The receptor can activate multiple G-proteins, leading to varied downstream effects. It also robustly interacts with β-arrestins, which play roles in signal termination and scaffolding secondary signaling platforms.[1][10]
Caption: Orexin 2 Receptor (OX2R) signaling pathways.
General Experimental Workflow
A typical reporter gene assay involves several key steps, from preparing the cells to analyzing the final data. The workflow is designed to be straightforward and adaptable to high-throughput screening formats.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. promega.ro [promega.ro]
- 6. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting off-target effects of Orexin 2 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Orexin (B13118510) 2 Receptor (OX2R) agonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of Orexin 2 Receptor (OX2R) agonists?
A1: While OX2R agonists are designed for selectivity, they can exhibit off-target effects, primarily due to activation of the Orexin 1 Receptor (OX1R) or other unrelated receptors. The physiological processes regulated by the orexin system are diverse, and off-target activation can lead to a range of effects.[1][2] Known and potential off-target effects include:
-
Cardiovascular Effects: Orexin receptors are present in brain regions that regulate the cardiovascular system.[3] Off-target activation, particularly of OX1R, can lead to increases in blood pressure and heart rate.[2][3]
-
Metabolic Changes: The orexin system is involved in regulating energy homeostasis, feeding behavior, and metabolism.[4] Off-target effects may manifest as changes in appetite, body weight, and glucose metabolism.[5]
-
Behavioral Alterations: Orexin signaling plays a crucial role in arousal, motivation, and reward pathways.[1][6] Undesired activation of these pathways can lead to hyperactivity, anxiety, or drug-seeking behaviors.[7]
-
Sleep Architecture Disruption: While OX2R agonists are intended to promote wakefulness, imbalanced orexin receptor activation can potentially disrupt the natural sleep-wake cycle and alter the duration of different sleep stages.[8]
-
Gastrointestinal Effects: The orexin system also influences gastrointestinal functions, and off-target effects could include alterations in gastric motility and secretion.[2]
Q2: My OX2R agonist is showing unexpected cardiovascular effects (e.g., increased heart rate, blood pressure). How can I troubleshoot this?
A2: Unexpected cardiovascular effects are a known potential off-target effect of orexin agonists, often mediated by OX1R activation in the brain's cardiovascular control centers.[3] Here is a step-by-step troubleshooting guide:
-
Verify Agonist Selectivity: The first step is to confirm the selectivity of your agonist for OX2R over OX1R.
-
Action: Perform in vitro receptor binding or functional assays (e.g., calcium mobilization) using cell lines expressing either human OX1R or OX2R.
-
Expected Outcome: A highly selective OX2R agonist should show significantly higher potency (lower EC50) and/or binding affinity (lower Ki) for OX2R compared to OX1R.[7][9][10]
-
-
Dose-Response Analysis: The observed effect might be dose-dependent.
-
Action: Conduct a dose-response study in your animal model to determine if the cardiovascular effects are present only at higher concentrations.
-
Expected Outcome: If the effect is off-target, it may only appear at doses significantly higher than those required for the desired on-target effect.
-
-
Use of a Selective OX1R Antagonist: To confirm the involvement of OX1R, a selective antagonist can be used.
-
Action: Co-administer your OX2R agonist with a selective OX1R antagonist (e.g., SB-334867).
-
Expected Outcome: If the cardiovascular side effects are mediated by OX1R, they should be attenuated or abolished in the presence of the OX1R antagonist.[3]
-
-
Central vs. Peripheral Administration: Determine if the effect is centrally or peripherally mediated.
-
Action: Compare the cardiovascular effects following systemic (e.g., intraperitoneal, oral) versus central (e.g., intracerebroventricular) administration of the agonist.
-
Expected Outcome: If the effects are centrally mediated, direct administration into the brain will elicit the response at a much lower dose.
-
Q3: I am observing inconsistent or unexpected behavioral changes in my animal studies. What could be the cause?
A3: Inconsistent behavioral outcomes can arise from several factors, including off-target effects, experimental design, and the specific animal model.
-
Assess OX1R-Mediated Behaviors: OX1R is known to be involved in reward-seeking and stress-induced behaviors.[7]
-
Action: Evaluate your agonist in behavioral paradigms sensitive to OX1R activation, such as conditioned place preference (CPP) or stress-induced reinstatement of drug seeking.
-
Expected Outcome: A highly selective OX2R agonist should not induce a significant conditioned place preference.[7]
-
-
Evaluate Locomotor Activity: Orexin agonists can increase locomotor activity.[2] Distinguishing between therapeutic wakefulness and hyper-locomotion is crucial.
-
Action: Use open-field tests to quantify locomotor activity, rearing, and exploratory behavior at different doses.
-
Expected Outcome: The desired wake-promoting effect should occur at doses that do not cause excessive hyper-locomotion.
-
-
Consider the Animal Model: The genetic background and specific characteristics of your animal model can influence behavioral responses.
-
Action: Review the literature for known behavioral phenotypes of the strain you are using. For narcolepsy models, such as orexin knockout mice, baseline behavioral instability is a known characteristic.[11]
-
Expected Outcome: Understanding the baseline behavior of your animal model will help in interpreting the effects of the agonist.
-
-
Control for Environmental Factors: Stress and other environmental variables can impact behavioral assays.
-
Action: Ensure consistent handling, housing, and testing conditions for all animals. Acclimatize animals to the testing environment before the experiment.
-
Expected Outcome: Minimizing environmental variability will increase the reliability of your behavioral data.
-
Troubleshooting Guides
Issue 1: Poor In Vitro Potency or Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Cell line health and receptor expression levels | Action: Regularly check cell viability and morphology. Quantify receptor expression using techniques like qPCR or western blot. Expected Outcome: Healthy cells with stable receptor expression should provide more consistent assay results. |
| Assay conditions (e.g., buffer composition, temperature) | Action: Optimize and standardize all assay parameters. Use a positive control (e.g., orexin-A) in every experiment to monitor assay performance. Expected Outcome: Consistent results with the positive control indicate a stable assay. |
| Agonist stability and solubility | Action: Verify the stability of your compound in the assay buffer and at the storage temperature. Ensure complete solubilization of the agonist before use. Expected Outcome: Proper handling and preparation of the agonist will prevent artificially low potency measurements. |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) | Action: Conduct pharmacokinetic studies to determine the plasma and brain concentrations of your agonist after administration. Expected Outcome: Understanding the pharmacokinetic profile will help in selecting the appropriate dose and administration route for in vivo studies. |
| Blood-brain barrier penetration | Action: Assess the ability of your agonist to cross the blood-brain barrier. This can be done through in vitro models or by measuring brain-to-plasma concentration ratios. Expected Outcome: For centrally-acting drugs, sufficient blood-brain barrier penetration is essential for in vivo efficacy. |
| In vivo target engagement | Action: Use techniques like ex vivo receptor binding assays or measure downstream biomarkers in the brain to confirm that the agonist is reaching and activating its target in vivo. Expected Outcome: Evidence of target engagement in the brain will confirm that the lack of efficacy is not due to poor drug delivery. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of Selected OX2R Agonists
| Compound | Receptor | EC50 (nM) | Selectivity (OX1R/OX2R) | Reference |
| Orexin-A | hOX1R | 0.50 | ~1 | [10] |
| hOX2R | 0.20 | [10] | ||
| [Ala11, D-Leu15]-Orexin-B (AL-OXB) | hOX1R | 58 | ~1055-fold | [7][10] |
| hOX2R | 0.055 | [7][10] | ||
| YNT-185 | hOX1R | 2750 | ~98-fold | [12] |
| hOX2R | 28 | [12] | ||
| BP1.15205 | hOX1R | >9 | >600-fold | [9][13] |
| hOX2R | 0.015 | [9][13] | ||
| ORX750 | hOX1R | 1078 | ~9800-fold | [14] |
| hOX2R | 0.11 | [14] |
hOX1R/hOX2R: human Orexin 1/2 Receptor
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for OX2R Agonist Potency and Selectivity
Objective: To determine the potency (EC50) of a test compound at the human OX2R and its selectivity over the human OX1R.
Materials:
-
CHO-K1 or HEK293 cell lines stably expressing either human OX1R or human OX2R.
-
Culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound and reference agonist (e.g., Orexin-A).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.
Methodology:
-
Cell Culture: Culture the OX1R and OX2R expressing cell lines in separate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye solution for a specified time (e.g., 1 hour) at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in assay buffer.
-
Measurement of Calcium Flux:
-
Place the assay plate in the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.[15]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the compound.
-
Normalize the data to the maximum response of the reference agonist.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Calculate the selectivity by dividing the EC50 for OX1R by the EC50 for OX2R.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biomedicapk.com [biomedicapk.com]
- 3. Orexin, orexin receptor antagonists and central cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Roles of Each Orexin Receptor Signaling in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sleep disorders, obesity, and aging: the role of orexin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a newly developed potent orexin-2 receptor-selective antagonist, compound 1 m, on sleep/wakefulness states in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sleepreviewmag.com [sleepreviewmag.com]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 11. jneurosci.org [jneurosci.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. neurologylive.com [neurologylive.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Orexin 2 Receptor Agonist Dosage in In Vivo Studies
Welcome to the technical support center for researchers utilizing Orexin (B13118510) 2 Receptor (OX2R) agonists in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental design for robust and reproducible results.
Frequently Asked questions (FAQs)
Q1: What is the primary physiological role of the Orexin 2 Receptor (OX2R)?
A1: The Orexin 2 Receptor (OX2R) is a G protein-coupled receptor predominantly found in the brain, particularly in regions associated with the regulation of wakefulness, arousal, and appetite.[1] The orexin system, which includes orexin neuropeptides and their receptors (OX1R and OX2R), is crucial for maintaining consolidated periods of wakefulness and suppressing sleep.[2][3] Loss of orexin-producing neurons is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.[2][3][4] Consequently, OX2R is a key therapeutic target for developing agonists to treat disorders of hypersomnolence.[5][6]
Q2: How do I select an appropriate starting dose for my OX2R agonist in a mouse model?
A2: Selecting a starting dose requires consideration of the specific agonist's potency (EC50), its selectivity for OX2R over OX1R, and data from previously published studies. A literature review for your specific compound or a structurally related one is the best starting point. For novel compounds, initial dose-ranging studies are essential. As a reference, effective doses for some OX2R agonists in mice have been reported in the range of 0.03 mg/kg to 10 mg/kg, administered orally or via subcutaneous/intracerebroventricular injection.[7][8][9] For instance, the novel agonist BP1.15205 showed significant wake-promoting effects starting at 0.1 mg/kg (oral administration) in a mouse model of narcolepsy.[10] Another agonist, danavorexton, was effective at 0.3 mg/kg (subcutaneous) in narcoleptic mice.[8]
Q3: What are the typical behavioral endpoints to measure the efficacy of an OX2R agonist in vivo?
A3: The primary behavioral endpoints for assessing OX2R agonist efficacy, particularly in models of narcolepsy, include:
-
Increased Wakefulness: Measured by electroencephalography (EEG) and electromyography (EMG) recordings to quantify total wake time and sleep latency.[7][8]
-
Reduced Cataplexy-like Episodes: In relevant animal models (e.g., orexin/ataxin-3 transgenic mice), the frequency and duration of these episodes are key indicators of efficacy.[2][7][8]
-
Consolidation of Wakefulness: Assessed by analyzing the duration of individual wake bouts and the number of transitions between wakefulness and sleep.[2][3]
-
Locomotor Activity: While not a direct measure of wakefulness, increased locomotor activity can be an indicator of arousal.[11]
Q4: Should I be concerned about off-target effects, particularly at the Orexin 1 Receptor (OX1R)?
A4: Yes, assessing the selectivity of your agonist is crucial. While OX2R is primarily associated with sleep/wake regulation, OX1R is implicated in reward-seeking behaviors, stress responses, and other functions.[2][5][12] Non-selective activation of OX1R could lead to confounding effects or undesirable side effects, such as drug-seeking behaviors.[2] Therefore, using an agonist with high selectivity for OX2R over OX1R is generally preferred for treating sleep disorders.[2][3] For example, the peptidic agonist [Ala11, D-Leu15]-orexin-B shows approximately 1000-fold selectivity for OX2R over OX1R.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on wakefulness or cataplexy. | Inadequate Dose: The administered dose may be too low to achieve sufficient receptor occupancy. | Perform a dose-response study with a wider range of concentrations. Consult literature for effective doses of similar compounds.[7][8][9] |
| Poor Bioavailability/Brain Penetration: The compound may not be effectively absorbed or cross the blood-brain barrier when administered systemically. | Consider a different route of administration (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) to bypass initial metabolic hurdles. Conduct pharmacokinetic studies to determine plasma and brain concentrations of the agonist.[13] | |
| Compound Instability: The agonist may be degrading in the vehicle solution or after administration. | Check the stability of your compound in the chosen vehicle and at the storage temperature. Prepare fresh solutions for each experiment. | |
| High variability in animal responses. | Inconsistent Dosing Technique: Variations in injection volume or placement can lead to inconsistent exposures. | Ensure all personnel are thoroughly trained in the chosen administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. |
| Circadian Rhythm Effects: The timing of drug administration relative to the animal's light/dark cycle can significantly impact outcomes. | Standardize the time of day for dosing and behavioral testing, typically at the beginning of the animal's active (dark) or inactive (light) phase, depending on the experimental question.[5][14] | |
| Animal Stress: Stress from handling or the experimental procedure can influence arousal and sleep patterns.[15] | Acclimate animals to the experimental setup and handling procedures before the study begins. | |
| Unexpected behavioral side effects (e.g., hyperactivity, stereotypy). | Off-Target Effects: The agonist may be interacting with other receptors besides OX2R. | Profile the compound against a panel of other receptors to identify potential off-target interactions.[14] |
| OX1R Activation: If using a non-selective agonist, activation of OX1R may contribute to certain behaviors.[2] | Compare the effects with a more selective OX2R agonist or a selective OX1R antagonist to dissect the contribution of each receptor. | |
| Dose is too high: The observed effects may be due to an excessive dose leading to overstimulation. | Reduce the dose and re-evaluate the behavioral phenotype. | |
| Results are not reproducible. | Vehicle Effects: The vehicle used to dissolve the agonist may have its own biological effects. | Always include a vehicle-only control group in your experimental design. |
| Subtle differences in experimental protocol: Minor variations in animal strain, age, housing conditions, or diet can impact results. | Maintain detailed and consistent records of all experimental parameters. Ensure protocols are standardized across all experiments and experimenters. | |
| Pharmacokinetic Differences: Interspecies or even inter-strain differences in drug metabolism can alter the effective dose.[13] | Characterize the pharmacokinetic profile of your agonist in the specific animal model you are using. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of Various OX2R Agonists
| Compound | EC50 at human OX2R (nM) | Selectivity over OX1R | Reference |
| Orexin-A | 0.20 | Non-selective (EC50 at OX1R = 0.50 nM) | [2] |
| [Ala11, D-Leu15]-orexin-B | 0.055 | ~1000-fold (EC50 at OX1R = 58 nM) | [2] |
| Danavorexton (TAK-925) | Not specified, but highly selective | >5000-fold | [8] |
| TAK-994 | 19 | ~740-fold | [9] |
| TAK-861 | 2.5 | ~3000-fold | [9] |
| BP1.15205 | 0.015 | >600-fold | [10] |
| OX-201 | 8.0 | >1000-fold (EC50 at OX1R = 8.1 µM) | [16] |
Table 2: Effective In Vivo Dosages of OX2R Agonists in Rodent Models
| Compound | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| [Ala11, D-Leu15]-orexin-B | Orexin knockout mice | Intracerebroventricular | 0.1 - 1 nmol | Extended wake time, reduced cataplexy | [2] |
| Danavorexton (TAK-925) | Orexin/ataxin-3 mice | Subcutaneous | 0.3 - 10 mg/kg | Increased wakefulness, reduced cataplexy | [8] |
| BP1.15205 | Orexin/ataxin-3 mice | Oral | 0.1 - 1 mg/kg | Increased wakefulness, reduced cataplexy | [7][10] |
| TAK-861 | Wild-type mice | Oral | 1 mg/kg | Promoted wakefulness | [9] |
| OX-201 | Wild-type mice | Oral | 3 - 10 mg/kg | Increased wakefulness | [14] |
| JNJ-42847922 (Antagonist) | Rats | Oral | ED50 = 3 mg/kg for receptor occupancy | 74% receptor occupancy at 60 mg/kg | [17] |
Experimental Protocols
Protocol 1: Dose-Response Study for a Novel OX2R Agonist in Mice
-
Animal Model: Use wild-type C57BL/6J mice or a relevant disease model (e.g., orexin/ataxin-3 transgenic mice for narcolepsy studies).[10][14] House animals under a 12:12 light/dark cycle with ad libitum access to food and water.
-
Compound Preparation: Dissolve the OX2R agonist in a suitable vehicle (e.g., 20% Vitamin E TPGS, saline with 0.5% DMSO). Prepare a range of doses based on in vitro potency and literature on similar compounds.
-
Administration: Administer the compound or vehicle via the desired route (e.g., oral gavage, subcutaneous injection) at a consistent time, typically at the beginning of the light (inactive) or dark (active) phase.
-
Behavioral Monitoring (EEG/EMG):
-
Surgically implant mice with EEG/EMG electrodes for sleep-wake recording at least one week prior to the experiment.
-
After administration, record EEG/EMG data for a defined period (e.g., 4-6 hours).
-
Score the recordings into wake, NREM sleep, and REM sleep epochs.
-
-
Data Analysis: Calculate the total time spent in each state, the latency to the first NREM sleep episode, the number of state transitions, and the duration of wake bouts for each dose group. Compare the effects of different doses to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Pharmacokinetic (PK) Analysis
-
Dosing: Administer a single dose of the OX2R agonist to a cohort of animals.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via tail vein or cardiac puncture.[14] Following blood collection, perfuse the animals with saline and collect brain tissue.
-
Sample Processing: Separate plasma from blood by centrifugation. Homogenize brain tissue.
-
Quantification: Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the agonist in plasma and brain homogenates.
-
Data Analysis: Plot concentration versus time curves for both plasma and brain. Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Determine the brain-to-plasma ratio to assess blood-brain barrier penetration.
Visualizations
Caption: Simplified signaling pathway of an OX2R agonist.
Caption: General workflow for in vivo testing of OX2R agonists.
Caption: Troubleshooting flowchart for lack of efficacy.
References
- 1. What are OX2R agonists and how do they work? [synapse.patsnap.com]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedicapk.com [biomedicapk.com]
- 7. sleepreviewmag.com [sleepreviewmag.com]
- 8. pnas.org [pnas.org]
- 9. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. OREXIN 1 AND 2 RECEPTOR INVOLVEMENT IN CO2-INDUCED PANIC-ASSOCIATED BEHAVIOR AND AUTONOMIC RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Physiology-Based Pharmacokinetic and Pharmacodynamic Modeling in the Discovery of the Dual Orexin Receptor Antagonist ACT-541468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective Inhibition of Orexin-2 Receptors Prevents Stress-Induced ACTH Release in Mice [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Novel OX2R Agonist Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with novel orexin (B13118510) 2 receptor (OX2R) agonist compounds.
Frequently Asked Questions (FAQs)
Q1: My novel OX2R agonist compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for novel small molecule compounds. Initial steps to address this include:
-
pH Adjustment: Many compounds, particularly those containing ionizable groups like amines, exhibit pH-dependent solubility.[1][2] Experimenting with a range of pH values can significantly improve solubility. For basic compounds, lowering the pH will typically increase solubility, while for acidic compounds, increasing the pH is beneficial.[3]
-
Use of Co-solvents: The addition of a water-miscible organic solvent, such as DMSO, ethanol, or PEG400, can enhance the solubility of lipophilic compounds.[4][5] It is crucial to keep the final co-solvent concentration low (ideally <1%) in cellular assays to avoid toxicity.[6]
-
Temperature Control: Gentle warming and agitation can sometimes improve the dissolution rate and solubility of a compound. However, be cautious of potential compound degradation at elevated temperatures.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of the OX2R agonist into my aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when the compound's solubility in the final aqueous buffer is much lower than in the DMSO stock.[7] To prevent this:
-
Optimize Final Concentration: Ensure the final concentration in your assay does not exceed the compound's aqueous solubility limit. You can determine this limit using a kinetic solubility assay.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent composition can help keep the compound in solution.[7]
-
Pre-warm the Buffer: Adding the DMSO stock to pre-warmed (e.g., 37°C) buffer can sometimes prevent precipitation.[7]
-
Increase Mixing: Vortex or stir the buffer while adding the DMSO stock to promote rapid and uniform dispersion.
Q3: Can the purity of my compound or DMSO affect its solubility?
A3: Absolutely.
-
Compound Purity: Impurities can sometimes reduce the overall solubility of your compound of interest.[8]
-
DMSO Quality: DMSO is highly hygroscopic and can absorb water from the atmosphere.[8] This absorbed water can decrease the solubility of many organic compounds. Always use anhydrous, high-purity DMSO and store it properly.[9]
Q4: What are some more advanced formulation strategies I can use to improve the solubility of my lead OX2R agonist candidate for in vivo studies?
A4: For more challenging compounds, several formulation strategies can be employed to enhance solubility and improve oral bioavailability.[10][11][12] These include creating amorphous solid dispersions, cyclodextrin (B1172386) inclusion complexes, and nanosuspensions.[4][8][13] These techniques aim to increase the surface area of the drug or present it in a higher energy state, thereby improving its dissolution rate and apparent solubility.[14]
Troubleshooting Guides
Issue 1: Compound Insoluble in 100% DMSO
Question: My OX2R agonist powder is not dissolving completely in DMSO, even at what should be a reasonable concentration. What should I do?
Answer:
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | You may be attempting to prepare a stock solution that is above the compound's intrinsic solubility in DMSO. | Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[9] |
| Insufficient Mixing/Energy | The compound may require more energy to overcome its crystal lattice energy and dissolve. | Gently warm the solution to 37°C in a water bath and vortex or sonicate for 5-10 minutes.[8][9] |
| Poor Quality DMSO | The DMSO may have absorbed water, reducing its solvating power.[8] | Use fresh, anhydrous, high-purity DMSO. Store DMSO in small, tightly sealed aliquots to minimize water absorption.[9] |
| Compound Degradation | The compound may be unstable in DMSO. | If possible, prepare fresh stock solutions before each experiment. Assess compound stability in DMSO over time using techniques like HPLC. |
Issue 2: Compound Precipitates Over Time in Aqueous Buffer
Question: My OX2R agonist appears to dissolve initially in my assay buffer, but after a short period (e.g., 1-2 hours), I observe precipitation. Why is this happening?
Answer: This indicates that you have formed a supersaturated, thermodynamically unstable solution. Over time, the compound crashes out of solution as it equilibrates to its lower, true thermodynamic solubility.
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial concentration exceeds the thermodynamic solubility of the compound in the aqueous buffer. | Determine the thermodynamic solubility of your compound and ensure your final assay concentration is below this limit. |
| pH Shift | The pH of the buffer may change over time (e.g., due to CO2 absorption from the air), affecting the solubility of your compound. | Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Compound Instability | The compound may be degrading in the aqueous buffer, and the degradation products could be less soluble. | Assess the stability of your compound in the assay buffer over the time course of your experiment. |
Summary of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Increases the ionization of acidic or basic compounds, which are generally more soluble than the neutral form.[3] | 2-100 | Simple, cost-effective. | Only applicable to ionizable compounds; may not be suitable for all biological assays due to specific pH requirements. |
| Co-solvents | A water-miscible organic solvent increases the overall solvation capacity of the aqueous medium for lipophilic compounds.[4] | 2-50 | Easy to implement for in vitro studies. | Potential for co-solvent toxicity in cellular and in vivo models; may not be suitable for all administration routes.[6] |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has a higher energy and thus greater apparent solubility than the crystalline form.[1][3][13] | 10-200 | Significant solubility enhancement; can improve dissolution rate and oral bioavailability.[3] | Can be physically unstable and revert to the crystalline form over time; requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[2][15] |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, whose hydrophilic exterior improves aqueous solubility.[8][16] | 5-1000 | Can significantly increase solubility and stability; widely used in pharmaceutical formulations. | Not all drug molecules fit well into the cyclodextrin cavity; can be expensive for large-scale production. |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which increases the surface area-to-volume ratio and leads to a higher dissolution rate.[4][5][7][17] | 10-100 | Applicable to a wide range of poorly soluble drugs; can improve oral bioavailability.[7] | Can be prone to physical instability (particle aggregation); requires specialized equipment for production and characterization.[17] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (96-Well Plate Method)
This assay determines the solubility of a compound under non-equilibrium conditions, which is often representative of initial dissolution in biological fluids.[18][19][20][21]
Materials:
-
Test compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
96-well filter plates (0.45 µm)
-
Plate shaker
-
Plate reader (UV-Vis or other suitable detection method)
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a 96-well plate (e.g., from 10 mM down to 0.01 mM).
-
In a separate 96-well plate, add 198 µL of PBS to each well.
-
Transfer 2 µL of each DMSO dilution to the corresponding wells of the PBS plate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, visually inspect the plate for any precipitation.
-
Filter the solutions through a 96-well filter plate into a new 96-well clear-bottom plate.
-
Determine the concentration of the compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, LC-MS).
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility.[6]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound, which is its true solubility under specific conditions.[10][14][18][20][22]
Materials:
-
Solid (powdered) test compound
-
Chosen aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical instrumentation (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the excess solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the thermodynamic solubility of the compound.
Visualizations
OX2R Signaling Pathways
The orexin 2 receptor (OX2R) is a G protein-coupled receptor that can couple to multiple G protein subtypes, including Gq, Gi, and Gs, leading to diverse downstream signaling cascades.[11][19][21][23][24][25][26][27][28]
Caption: OX2R signaling through Gq, Gi, and Gs pathways.
Experimental Workflow for Troubleshooting Solubility Issues
Caption: Workflow for addressing solubility of OX2R agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. seppic.com [seppic.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpsrjournal.com [gpsrjournal.com]
- 9. eijppr.com [eijppr.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. hrpub.org [hrpub.org]
- 18. researchgate.net [researchgate.net]
- 19. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. researchgate.net [researchgate.net]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. EMDB-25389: Structure of the orexin-2 receptor (OX2R) bound to TAK-925, Gi an... - Yorodumi [pdbj.org]
- 27. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Technical Support Center: Improving Blood-Brain Barrier Penetration of Orexin 2 Receptor Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of Orexin (B13118510) 2 Receptor (OX2R) agonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering OX2R agonists to the central nervous system (CNS)?
The principal obstacle for delivering therapeutic agents like OX2R agonists to the brain is the blood-brain barrier (BBB). The BBB is a highly selective, dynamic, and functional barrier that separates the circulating blood from the brain's extracellular fluid. Its primary function is to protect the brain from pathogens and toxins while regulating the transport of essential nutrients. More than 98% of small-molecule drugs and nearly all large-molecule drugs are unable to cross the BBB, posing a significant challenge for the treatment of CNS disorders.
Key challenges for OX2R agonists include:
-
Physicochemical Properties: Many potent OX2R agonists may not possess the optimal combination of physicochemical properties for passive diffusion across the BBB. These properties include low molecular weight (typically under 500 Da), high lipophilicity, and a low number of hydrogen bond donors.[1]
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which can recognize a wide range of molecules and actively pump them out of the brain endothelial cells back into the bloodstream. Many CNS drug candidates are substrates for these transporters.
-
Peptide Nature of Endogenous Ligands: The endogenous orexin peptides (Orexin-A and Orexin-B) themselves have limited ability to cross the BBB, necessitating the development of small-molecule agonists or alternative delivery strategies.
Q2: What are the main strategies to enhance the BBB penetration of my OX2R agonist?
Several strategies can be employed to improve the delivery of OX2R agonists to the brain:
-
Medicinal Chemistry Approaches:
-
Lipophilicity Modification: Increasing the lipophilicity of a molecule can enhance its ability to passively diffuse across the lipid membranes of the BBB. This must be carefully balanced, as excessive lipophilicity can lead to increased metabolic breakdown and non-specific binding.
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. A lipophilic prodrug can be designed to cross the BBB and then be enzymatically or chemically converted to the active OX2R agonist within the brain.[2][3][4][5][6]
-
-
Advanced Drug Delivery Systems:
-
Nanoparticles: Encapsulating the OX2R agonist in nanoparticles (e.g., polymeric nanoparticles like PLGA, or lipid-based nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[1][7][8] The surface of these nanoparticles can be modified with ligands that target specific receptors on the BBB for enhanced uptake.[1][7]
-
Intranasal Delivery: Administration of the drug through the nasal cavity can allow it to bypass the BBB and directly enter the CNS via the olfactory and trigeminal nerves.[9][10][11][12][13]
-
Q3: How can I assess the BBB penetration of my OX2R agonist in my experiments?
A multi-tiered approach is recommended:
-
In Silico Prediction: Computational models can predict the BBB penetration potential of a compound based on its physicochemical properties. This is a useful first step for screening candidates.
-
In Vitro Models: Cell-based models of the BBB, such as a co-culture of brain endothelial cells and astrocytes on a transwell insert, can be used to measure the apparent permeability (Papp) of your compound.
-
In Vivo Studies: Animal models are essential for confirming BBB penetration. Key parameters to measure include:
-
Brain-to-Plasma Concentration Ratio (Kp): This is the ratio of the total drug concentration in the brain to that in the plasma at a specific time point or at steady-state.
-
Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma. This is often considered a more accurate measure of the drug's ability to engage its target in the brain.
-
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in In Vitro BBB Model
Symptom: The apparent permeability coefficient (Papp) of your OX2R agonist is low, and/or the efflux ratio (ER) is high (>2), suggesting active efflux.
| Possible Cause | Troubleshooting Steps |
| High Efflux by P-glycoprotein (P-gp) | 1. Co-administration with a P-gp inhibitor: Pre-incubate the in vitro BBB model with a known P-gp inhibitor (e.g., verapamil, zosuquidar) before adding your OX2R agonist. A significant increase in Papp and a decrease in ER in the presence of the inhibitor confirms P-gp mediated efflux. 2. Structural Modification: Modify the structure of your agonist to reduce its affinity for P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors or altering the overall charge distribution. |
| Low Lipophilicity | 1. Chemical Modification: Synthesize analogs of your OX2R agonist with increased lipophilicity by adding lipophilic functional groups. 2. Prodrug Approach: Design and synthesize a more lipophilic prodrug that can cross the cell monolayer and then be converted to the active agonist. |
| Suboptimal Assay Conditions | 1. Confirm Model Integrity: Regularly measure the Transendothelial Electrical Resistance (TEER) of your in vitro BBB model to ensure the formation of tight junctions. 2. Check for Cytotoxicity: Perform a cell viability assay to ensure that the concentrations of your OX2R agonist used are not toxic to the cells, as this can compromise the barrier integrity. |
Issue 2: Low In Vivo Brain Concentration (Low Kp or Kp,uu)
Symptom: The brain-to-plasma concentration ratio (Kp or Kp,uu) of your OX2R agonist is significantly low after systemic administration in animal models.
| Possible Cause | Troubleshooting Steps |
| High Plasma Protein Binding | 1. Measure Unbound Fraction: Determine the fraction of your OX2R agonist that is not bound to plasma proteins (fu,p). High plasma protein binding can limit the amount of free drug available to cross the BBB. 2. Structural Modification: Modify the compound to reduce its affinity for plasma proteins, although this can be challenging without affecting other properties. |
| Rapid Metabolism | 1. Assess Metabolic Stability: Evaluate the stability of your agonist in liver microsomes or hepatocytes to determine its metabolic rate. 2. Prodrug/Formulation Strategies: A prodrug approach or encapsulation in nanoparticles can protect the agonist from rapid metabolism. |
| High Efflux at the BBB | 1. In Vivo P-gp Inhibition Studies: Co-administer your OX2R agonist with a P-gp inhibitor in an animal model. A significant increase in the brain-to-plasma ratio will confirm the role of P-gp in limiting brain uptake. 2. Nanoparticle Delivery: Encapsulating the agonist in nanoparticles can help it evade recognition by efflux transporters. |
| Poor Physicochemical Properties | 1. Re-evaluate Structure-Activity Relationship: Revisit the chemical structure to improve properties like lipophilicity and reduce the number of hydrogen bond donors, while maintaining potency for the OX2R. |
| Alternative Delivery Routes | 1. Intranasal Administration: Develop a formulation suitable for intranasal delivery to bypass the BBB. Compare brain concentrations after intranasal versus intravenous administration. |
Data Presentation
The following tables summarize available quantitative data on the BBB penetration of select orexin receptor agonists.
Table 1: Brain-to-Plasma Concentration Ratios of Selected OX2R Agonists
| Compound | Species | Administration Route | Dose | Time Point | Brain-to-Plasma Ratio (Kp) | Reference |
| TAK-925 | Mouse | Intraperitoneal | 10 mg/kg | 0.5 hr | 0.2 | (Yukitake et al., 2019) |
| ARN-776 | Mouse | Intraperitoneal | 10 mg/kg | - | 0.04 | (Irukayama-Tomobe et al., 2017) |
Table 2: Comparison of Intranasal vs. Intravenous Administration of Orexin-A
| Administration Route | Species | Dose | Key Finding | Reference |
| Intranasal | Rat | - | Similar brain concentrations to IV despite 10-fold lower blood concentration. Significantly greater tissue-to-blood ratios in all brain regions.[9] | (Dhuria et al., 2009) |
| Intravenous | Rat | - | Higher systemic exposure compared to intranasal administration for similar brain concentrations.[9] | (Dhuria et al., 2009) |
| Intranasal | Mouse | 5.5 nmol | Nearly doubled brain concentration compared to IV administration.[10] | (Hanson et al., 2004) |
| Intravenous | Mouse | 5.5 nmol | Significantly higher concentration in blood and peripheral organs compared to intranasal administration.[10] | (Hanson et al., 2004) |
Experimental Protocols
In Situ Brain Perfusion in Rats (Abbreviated Protocol)
This technique allows for the precise measurement of the rate of drug transport across the BBB, independent of peripheral pharmacokinetics.
Objective: To determine the brain uptake clearance (K_in) of an OX2R agonist.
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the OX2R agonist and a vascular space marker (e.g., [14C]-sucrose).
-
Perfusion pump
-
Surgical instruments
Methodology:
-
Anesthetize the rat and expose the common carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Initiate perfusion with the perfusion buffer at a constant flow rate for a short duration (e.g., 30-60 seconds).
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and measure the concentration of the OX2R agonist and the vascular space marker.
-
Calculate the brain uptake clearance (K_in) using the appropriate equations, correcting for the amount of compound remaining in the cerebral vasculature.
Preparation of OX2R Agonist-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
Objective: To encapsulate an OX2R agonist in biodegradable PLGA nanoparticles for enhanced BBB penetration.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
OX2R agonist
-
Organic solvent (e.g., dichloromethane)
-
Aqueous solution with a surfactant (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the OX2R agonist in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous surfactant solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder that can be stored and reconstituted for in vitro and in vivo experiments.
Mandatory Visualizations
Caption: Orexin 2 Receptor (OX2R) Signaling Pathway.
References
- 1. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and neuroprotective effects of dual-brain targeting naproxen prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukdiss.com [ukdiss.com]
- 8. Nanoparticle encapsulation increases the brain penetrance and duration of action of intranasal oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal drug targeting of hypocretin-1 (orexin-A) to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Systemic and nasal delivery of orexin-A (Hypocretin-1) reduces the effects of sleep deprivation on cognitive performance in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intranasal administration of orexin peptides: mechanisms and therapeutic potential for age-related cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
OX2R Agonist Technical Support Center: Troubleshooting Stability and Degradation Challenges
Welcome to the technical support center for researchers working with Orexin 2 Receptor (OX2R) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common stability and degradation challenges encountered during your experiments.
I. FAQs: General Handling and Storage
Q1: How should I store my peptide and small molecule OX2R agonists?
A1: Proper storage is critical to maintain the stability and activity of your OX2R agonists.
| Agonist Type | Recommended Storage Conditions | Rationale |
| Peptide Agonists | Lyophilized powder at -20°C or -80°C. Reconstituted solutions in small aliquots at -80°C. | Peptides are susceptible to degradation by proteases and oxidation. Storing them in a lyophilized state minimizes these risks. Aliquoting prevents multiple freeze-thaw cycles. |
| Small Molecule Agonists | As a powder at room temperature or as specified by the manufacturer. Stock solutions in DMSO at -20°C or -80°C. | Small molecules are generally more stable than peptides. However, prolonged storage in solution can lead to degradation. Freezing stock solutions helps to preserve their integrity. |
Q2: What is the recommended solvent for reconstituting OX2R agonists?
A2: The choice of solvent depends on the agonist's chemical properties.
-
Peptide Agonists: Use sterile, nuclease-free water or a buffer recommended by the supplier (e.g., PBS). For peptides with solubility issues, a small amount of a co-solvent like acetonitrile (B52724) or DMSO may be necessary.
-
Small Molecule Agonists: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for small molecule agonists due to its high solubilizing capacity for organic compounds.
Q3: How many times can I freeze-thaw my OX2R agonist stock solutions?
A3: It is strongly recommended to minimize freeze-thaw cycles. For both peptide and small molecule agonists, prepare single-use aliquots of your stock solutions. Each freeze-thaw cycle can lead to degradation, precipitation, and loss of activity.
II. Troubleshooting Guide: In Vitro Assays
This section addresses common issues encountered during in vitro experiments with OX2R agonists.
Issue 1: Loss of Agonist Activity or Inconsistent Results
Q: My OX2R agonist is showing lower than expected activity or my results are not reproducible. What could be the cause?
A: Several factors can contribute to this issue. The following troubleshooting table provides potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Agonist Degradation | - Storage: Confirm that the agonist has been stored correctly (see FAQs). Avoid repeated freeze-thaw cycles. - Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Do not store diluted agonist solutions for extended periods, especially at room temperature. - Contamination: Use sterile reagents and techniques to prevent microbial or enzymatic contamination of your stock and working solutions. |
| Solubility Issues | - Precipitation: Visually inspect your stock and working solutions for any precipitates. If precipitation is observed, gentle warming or sonication may help to redissolve the compound. Consider preparing a new stock solution. - DMSO Concentration: For small molecule agonists dissolved in DMSO, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects and precipitation upon dilution in aqueous buffers. |
| Adsorption to Plastics | - Low-binding Plastics: Use low-protein-binding microplates and pipette tips, especially when working with low concentrations of peptide agonists. |
| Assay Conditions | - Buffer/Media: Ensure the pH and composition of your assay buffer or cell culture media are compatible with the agonist and do not contribute to its degradation. - Incubation Time: Optimize the incubation time for your assay. Prolonged incubation can lead to agonist degradation. |
III. Experimental Protocols & Methodologies
Detailed methodologies for key experiments are provided below to ensure optimal results and aid in troubleshooting.
Calcium Mobilization Assay
This assay is commonly used to measure the activation of OX2R, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.
Workflow Diagram:
Calcium Mobilization Assay Workflow.
Troubleshooting the Calcium Mobilization Assay:
| Problem | Possible Cause | Solution |
| No response to agonist | - Inactive agonist (degradation/solubility). - Low receptor expression. - Incorrect assay buffer. | - Use a fresh aliquot of agonist; check for precipitation. - Verify receptor expression in your cell line (e.g., by qPCR or Western blot). - Ensure the assay buffer contains calcium and is at a physiological pH. |
| High background signal | - Cell death or leaky membranes. - Autofluorescence of the compound. | - Check cell viability. - Run a control with the agonist in the absence of cells to check for autofluorescence. |
| Variable results | - Uneven cell plating. - Inconsistent dye loading. - Pipetting errors. | - Ensure a single-cell suspension before plating. - Optimize dye loading time and temperature. - Use calibrated pipettes and be consistent with your technique. |
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity upon OX2R activation when coupled to Gi proteins.
Workflow Diagram:
cAMP Assay Workflow.
Troubleshooting the cAMP Assay:
| Problem | Possible Cause | Solution |
| No inhibition of forskolin-stimulated cAMP | - Inactive agonist. - Low receptor expression or coupling to Gi. - Forskolin concentration too high. | - Use a fresh aliquot of agonist. - Confirm Gi coupling of OX2R in your cell system. - Optimize the forskolin concentration to achieve a robust but inhibitable signal. |
| High variability | - Inconsistent cell numbers. - Pipetting errors during serial dilutions or reagent addition. | - Ensure accurate cell counting and plating. - Be meticulous with pipetting; use reverse pipetting for viscous solutions. |
IV. Signaling Pathway
The Orexin 2 Receptor (OX2R) is a G-protein coupled receptor (GPCR) that can couple to different G proteins to initiate downstream signaling cascades. The primary signaling pathways are through Gq and Gi.
OX2R Signaling Pathways.
This guide is intended to be a starting point for troubleshooting common issues. For specific questions about a particular OX2R agonist, please refer to the manufacturer's datasheet or contact their technical support.
Technical Support Center: Refining Synthesis Protocols for Higher Yield of OX2R Agonists
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Orexin 2 Receptor (OX2R) agonists. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and enhance reaction yields and purity.
Troubleshooting Guides and FAQs
This section provides solutions to common problems encountered during the synthesis of OX2R agonists, focusing on key reaction types such as amide coupling and Suzuki-Miyaura cross-coupling, as well as purification challenges.
Amide Coupling Reactions
Q1: My amide coupling reaction to form the benzamide (B126) or sulfonamide moiety is showing low yield. What are the likely causes and how can I improve it?
A1: Low yields in amide coupling reactions are a frequent issue and can be attributed to several factors:
-
Poor Carboxylic Acid Activation: The coupling reagent may not be efficiently activating the carboxylic acid.
-
Solution: Switch to a more potent coupling agent. For sterically hindered or electron-deficient partners, phosphonium-based reagents (e.g., PyBOP, HATU) or aminium/uronium reagents (e.g., HBTU, TBTU) are often more effective than carbodiimides like DCC or EDC.[1]
-
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can impede the reaction.[2]
-
Solution: Increase the reaction temperature and/or extend the reaction time. Using a less sterically hindered base, such as 2,4,6-collidine, in place of triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be beneficial.
-
-
Low Nucleophilicity of the Amine: Electron-withdrawing groups on an aniline (B41778), for instance, can reduce its reactivity.[2]
-
Solution: Employ more forcing reaction conditions (higher temperature, longer reaction time) and a highly efficient coupling reagent.
-
-
Side Reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis from moisture or rearrangement. With carbodiimides, the formation of an unreactive N-acylurea byproduct can occur.[2]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. When using carbodiimides, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions and improve yields.
-
-
Racemization of Chiral Centers: For chiral starting materials, racemization can be a concern, especially with carbodiimide (B86325) reagents.
-
Solution: The addition of HOBt or using coupling reagents known for low racemization potential (e.g., COMU) is recommended. Running the reaction at a lower temperature can also help minimize racemization.
-
Suzuki-Miyaura Cross-Coupling
Q2: I am experiencing low yields and side product formation in the Suzuki-Miyaura reaction to create the biaryl core of my OX2R agonist. What are common issues and solutions?
A2: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation but can be sensitive to reaction conditions.
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents. The choice of palladium precursor and ligand is also critical; for challenging substrates, consider using pre-formed catalysts or specialized ligands that are more robust.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, reducing the amount of nucleophile available for coupling.
-
Solution: Use anhydrous solvents and reagents. Using boronic esters (e.g., pinacol (B44631) esters) can sometimes mitigate this issue as they are often more stable.
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. Optimizing the reaction temperature and the rate of addition of the base can also minimize homocoupling.
-
-
-
Poor Solubility: One or more of the reactants may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.
-
Solution: Screen different solvent systems. A mixture of a nonpolar solvent (e.g., toluene (B28343), dioxane) and a polar aprotic solvent (e.g., DMF) with water can often improve solubility and reaction rates.
-
-
Incorrect Base: The choice and amount of base are crucial for the transmetalation step.
-
Solution: Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base depends on the specific substrates. It is often worthwhile to screen a few different bases to find the best conditions for your particular reaction.
-
Purification of Final Product
Q3: My final OX2R agonist is a polar amine, and I'm having difficulty with purification by column chromatography on silica (B1680970) gel.
A3: Purifying polar amines on silica gel is a common challenge due to strong interactions between the basic amine and the acidic silanol (B1196071) groups on the silica surface, which can lead to peak tailing and poor separation.
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to compete with your compound for binding to the silica.
-
Triethylamine (TEA) or Diethylamine (DEA): Typically, 0.1-2% TEA or DEA is added to the solvent system (e.g., dichloromethane (B109758)/methanol (B129727) or ethyl acetate (B1210297)/hexanes).
-
Ammonium (B1175870) Hydroxide (B78521): For very polar amines, a small amount of concentrated ammonium hydroxide in methanol can be effective.
-
-
Solution 2: Alternative Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica, which masks the acidic silanols and provides a more inert surface for the separation of basic compounds.
-
Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
-
Solution 3: Reversed-Phase Chromatography (C18): For polar compounds that are soluble in water/organic mixtures, reversed-phase chromatography can be an excellent option. By adjusting the pH of the mobile phase to be about 2 units above the pKa of the amine, the compound will be in its neutral form, leading to better retention and separation.
Data Presentation
The following tables summarize key quantitative data for representative OX2R agonists.
Table 1: Potency of Selected OX2R Agonists
| Compound | OX2R EC₅₀ (nM) | OX1R EC₅₀ (nM) | Selectivity (OX1R/OX2R) |
| YNT-185 | 28 | 2750 | ~100 |
| TAK-925 (Danavorexton) | 5.5 | >50,000 | >5000 |
| Compound 26* | 23 | 1616 | 70 |
*Compound 26 is a key analog in the development of YNT-185.
Table 2: Troubleshooting Guide for Low Yield in Amide Coupling Reactions
| Parameter | Standard Condition | Troubleshooting Action |
| Coupling Reagent | EDC/DCC with HOBt | Switch to HATU, HBTU, or PyBOP for hindered substrates. |
| Base | DIPEA or TEA (2-3 eq.) | Use a non-nucleophilic, sterically hindered base like 2,4,6-collidine. |
| Solvent | Anhydrous DMF or DCM | Ensure solvent is completely dry; consider other aprotic solvents like THF or acetonitrile. |
| Temperature | 0 °C to room temperature | Increase temperature for slow reactions; decrease if racemization or side products are observed. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS and extend time if starting material remains. |
Experimental Protocols
Below is a detailed, multi-step synthesis protocol for a diarylsulfonamide-based OX2R agonist, exemplified by the synthesis of a key intermediate for compounds like YNT-185.
Synthesis of a Diarylsulfonamide Intermediate
This protocol describes the coupling of a substituted aniline with a biphenylsulfonyl chloride.
Step 1: Synthesis of 3'-(Dimethylcarbamoyl)-4'-methoxy-[1,1'-biphenyl]-3-sulfonyl chloride
-
Suzuki-Miyaura Coupling:
-
To a degassed solution of 3-bromobenzenesulfonyl chloride (1.0 eq) and (3-(dimethylcarbamoyl)-4-methoxyphenyl)boronic acid (1.1 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).
-
Bubble argon through the mixture for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the biphenylsulfonyl chloride. A typical yield for this step is in the range of 70-85%.
-
Step 2: Sulfonamide Formation
-
Coupling Reaction:
-
Dissolve the substituted aniline (e.g., N¹-(2-aminoethyl)benzene-1,3-diamine) (1.0 eq) in anhydrous pyridine (B92270) at 0 °C under a nitrogen atmosphere.
-
Slowly add a solution of 3'-(dimethylcarbamoyl)-4'-methoxy-[1,1'-biphenyl]-3-sulfonyl chloride (1.05 eq) in anhydrous dichloromethane (DCM).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: DCM/methanol gradient, possibly with 0.5% TEA) to afford the desired diarylsulfonamide. Typical yields for this step range from 60-80%.
-
Mandatory Visualization
OX2R Signaling Pathway
Caption: Simplified OX2R signaling pathways.
Experimental Workflow for OX2R Agonist Synthesis and Evaluation
Caption: General workflow for OX2R agonist synthesis.
References
Technical Support Center: Optimizing Experimental Design for OX2R Agonist Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing behavioral studies involving orexin (B13118510) 2 receptor (OX2R) agonists.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our guides are presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Experimental Design
Q1: We are observing high variability in our behavioral data between different cohorts of animals treated with the same dose of an OX2R agonist. What are the potential causes and solutions?
A2: High variability is a common challenge in behavioral research and can stem from several factors. Consider the following:
-
Animal Characteristics: Genetic drift within a rodent strain, sex differences, and age can all contribute to varied responses.
-
Solution: Use animals from a consistent, reputable supplier and ensure they are of the same sex and a narrow age range. If using both sexes, analyze the data separately.
-
-
Environmental Factors: Rodent behavior is highly sensitive to environmental conditions.[1][2]
-
Solution: Standardize the testing environment by maintaining consistent lighting (lux levels), temperature, humidity, and background white noise. Conduct tests at the same time of day to control for circadian rhythm effects.[1] Avoid strongly scented soaps or perfumes, as mice are sensitive to odors.[1]
-
-
Habituation and Handling: Insufficient habituation to the testing room and apparatus can lead to novelty-induced behaviors that mask the effects of the OX2R agonist.[2] Inconsistent handling can also be a significant source of stress and variability.[1]
-
Solution: Implement a standardized habituation period before testing begins. Ensure all experimenters handle the animals in the same gentle and consistent manner.
-
-
Experimental Protocol: Minor variations in the experimental protocol can lead to significant differences in outcomes.
-
Solution: Ensure strict adherence to the protocol across all experimenters and cohorts. This includes the timing of drug administration relative to testing, the duration of the test, and the cleaning of the apparatus between animals.[2]
-
Q2: Our OX2R agonist is showing an unexpected inhibitory or reduced effect on locomotor activity, contrary to published findings. What could be the reason?
A2: This can be a perplexing issue. Here are a few potential explanations:
-
Competition with Endogenous Orexins: The effect of OX2R agonists can be influenced by the animal's natural circadian rhythm.[3] Endogenous orexin levels are typically higher during the active phase (dark cycle for rodents). Administering an exogenous agonist during this time can lead to competition for receptor binding, potentially resulting in a blunted or even inhibitory effect.[3]
-
Solution: Consider the timing of your drug administration and behavioral testing in relation to the animal's light/dark cycle. It may be beneficial to conduct experiments during the early part of the active phase or the late part of the inactive phase.
-
-
Dose-Response Relationship: The effects of OX2R agonists can be dose-dependent. A dose that is too high may lead to off-target effects or receptor desensitization, while a dose that is too low will be ineffective.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific agonist, animal strain, and behavioral paradigm.
-
-
Agonist Properties: The specific OX2R agonist you are using has unique pharmacokinetic and pharmacodynamic properties. Factors like poor brain penetration, low solubility, or a short half-life can impact its efficacy.[4]
-
Solution: Review the literature for your specific agonist to understand its known properties. The route of administration (e.g., intracerebroventricular vs. intraperitoneal) will significantly affect bioavailability and should be chosen carefully.
-
Specific Behavioral Assays
Q3: In our sleep fragmentation study, we are not seeing a clear effect of the OX2R agonist on promoting wakefulness. How can we troubleshoot this?
A3: Several factors can influence the outcome of sleep/wake studies:
-
Method of Sleep Fragmentation: The method used to induce sleep fragmentation (e.g., sweeping bar, cage rotation) can impact the severity of the disruption and the animal's response.[5][6]
-
Solution: Ensure your sleep fragmentation protocol is validated and consistently applied. The frequency and duration of the disturbance are critical parameters.
-
-
Data Analysis: The definition of sleep and wake bouts and the parameters used for analysis (e.g., total wake time, number of wake bouts, duration of wake bouts) are crucial.
-
Agonist Potency: Different OX2R agonists have varying potencies. Some may be more effective at suppressing cataplexy than at consolidating wakefulness.
-
Solution: Ensure the dose of your agonist is sufficient to produce the desired effect on wakefulness. It may be necessary to use a higher dose than what is reported for other behavioral effects.
-
Q4: We are having difficulty establishing a consistent conditioned place preference (CPP) with a non-selective orexin agonist, which should be rewarding. What could be wrong?
A4: CPP can be a sensitive assay with several potential pitfalls:
-
Apparatus and Environmental Cues: The design of the CPP apparatus and the distinctiveness of the environmental cues in each chamber are critical for the animal to form an association.
-
Solution: Use an apparatus with clearly distinct visual and tactile cues in each compartment. Ensure the lighting is consistent and that there are no external distracting stimuli.
-
-
Conditioning Protocol: The number of conditioning sessions, the duration of confinement in each chamber, and the dose of the agonist can all affect the strength of the conditioned response.[9]
-
Solution: A typical protocol involves several days of conditioning, alternating between drug and vehicle administration.[9] Review established protocols and consider a pilot study to optimize these parameters for your specific conditions.
-
-
Data Interpretation: The method of analyzing CPP data (e.g., comparing time spent in the drug-paired chamber pre- and post-conditioning) can influence the results.[10]
-
Solution: Use a standardized and unbiased method for data analysis. A common approach is to calculate a preference score (time in drug-paired chamber minus time in vehicle-paired chamber).[10]
-
Data Presentation: OX2R Agonist Properties
The following table summarizes the in vitro properties of several commonly used OX2R agonists.
| Agonist | Receptor Target | EC50 (nM) | Selectivity (OX1R/OX2R) | Reference |
| Orexin-A | OX1R / OX2R | 0.50 (OX1R), 0.20 (OX2R) | Non-selective | [11] |
| [Ala11, D-Leu15]-orexin-B (AL-OXB) | OX2R selective | 58 (OX1R), 0.055 (OX2R) | ~1000-fold for OX2R | [11] |
| Danavorexton (TAK-925) | OX2R selective | - | Potent and selective for OX2R | [4] |
| TAK-994 | OX2R selective | 19 | >700-fold for OX2R | [12] |
| ORX750 | OX2R selective | 0.11 | ~9800-fold for OX2R | [13] |
| Compound 26 | OX2R selective | 23 | 70-fold for OX2R | [14] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is adapted from studies investigating the rewarding effects of orexin agonists.[9][11]
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber. A central neutral area may be included.
-
Habituation (Day 0): Place the animal in the central area and allow it to freely explore the entire apparatus for 15-30 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 1-6):
-
On days 1, 3, and 5, administer the OX2R agonist (or the non-selective agonist being tested) and immediately confine the animal to one of the chambers for 30 minutes.
-
On days 2, 4, and 6, administer the vehicle and confine the animal to the other chamber for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced across animals to avoid bias.
-
-
Post-Conditioning Test (Day 7): Place the animal in the central area (in a drug-free state) and allow it to freely explore the entire apparatus for 15 minutes. Record the time spent in each chamber.
-
Data Analysis: Calculate a CPP score by subtracting the time spent in the drug-paired chamber during habituation from the time spent in the same chamber during the post-conditioning test. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.[10]
Sleep/Wake Fragmentation Analysis Protocol
This protocol is a general guide for assessing the effects of OX2R agonists on sleep consolidation in mouse models of narcolepsy.
-
Animal Preparation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Allow for a recovery period of at least one week.
-
Habituation: Acclimate the animals to the recording chambers and tether system for at least 48 hours before baseline recordings begin.
-
Baseline Recording: Record EEG/EMG data for 24 hours under a 12:12 light/dark cycle to establish baseline sleep/wake patterns.
-
Drug Administration: Administer the OX2R agonist or vehicle at a specific time point, typically at the beginning of the dark (active) phase.
-
Post-Administration Recording: Record EEG/EMG data for a defined period (e.g., 3-6 hours) following administration.
-
Data Analysis:
-
Score the recordings into wake, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 10-second epochs.
-
Quantify the following parameters:
-
Total time spent in each state (wake, NREM, REM).
-
Number of transitions between states (e.g., wake to NREM).
-
Mean duration of wake and NREM sleep bouts.
-
Number and latency of cataplexy-like episodes (in relevant models).
-
-
Compare the data from the drug-treated group to the vehicle-treated group.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified OX2R signaling cascade.[4][15][16][17]
Caption: Experimental workflow for Conditioned Place Preference.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 3. Modulation of sleep behavior in zebrafish larvae by pharmacological targeting of the orexin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sustained Sleep Fragmentation Induces Sleep Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uknowledge.uky.edu [uknowledge.uky.edu]
- 9. Orexin Mediates Morphine Place Preference, but not Morphine-Induced Hyperactivity or Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
- 11. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OX2R Agonist(Vertex) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. neurologylive.com [neurologylive.com]
- 14. Orexin 2 Receptor Agonist | OX Receptor | TargetMol [targetmol.com]
- 15. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cell line selection and optimization for in vitro OX2R agonist assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro Orexin (B13118510) 2 Receptor (OX2R) agonist assays.
Cell Line Selection and Optimization
Choosing the appropriate cell line is a critical first step for a successful OX2R agonist assay. The most commonly used cell lines are Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney 293 (HEK293) cells stably expressing the human OX2R.
Frequently Asked Questions (FAQs)
Q1: Which cell line, CHO-K1 or HEK293, is better for my OX2R agonist assay?
A1: The choice between CHO-K1 and HEK293 cells depends on the specific assay and desired outcomes.
-
CHO-K1 cells are a popular choice due to their low endogenous GPCR expression, providing a "clean" background for recombinant receptor studies. They are robust and well-characterized for various functional assays, including calcium mobilization and cAMP measurement.[1][2] Several commercially available CHO-K1 cell lines stably expressing OX2R are available.[1][2]
-
HEK293 cells are also widely used and are known for their high transfection efficiency, making them suitable for both stable and transient expression of OX2R.[3][4] They are often used in reporter gene assays and β-arrestin recruitment assays.
Q2: Should I use a commercially available stable cell line or generate my own?
A2:
-
Commercially available stable cell lines offer convenience and have been validated for assay performance, saving significant time and resources.[1][2]
-
Generating your own stable cell line provides greater control over expression levels and the specific receptor construct used. However, this process is time-consuming and requires significant expertise in cell line development and validation.
Q3: How important is the expression level of OX2R in my cell line?
A3: The expression level of OX2R can significantly impact assay performance.
-
High expression levels can lead to a larger assay window but may also result in constitutive receptor activity (agonist-independent signaling), which can increase background noise.
-
Low expression levels may result in a weak signal that is difficult to distinguish from background. It is crucial to select a clonal cell line with an optimal expression level that provides a robust signal-to-noise ratio.
Troubleshooting Guide: Cell Line Issues
| Problem | Possible Cause | Recommended Solution |
| High background signal in the absence of agonist | Constitutive activity of the OX2R due to very high expression levels. | - Select a clonal cell line with a lower, more physiological expression level of OX2R.- If using a transient transfection system, reduce the amount of receptor DNA used for transfection. |
| Low or no signal upon agonist stimulation | - Low expression of functional OX2R on the cell surface.- Poor cell health or viability. | - Verify OX2R expression using techniques like flow cytometry or western blotting.- Ensure cells are healthy, within a low passage number, and not over-confluent.[5] |
| Inconsistent results between experiments | - Variation in cell passage number.- Inconsistent cell seeding density. | - Use cells within a consistent and low passage number range.- Optimize and strictly control the cell seeding density for each experiment.[6] |
Assay Optimization and Protocols
The primary functional readouts for OX2R activation are calcium mobilization (Gq pathway), cAMP modulation (Gs/Gi pathways), and β-arrestin recruitment. Reporter gene assays are also used to measure downstream transcriptional activation.
OX2R Signaling Pathway
The Orexin 2 Receptor is known to couple to multiple G protein subtypes, leading to a complex signaling cascade. Upon agonist binding, OX2R can activate Gq, Gi/o, and Gs proteins, as well as recruit β-arrestin.[2][7][8]
Caption: OX2R Signaling Pathways.
Experimental Workflow
A typical workflow for screening and characterizing OX2R agonists involves several key stages, from initial assay setup to lead compound identification.
Caption: OX2R Agonist Screening Workflow.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) following OX2R activation via the Gq pathway.
Quantitative Data Summary
| Cell Line | Agonist | Assay Format | Reported pEC50 / EC50 |
| CHO-OX2R | Orexin-A | FLIPR (Fluo-3AM) | 8.18 ± 0.10 (pEC50) |
| CHO-OX2R | Orexin-B | FLIPR (Fluo-3AM) | 8.43 ± 0.09 (pEC50) |
pEC50 is the negative logarithm of the EC50 value.
Detailed Experimental Protocol (FLIPR Assay)
-
Cell Culture and Plating:
-
Culture CHO-K1 cells stably expressing human OX2R in appropriate media (e.g., Ham's F-12K with 10% FBS and a selection antibiotic like G418).[2]
-
Seed cells at an optimized density (e.g., 20,000 cells/well) into black-walled, clear-bottom 384-well plates.[9]
-
Incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
-
Dye Loading:
-
Prepare a dye loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage from CHO cells).[10]
-
Aspirate the culture medium from the cell plate and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C.[9]
-
-
Compound Addition and Signal Detection:
-
Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).[9]
-
Add test compounds (agonists) at various concentrations to the wells.
-
Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Measure the fluorescence signal before and after the addition of a reference agonist (e.g., Orexin-A) to determine the agonistic activity of the test compounds. The signal is typically read at 1-second intervals for several minutes.[9]
-
Troubleshooting Guide: Calcium Mobilization Assay
| Problem | Possible Cause | Recommended Solution |
| Low signal-to-noise ratio | - Insufficient dye loading.- Low receptor expression.- Suboptimal agonist concentration. | - Optimize dye concentration and loading time/temperature.[10]- Confirm receptor expression.- Perform a full dose-response curve for the reference agonist to ensure an optimal concentration is used for screening. |
| High well-to-well variability | - Uneven cell seeding.- Inconsistent dye loading.- "Edge effects" in the microplate. | - Ensure a homogenous cell suspension during plating.[5]- Use automated liquid handling for dye loading and compound addition.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Signal fades too quickly | Rapid sequestration or extrusion of intracellular calcium. | While the initial peak is the primary readout, a sustained signal can be indicative of calcium influx. Ensure the reading time is sufficient to capture the peak response. |
cAMP Assay
This assay measures the modulation of intracellular cyclic AMP (cAMP) levels. OX2R can couple to Gs (increasing cAMP) or Gi (decreasing cAMP).[2][8]
Quantitative Data Summary
Quantitative data for cAMP modulation by OX2R agonists is highly dependent on the assay format and the specific G protein coupling context.
Detailed Experimental Protocol (HTRF Assay)
-
Cell Culture and Plating:
-
Compound Addition and Stimulation:
-
For Gi-coupled assays, pre-stimulate the cells with forskolin (B1673556) to induce a detectable level of cAMP.[12]
-
Add test compounds (agonists) and incubate for a predetermined time (e.g., 30 minutes) at room temperature.[13]
-
-
Detection:
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP cryptate).[14]
-
Incubate for 1 hour at room temperature.[14]
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio is inversely proportional to the intracellular cAMP concentration.[14]
-
Troubleshooting Guide: cAMP Assay
| Problem | Possible Cause | Recommended Solution |
| High background signal | - Constitutive receptor activity.- High concentration of PDE inhibitor. | - Use a cell line with lower receptor expression.- Titrate the PDE inhibitor to the lowest effective concentration.[5] |
| Low assay window (small difference between basal and stimulated levels) | - Suboptimal cell density.- Inefficient agonist stimulation. | - Optimize the cell number per well.[15]- Optimize agonist concentration and stimulation time.[5] |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension.[5]- Use precise, calibrated pipettes or automated liquid handlers.[5] |
Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) downstream of a specific signaling pathway. For OX2R, a common approach is to use a CRE (cAMP response element) driven reporter to measure Gs/Gi signaling.
Detailed Experimental Protocol (CRE-Luciferase Assay)
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with an OX2R expression vector and a CRE-luciferase reporter vector.
-
Plate the transfected cells in a white, opaque 96-well plate and incubate overnight.
-
-
Compound Stimulation:
-
Replace the culture medium with serum-free medium and incubate for a few hours to reduce basal signaling.
-
Add test compounds and incubate for an optimized period (typically 4-6 hours) to allow for reporter gene expression.
-
-
Signal Detection:
-
Aspirate the medium and lyse the cells.
-
Add a luciferase substrate (e.g., luciferin).
-
Measure the luminescence signal using a luminometer.
-
Troubleshooting Guide: Reporter Gene Assay
| Problem | Possible Cause | Recommended Solution |
| Low signal | - Low transfection efficiency.- Inefficient reporter gene expression. | - Optimize the transfection protocol.- Increase the incubation time with the agonist. |
| High background | "Leaky" promoter in the reporter construct. | Use a reporter vector with a minimal promoter to reduce basal expression. |
| Compound interference with luciferase | Some compounds can directly inhibit or enhance luciferase activity. | Perform a counter-screen with a constitutively active reporter to identify compounds that interfere with the reporter itself.[16] |
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated OX2R, a key event in receptor desensitization and signaling.
Detailed Experimental Protocol (PathHunter Assay)
-
Cell Culture and Plating:
-
Compound Stimulation:
-
Add test compounds and incubate for 90-180 minutes at 37°C.[17]
-
-
Detection:
-
Add the PathHunter detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal. An increase in signal indicates β-arrestin recruitment.[17]
-
Troubleshooting Guide: β-Arrestin Recruitment Assay
| Problem | Possible Cause | Recommended Solution |
| Low signal | - Low expression of the tagged proteins.- Weak interaction between OX2R and β-arrestin. | - Ensure the use of a validated cell line.- Optimize agonist concentration and incubation time. |
| High background | Spontaneous complementation of the enzyme fragments. | Use the parental cell line (without the tagged receptor) as a negative control to assess background levels. |
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The G protein preference of orexin receptors is currently an unresolved issue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay in Summary_ki [bindingdb.org]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Assay in Summary_ki [bdb99.ucsd.edu]
- 12. revvity.com [revvity.com]
- 13. youtube.com [youtube.com]
- 14. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 15. revvity.com [revvity.com]
- 16. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Data analysis and interpretation for Orexin 2 Receptor Agonist studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting data from Orexin (B13118510) 2 Receptor (OX2R) agonist studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Section 1: In Vitro Data Analysis & Interpretation
This section focuses on common issues and questions related to in vitro assays, such as calcium mobilization, used to characterize OX2R agonist activity.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for a novel OX2R agonist is not a classic sigmoidal shape. What could be the cause?
A1: An irregular dose-response curve can stem from several factors. Firstly, assess the compound's solubility and stability in the assay buffer, as precipitation at higher concentrations can lead to a plateau or drop in the response. Secondly, consider the possibility of cellular toxicity at high compound concentrations, which would inhibit the cell's ability to respond. Finally, complex pharmacological interactions, such as partial agonism or allosteric modulation, can also result in non-standard curve shapes.
Q2: I am observing a high level of background fluorescence or a low signal-to-noise ratio in my calcium mobilization assay. How can I improve this?
A2: A high background can be caused by uneven dye loading, cell autofluorescence, or issues with the assay buffer. Ensure that the cell monolayer is confluent and healthy. Optimize the concentration of the calcium-sensitive dye and the loading time. Using a no-wash calcium assay kit with a proprietary masking dye can significantly reduce background fluorescence.[1] Additionally, ensure the buffer composition is appropriate and does not contain components that interfere with the fluorescence.
Q3: What is the typical signaling pathway activated by an OX2R agonist, and how does this relate to my calcium assay results?
A3: The Orexin 2 Receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and Gi proteins.[2] Agonist binding typically activates the Gq pathway, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, which is the signal detected in your assay.[2][3] Therefore, a robust calcium signal is a direct indicator of Gq-mediated OX2R activation. OX2R can also activate other pathways, including those leading to ERK1/2 and p38 MAPK activation.[4]
Troubleshooting Guide: Calcium Mobilization Assays
| Problem | Potential Cause | Troubleshooting Steps |
| No response or very weak signal | 1. Inactive compound. 2. Low receptor expression in the cell line. 3. Incorrect assay setup (e.g., wrong wavelength). 4. Receptor desensitization. | 1. Verify compound identity and concentration. 2. Use a positive control (e.g., Orexin-A) to confirm cell and receptor responsiveness. 3. Confirm receptor expression via qPCR or western blot. 4. Check plate reader settings. 5. Consider serum-starving cells before the assay to prevent desensitization. |
| High well-to-well variability | 1. Uneven cell seeding. 2. Inconsistent dye loading. 3. Pipetting errors during compound addition. 4. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use automated liquid handlers for dye and compound addition if possible. 3. Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. |
| "Dip" or addition artifact in fluorescence reading | 1. Mechanical stimulation of cells by the injector. 2. Temperature or pH changes upon liquid addition. | 1. Optimize the injection speed and height of the pipette tip. 2. Pre-warm all solutions to the assay temperature. 3. Use a masking dye, such as that in the FLIPR Calcium 4 Assay Kit, which can reduce this artifact.[5] |
Data Comparison: OX2R Agonists & Antagonists
The following table summarizes key quantitative data for several molecules targeting orexin receptors, providing a basis for comparison of potency and selectivity.
| Compound | Target(s) | Assay Type | Potency/Affinity | Selectivity |
| Danavorexton (TAK-925) | OX2R Agonist | Calcium Mobilization | EC50: 5.5 nM[4][6] | >5,000-fold vs OX1R[6] |
| TAK-994 | OX2R Agonist | Calcium Mobilization | EC50: 19 nM[7] | >700-fold vs OX1R[7] |
| TAK-861 | OX2R Agonist | Calcium Mobilization | EC50: 2.5 nM | >3,000-fold vs OX1R |
| Daridorexant | Dual Antagonist | Receptor Binding | Ki: 0.47 nM (OX1R), 0.93 nM (OX2R)[2][8] | Dual |
| Lemborexant | Dual Antagonist | Receptor Binding | - | Dual |
| Suvorexant | Dual Antagonist | Receptor Binding | pKi: 8.9 (OX2R)[9] | Dual |
Section 2: In Vivo Data Analysis & Interpretation
This section addresses challenges related to the analysis of data from animal models, including electrophysiology and behavioral studies.
Frequently Asked Questions (FAQs)
Q1: How is cataplexy identified and quantified in mouse models of narcolepsy?
A1: Cataplexy in mice, often termed cataplexy-like episodes, is defined as an abrupt cessation of activity lasting at least 10 seconds, preceded by at least 40 seconds of continuous wakefulness.[10] These episodes are characterized by a sudden loss of muscle tone (atonia), which is measured by electromyography (EMG), and the presence of EEG theta activity, which is characteristic of REM sleep.[1][10] Quantification typically involves counting the number of cataplexy-like episodes and measuring their duration over a defined recording period, often during the animal's active (dark) phase.
Q2: My EEG/EMG recordings from freely moving mice are noisy and full of artifacts. What are the common causes and solutions?
A2: Artifacts in rodent EEG/EMG recordings are common and can be caused by several factors.[11] Movement artifacts can be generated by loose wires or headsets.[11] Electrical artifacts often appear at specific frequencies (e.g., 60 Hz in the US) and can be caused by nearby electrical equipment.[11] To minimize these, ensure the headstage is securely fastened and that all exposed metal from the electrodes is covered with dental acrylic.[12] Using a tethered system with a commutator or a wireless recording system can also reduce cable-related noise and allow for more natural animal behavior.[13]
Q3: The variability in the number of cataplexy-like episodes between my orexin-deficient mice is very high. How can I improve the statistical power of my study?
A3: High inter-individual variability is a known characteristic of orexin-deficient mouse models.[14] To address this, several strategies can be employed. First, perform a pre-screening of the animals and select those with a consistent and reliable frequency of episodes for your study.[14] Second, using an enriched environment can promote motor activity, which may increase the frequency of cataplexy-like events.[14][15] Finally, employing a repeated-measures or crossover experimental design, where each animal serves as its own control, can significantly enhance statistical power.[14]
Troubleshooting Guide: In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty distinguishing sleep stages in EEG/EMG data | 1. Poor signal quality. 2. Incorrect electrode placement. 3. Inappropriate scoring criteria. | 1. Check for and remove artifacts from the recording. 2. Histologically verify electrode placement post-mortem. 3. Use established, standardized scoring criteria for rodent sleep (e.g., clear delta wave activity for NREM, theta dominance and EMG atonia for REM).[1] |
| No significant effect of OX2R agonist on wakefulness | 1. Insufficient dose or poor brain penetration of the compound. 2. Incorrect timing of administration. 3. Animal habituation to the test environment. | 1. Perform pharmacokinetic studies to confirm brain exposure. 2. Administer the agonist during the animal's normal sleep period (the light phase for nocturnal rodents). 3. Ensure animals are properly habituated to the recording chambers before the experiment begins. |
| High mortality or adverse effects in study animals | 1. Compound toxicity. 2. Surgical complications from electrode implantation. 3. Stress from the experimental procedure. | 1. Conduct preliminary dose-ranging studies to establish a maximum tolerated dose. 2. Ensure aseptic surgical techniques and provide adequate post-operative care. 3. Acclimatize animals to handling and the experimental setup to minimize stress. |
Section 3: Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual diagrams to illustrate complex pathways and workflows.
Detailed Experimental Protocols
1. Protocol: In Vitro Calcium Mobilization Assay in CHO-K1 Cells
This protocol outlines the steps for measuring intracellular calcium mobilization in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human OX2R.
-
Cell Culture: Culture CHO-K1 cells expressing human OX2R in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer (HBSS with 20 mM HEPES). Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the OX2R agonist in the assay buffer at 2x the final desired concentration.
-
Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR). Record a baseline fluorescence reading for approximately 15-20 seconds.
-
Agonist Addition: The instrument will automatically add an equal volume of the 2x agonist solution to the wells.
-
Data Acquisition: Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak response and subsequent decline.
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
2. Protocol: In Vivo EEG/EMG Recording in Mice
This protocol describes the procedure for recording sleep-wake states in freely moving mice.
-
Surgical Implantation: Anesthetize the mouse and place it in a stereotaxic frame. Implant EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal (neck) muscles. Secure the electrode assembly to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Habituation: Connect the animal to the recording cable in its home cage and allow it to habituate for at least 24-48 hours before starting baseline recordings.
-
Baseline Recording: Record EEG and EMG signals continuously for at least 24 hours to establish a baseline sleep-wake pattern.
-
Drug Administration: Administer the OX2R agonist or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time, typically at the beginning of the light (inactive) phase.
-
Post-Dosing Recording: Continue recording EEG and EMG for several hours post-administration to assess the compound's effect on sleep and wakefulness.
-
Data Analysis: Manually or automatically score the recordings in epochs (e.g., 10 seconds) into distinct vigilance states: Wake, Non-REM (NREM) sleep, and REM sleep, based on the EEG and EMG characteristics. Quantify parameters such as total time spent in each state, bout duration, and sleep latency.
Visualizations (Graphviz)
// Nodes Agonist [label="OX2R Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; OX2R [label="OX2 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; Gq [label="Gq", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Release [label="Ca²⁺ Release", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Neuronal Excitation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse];
// Edges Agonist -> OX2R [label="Binds"]; OX2R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nreceptor"]; ER -> Ca_Release; DAG -> PKC [label="Activates"]; Ca_Release -> PKC [label="Activates"]; PKC -> Cellular_Response [label="Phosphorylates\nTargets"]; } dot Canonical Gq signaling pathway for the OX2 Receptor.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed OX2R-expressing\ncells in 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; load_dye [label="Load cells with\nCalcium-sensitive dye", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate 30-60 min", fillcolor="#FBBC05", fontcolor="#202124"]; place_reader [label="Place plate in\nFLIPR instrument", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read_baseline [label="Read baseline\nfluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_agonist [label="Add OX2R agonist", fillcolor="#EA4335", fontcolor="#FFFFFF"]; read_response [label="Read fluorescence\nresponse (2-3 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\nGenerate Dose-Response Curve", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> load_dye; load_dye -> incubate2; incubate2 -> place_reader; place_reader -> read_baseline; read_baseline -> add_agonist; add_agonist -> read_response; read_response -> analyze; analyze -> end; } dot Experimental workflow for a calcium mobilization assay.
// Nodes start [label="Problem:\nLow or No Signal in\nCalcium Assay", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_positive_control [label="Run Positive Control\n(e.g., Orexin-A)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Control Path control_ok [label="Control Works?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; issue_compound [label="Issue is likely with\nthe test compound.", fillcolor="#34A853", fontcolor="#FFFFFF"]; verify_compound [label="Verify compound identity,\nconcentration, and solubility.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// No Control Response Path control_fail [label="Issue is with cells\nor assay setup.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_cells [label="Check cell health, passage\nnumber, and receptor expression.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_reagents [label="Verify dye loading,\nbuffer composition, and\nplate reader settings.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_positive_control; check_positive_control -> control_ok; control_ok -> issue_compound [label="Yes"]; issue_compound -> verify_compound; control_ok -> control_fail [label="No"]; control_fail -> check_cells; control_fail -> check_reagents; } dot Troubleshooting logic for low signal in calcium assays.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Daridorexant - Wikipedia [en.wikipedia.org]
- 3. A novel unsupervised analysis of electrophysiological signals reveals new sleep substages in mice | PLOS Biology [journals.plos.org]
- 4. TAK-925 (Danavorexton) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 5. Lemborexant | C22H20F2N4O2 | CID 56944144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A consensus definition of cataplexy in mouse models of narcolepsy. | Semel Institute for Neuroscience and Human Behavior [teams.semel.ucla.edu]
- 11. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.datasci.com [support.datasci.com]
- 13. amuzainc.com [amuzainc.com]
- 14. Behavioral analysis of narcoleptic episodes in orexin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Orexin 2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1 (NT1), a chronic neurological disorder characterized by excessive daytime sleepiness (EDS) and cataplexy.[1][2] This understanding has propelled the development of orexin (B13118510) 2 receptor (OX2R) agonists as a targeted therapeutic approach. This guide provides a comparative overview of the in vivo efficacy of emerging OX2R agonists, alongside a look at current narcolepsy treatments and the experimental protocols used to validate these compounds.
Orexin 2 Receptor Signaling Pathway
The orexin 2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events.[3][4][5][6] The primary pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[3][4][5][7] OX2R can also couple to Gi/o and Gs proteins, leading to the modulation of adenylyl cyclase activity and activation of the MAPK/ERK signaling pathway.[3][6][7] This complex signaling ultimately promotes wakefulness.
Comparison of Investigational OX2R Agonists
Several OX2R agonists are in various stages of preclinical and clinical development. The following tables summarize the available in vivo efficacy data for some of these compounds.
Preclinical Efficacy Data
| Compound | Animal Model | Key Findings | Reference |
| Danavorexton (B3325393) (TAK-925) | Orexin/ataxin-3 mice (narcolepsy model) | Dose-dependently increased wakefulness, reduced sleep/wake fragmentation, and decreased cataplexy-like episodes. | [8][9] |
| AL-OXB | Orexin knockout mice | Ameliorated cataplexy and fragmentation of wakefulness to a similar degree as orexin-A. | [1][10] |
| YNT-185 | Mouse models of narcolepsy | Promoted wakefulness and ameliorated cataplexy-like episodes. | [10] |
| ORX-142 | Marmosets | Showed dose-dependent increases in wake time and consolidation of wakefulness. | [11] |
| TAK-994 | Cynomolgus monkeys | Significantly increased wakefulness time. | [12] |
| BP1.15205 | Preclinical models | Demonstrated significant wake-promoting and cataplexy-suppressing effects in a dose-dependent manner. | [13] |
Clinical Efficacy Data
| Compound | Study Phase | Population | Key Efficacy Endpoints & Results | Reference |
| Danavorexton (TAK-925) | Phase 1 | Healthy adults, NT1 & NT2 patients | MWT: Dose-dependently increased sleep latency in NT1 patients. | [8][9] |
| TAK-994 | Phase 2b | NT1 patients | MWT: Statistically significant and clinically meaningful improvement in wakefulness vs. placebo. WCR & ESS: Statistically significant improvements. (Trial terminated due to hepatotoxicity) | [14][15][16][17][18] |
| TAK-861 | Phase 2b | NT1 patients | MWT: Statistically significant and clinically meaningful improvement in wakefulness vs. placebo. WCR & ESS: Statistically significant and clinically meaningful improvements. | [19] |
| BP1.15205 | Phase 1 | Healthy volunteers and sleep-deprived subjects | First participant dosed; topline data expected in 2026. | [20] |
| NBI-1065845 (Osavampator) | Phase 2 | Major Depressive Disorder | While not for narcolepsy, this compound is an AMPA receptor potentiator, a different mechanism. Positive results in MDD. | [21][22][23][24] |
MWT: Maintenance of Wakefulness Test; WCR: Weekly Cataplexy Rate; ESS: Epworth Sleepiness Scale; NT1: Narcolepsy Type 1; NT2: Narcolepsy Type 2.
Comparison with Current Narcolepsy Treatments
OX2R agonists represent a targeted therapy for the underlying cause of NT1. Current treatments for narcolepsy are symptomatic and often require polypharmacy.
| Treatment Class | Examples | Primary Therapeutic Target | Reference |
| CNS Stimulants | Modafinil, Armodafinil, Methylphenidate | Excessive Daytime Sleepiness (EDS) | [25][26][27] |
| Sodium Oxybate | Xyrem, Lumryz, Xywav | EDS and Cataplexy | [25][28][29] |
| Dopamine/Norepinephrine Reuptake Inhibitor | Solriamfetol | EDS | [25] |
| Histamine H3 Receptor Antagonist/Inverse Agonist | Pitolisant | EDS and Cataplexy | [26] |
| Antidepressants (off-label) | TCAs, SSRIs, SNRIs | Cataplexy, Sleep Paralysis, Hypnagogic Hallucinations | [25][26][28][29] |
| Non-Pharmacologic | Scheduled naps, good sleep hygiene | Symptom Management | [25][26][29][30][31] |
Experimental Protocols
Validating the in vivo efficacy of OX2R agonists involves a range of preclinical and clinical experimental protocols.
Preclinical In Vivo Assessment
A common workflow for preclinical assessment of a novel OX2R agonist in a mouse model of narcolepsy is outlined below.
Detailed Methodologies:
-
Animal Models: Orexin knockout mice or orexin neuron-ablated mice are commonly used to model narcolepsy.[9][10]
-
EEG/EMG Recordings: To objectively measure sleep-wake states, mice are surgically implanted with electrodes to record electroencephalogram (EEG) and electromyogram (EMG) activity.[32]
-
Sleep Deprivation: In some protocols, animals may be sleep-deprived to increase sleep pressure and better assess the wake-promoting effects of a compound.[33]
-
Behavioral Monitoring: Video recording is used to monitor for cataplexy-like episodes and other behavioral changes.[32]
Clinical Trial Protocols
Clinical trials in humans follow a structured approach to assess safety and efficacy.
Key Clinical Assessments:
-
Polysomnography (PSG) and Multiple Sleep Latency Test (MSLT): These are used for the diagnosis of narcolepsy and to establish a baseline.[27][28] The MSLT measures the time it takes to fall asleep during a series of daytime nap opportunities.[27]
-
Maintenance of Wakefulness Test (MWT): This is a primary endpoint in many clinical trials and objectively measures a patient's ability to stay awake in a quiet, dark room.[19]
-
Epworth Sleepiness Scale (ESS): A subjective, self-reported questionnaire that assesses the likelihood of falling asleep in various situations.[19]
-
Weekly Cataplexy Rate (WCR): Patients record the number of cataplexy attacks they experience each week.[19]
Conclusion
Orexin 2 receptor agonists hold significant promise as a targeted therapy for narcolepsy by addressing the underlying pathophysiology of the disease. Preclinical and early clinical data have demonstrated their potential to improve wakefulness and reduce cataplexy. As more compounds advance through clinical trials, the long-term safety and efficacy of this drug class will become clearer. The development of orally available OX2R agonists is a particularly important step towards providing a convenient and effective treatment option for individuals with narcolepsy.
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Orexin 2 receptor–selective agonist danavorexton improves narcolepsy phenotype in a mouse model and in human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Centessa’s orexin OX2 receptor agonist promotes wakefulness in marmosets | BioWorld [bioworld.com]
- 12. The orexin receptor 2 (OX2R)-selective agonist TAK-994 increases wakefulness without affecting cerebrospinal fluid orexin levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sleepreviewmag.com [sleepreviewmag.com]
- 14. takeda.com [takeda.com]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. neurologylive.com [neurologylive.com]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. neurologylive.com [neurologylive.com]
- 19. psychiatrictimes.com [psychiatrictimes.com]
- 20. sleepreviewmag.com [sleepreviewmag.com]
- 21. Effects of the selective AMPA modulator NBI-1065845 on the pharmacokinetics of midazolam or ethinyl estradiol-levonorgestrel in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the selective AMPA modulator NBI‐1065845 on the pharmacokinetics of midazolam or ethinyl estradiol–levonorgestrel in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Takeda-Partnered Neurocrine Drug Shows Promise in Phase II Depression Trial [synapse.patsnap.com]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Narcolepsy - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 27. cdn.mdedge.com [cdn.mdedge.com]
- 28. uspharmacist.com [uspharmacist.com]
- 29. 8 Narcolepsy Treatment Options: Stimulants and More | MyNarcolepsyTeam [mynarcolepsyteam.com]
- 30. Narcolepsy: Complementary and Alternative Treatments [webmd.com]
- 31. Narcolepsy: Natural treatments and more [medicalnewstoday.com]
- 32. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Waking experience modulates sleep need in mice - PMC [pmc.ncbi.nlm.nih.gov]
Orexin 2 Receptor Agonists Versus Modafinil: A Comparative Analysis for Wakefulness Promotion
A new class of compounds, Orexin (B13118510) 2 Receptor (OX2R) agonists, is emerging as a promising therapeutic option for disorders of hypersomnolence, directly targeting the underlying pathophysiology of narcolepsy. This guide provides a comparative overview of OX2R agonists and the widely prescribed wakefulness-promoting agent, modafinin, with a focus on their mechanisms of action, and supporting experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Orexin 2 receptor (OX2R) agonists represent a targeted approach to promoting wakefulness by mimicking the action of the endogenous neuropeptide orexin, which is deficient in narcolepsy type 1.[1] Clinical and preclinical data suggest that OX2R agonists can robustly increase wakefulness and reduce cataplexy. Modafinil (B37608), a mainstay in the treatment of excessive daytime sleepiness, exerts its effects through a more complex and less direct mechanism, primarily involving the inhibition of dopamine (B1211576) reuptake and modulation of other neurotransmitter systems, including norepinephrine (B1679862), serotonin, and histamine.[2][3] While direct head-to-head clinical trial data is limited, preclinical studies and individual clinical trial results provide a basis for comparing their efficacy and pharmacological profiles.
Mechanism of Action and Signaling Pathways
Orexin 2 Receptor (OX2R) Agonists
OX2R agonists, such as danavorexton (B3325393) (TAK-925) and ORX750, are small molecules designed to bind to and activate the orexin 2 receptor, a G-protein coupled receptor.[1][4] This activation mimics the function of endogenous orexin-A and orexin-B, neuropeptides that are crucial for maintaining wakefulness. The OX2R is predominantly expressed in brain regions associated with arousal, such as the tuberomammillary nucleus (TMN) and the basal forebrain.[5] By activating these receptors, OX2R agonists are thought to directly stimulate wake-promoting neurons, thereby stabilizing wakefulness.[5]
Modafinil
The precise mechanism of action for modafinil is not fully elucidated but is known to be multifaceted.[2][6] It is believed to primarily act as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[2][3] This leads to an increase in extracellular dopamine levels in brain regions such as the nucleus accumbens.[2][7] Additionally, modafinil influences other neurotransmitter systems, including increasing norepinephrine and glutamate (B1630785) release while decreasing GABAergic inhibition.[3] Interestingly, studies have shown that modafinil administration leads to the activation of orexin-producing neurons in the hypothalamus, suggesting an indirect interaction with the orexin system.[8] However, the wake-promoting effects of modafinil are not entirely dependent on a functional orexin system, as it has been shown to be effective in orexin-deficient mice.
Preclinical Comparative Data: OX2R Agonist (TAK-925) vs. Modafinil
A head-to-head study in a narcolepsy mouse model (orexin/ataxin-3 mice) provides the most direct comparison of the wake-promoting effects of an OX2R agonist and modafinil.
| Parameter | TAK-925 (OX2R Agonist) | Modafinil | Reference |
| Wakefulness Time | Significantly increased | Significantly increased | [9] |
| Wakefulness Fragmentation | Ameliorated | Ameliorated | [9] |
| EEG Delta Power | Significantly decreased | No significant change | [9] |
| EEG Alpha Power | Increased | No significant change | [9] |
| EEG Gamma Power | Increased | No significant change | [9] |
This data suggests that while both compounds increase wakefulness, TAK-925 may promote a state of wakefulness that is qualitatively different from that induced by modafinil, as indicated by the changes in EEG power spectra.[9]
Clinical Efficacy in Promoting Wakefulness
Direct comparative clinical trials are not yet available. The following tables summarize data from separate clinical trials for OX2R agonists and modafinil.
Orexin 2 Receptor Agonists: Clinical Trial Data
| Compound | Indication | Key Efficacy Endpoint | Result | Reference |
| TAK-994 | Narcolepsy Type 1 | Maintenance of Wakefulness Test (MWT) : Mean sleep latency (minutes) from baseline at 8 weeks | 30mg: ↑ to 30.8±10.190mg: ↑ to 35.5±10.4180mg: ↑ to 39.6±1.2Placebo: ↓ to 4.1±3.9 | [1] |
| Epworth Sleepiness Scale (ESS) : Change from baseline at 8 weeks | 30mg: ↓ to 5.5±5.290mg: ↓ to 3.6±3.9180mg: ↓ to 1.2±2.1Placebo: ↓ to 13.9±5 | [1] | ||
| ORX750 | Acute Sleep Deprivation (Healthy Volunteers) | Maintenance of Wakefulness Test (MWT) : Mean sleep latency (minutes) | 1.0mg: 18 min2.5mg: 32 minPlacebo: 10 min | [10] |
Modafinil: Clinical Trial Data (Representative)
While numerous studies on modafinil exist, the data below is representative of its effects on wakefulness.
| Indication | Key Efficacy Endpoint | Result | Reference |
| Narcolepsy | Maintenance of Wakefulness Test (MWT) : Mean sleep latency (minutes) | Significantly increased vs. placebo | [8][11] |
| Epworth Sleepiness Scale (ESS) | Significantly decreased vs. placebo | [8] | |
| Shift Work Sleep Disorder | Multiple Sleep Latency Test (MSLT) : Mean sleep latency (minutes) | Significantly increased vs. placebo | [8] |
| Obstructive Sleep Apnea (adjunctive) | Maintenance of Wakefulness Test (MWT) : Mean sleep latency (minutes) | Significantly increased vs. placebo | [8] |
Note: Direct comparison of the absolute values between the OX2R agonist and modafinil trials should be made with caution due to differences in study populations, designs, and methodologies.
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is a standard objective measure of the ability to stay awake.
Methodology:
-
Patient Preparation: Patients are instructed to maintain a regular sleep-wake schedule prior to the test. A light breakfast is provided approximately one hour before the first trial. Use of caffeine (B1668208) and other stimulants is typically restricted.[9]
-
Test Conditions: The patient is seated in a comfortable, semi-reclined position in a quiet, dimly lit room.[9]
-
Procedure: The test consists of four trials, each lasting 40 minutes, conducted at two-hour intervals. The patient is instructed to try to remain awake for as long as possible.[9]
-
Data Acquisition: Continuous electroencephalography (EEG), electrooculography (EOG), electromyography (EMG), and electrocardiography (ECG) are recorded.
-
Endpoint: The primary endpoint is the mean sleep latency, which is the average time it takes for the patient to fall asleep across the four trials. A trial is terminated after 40 minutes if no sleep occurs, or after the first signs of unequivocal sleep.[9]
Preclinical Wakefulness Assessment (Mouse Model)
Methodology:
-
Animal Model: Orexin/ataxin-3 transgenic mice, which exhibit symptoms of narcolepsy, are often used.[9]
-
Surgical Implantation: Mice are surgically implanted with electrodes for EEG and EMG recordings to monitor sleep-wake states.
-
Drug Administration: TAK-925 or modafinil is administered at a specific time point (e.g., at the beginning of the active phase).[9]
-
Data Acquisition: Continuous EEG and EMG recordings are collected for a defined period post-administration.
-
Data Analysis:
-
Sleep-Wake Scoring: Recordings are scored into wake, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on EEG and EMG characteristics.
-
Spectral Analysis: The EEG signal during wakefulness is subjected to Fast Fourier Transform (FFT) to analyze the power in different frequency bands (delta, theta, alpha, beta, gamma).[9]
-
Safety and Tolerability
Orexin 2 Receptor Agonists
-
TAK-994: Minor adverse effects reported in a phase 2 trial included urinary urgency and liver-related issues.[1]
-
ORX750: In a phase 1 trial with acutely sleep-deprived healthy volunteers, treatment-related adverse events were mild and transient, with no reports of urinary frequency, urinary urgency, insomnia, blood pressure increases, or hepatotoxicity.[10]
Modafinil
-
Common side effects include headache, nausea, nervousness, anxiety, and insomnia.[8]
-
Modafinil is classified as a Schedule IV controlled substance, indicating a low potential for abuse and dependence compared to traditional stimulants like amphetamines (Schedule II).[6][12]
Conclusion
Orexin 2 Receptor agonists offer a targeted therapeutic strategy for promoting wakefulness, particularly in conditions characterized by orexin deficiency. Preclinical data suggests that while both OX2R agonists and modafinil are effective at increasing wakefulness, they may do so through distinct neurophysiological mechanisms. Clinical trial data for OX2R agonists show promising results in improving objective and subjective measures of sleepiness. Modafinil remains a well-established and effective treatment, though its mechanism of action is less specific. The further clinical development of OX2R agonists, including head-to-head comparative trials with existing therapies, will be crucial in defining their role in the management of hypersomnolence disorders.
References
- 1. Dopaminergic-adrenergic interactions in the wake promoting mechanism of modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. danavorexton (TAK-925) News - LARVOL Sigma [sigma.larvol.com]
- 3. drughunter.com [drughunter.com]
- 4. What are the new molecules for OOR agonists? [synapse.patsnap.com]
- 5. Hypothalamic arousal regions are activated during modafinil-induced wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. swedishsleepresearch.com [swedishsleepresearch.com]
- 8. jneurosci.org [jneurosci.org]
- 9. utmb.edu [utmb.edu]
- 10. neurologylive.com [neurologylive.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. droracle.ai [droracle.ai]
Navigating the Next Wave of Wakefulness: A Comparative Guide to Orexin 2 Receptor Agonists in Clinical Development
The pursuit of a targeted therapy for narcolepsy and other hypersomnolence disorders has led to the development of a new class of drugs: Orexin 2 Receptor (OX2R) agonists. These molecules aim to address the underlying pathophysiology of narcolepsy type 1 (NT1), which is characterized by a deficiency of orexin-producing neurons. This guide provides a comprehensive comparison of the key OX2R agonists currently in clinical development, offering researchers, scientists, and drug development professionals a side-by-side look at the available clinical trial data. It is important to note that no head-to-head clinical trials have been conducted to date; therefore, this comparison is based on data from individual placebo-controlled studies.
Orexin 2 Receptor Signaling Pathway
Activation of the Orexin 2 Receptor (OX2R), a G-protein coupled receptor, by an agonist triggers a cascade of intracellular signaling events primarily aimed at promoting wakefulness. The binding of an agonist leads to the activation of Gq/11 and Gi/o proteins. The Gq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to neuronal excitation. The Gi/o pathway can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and can also modulate ion channels.
Assessing the Cross-Reactivity of Selective OX2R Agonists with OX1R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The orexin (B13118510) system, comprising two G protein-coupled receptors (GPCRs), orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R), and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating sleep-wake cycles, appetite, and reward pathways. The development of selective agonists for these receptors is a key focus for therapeutic interventions, particularly for sleep disorders like narcolepsy. This guide provides a comparative analysis of the cross-reactivity of selective OX2R agonists with OX1R, supported by experimental data and detailed methodologies.
Comparative Affinity of Selective OX2R Agonists
The selectivity of a drug is a critical determinant of its therapeutic efficacy and side-effect profile. For OX2R agonists, high selectivity over OX1R is often desired to minimize potential off-target effects. The following table summarizes the binding affinities (Ki) or potency (EC50) of several selective OX2R agonists for both orexin receptors.
| Compound | OX1R Affinity (EC50/Ki, nM) | OX2R Affinity (EC50/Ki, nM) | Selectivity (Fold, OX1R/OX2R) | Reference |
| [Ala11, D-Leu15]-Orexin-B (AL-OXB) | 58 | 0.055 | ~1000 | [1][2] |
| YNT-185 | 2750 | 28 | ~98 | [3] |
| TAK-994 | >700-fold selectivity for OX2R | - | >700 | [4] |
| OX-201 | 8100 | 8.0 | 1000 | [5] |
| Compound 1 | >600-fold selectivity for OX2R | 3.6 (Ki) | >600 | [6] |
| Compound 2 | >600-fold selectivity for OX2R | 2.2 (Ki) | >600 | [6] |
Experimental Protocols
The determination of agonist selectivity is primarily achieved through in vitro assays that measure the binding affinity and functional potency of the compound at each receptor subtype.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a receptor.[7] It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of a selective OX2R agonist for OX1R and OX2R.
Materials:
-
Cell membranes prepared from cells expressing human OX1R or OX2R.
-
Radioligand (e.g., [3H]-EMPA for OX2R).[6]
-
Unlabeled test compound (selective OX2R agonist).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes expressing either OX1R or OX2R.
-
Competition: A range of concentrations of the unlabeled test compound is added to the incubation mixture to compete with the radioligand for binding to the receptor.[7]
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[8]
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The membranes containing the bound radioligand are trapped on the filter.[9]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to activate the receptor and trigger a downstream signaling event, in this case, the release of intracellular calcium.
Objective: To determine the potency (EC50) of a selective OX2R agonist in activating OX1R and OX2R.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing human OX1R or OX2R.[1][5]
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Test compound (selective OX2R agonist).
-
Assay buffer.
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Cells expressing either OX1R or OX2R are seeded into microplates.
-
Dye Loading: The cells are loaded with a fluorescent calcium indicator dye, which increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: A range of concentrations of the test compound is added to the cells.
-
Signal Detection: The plate is placed in a fluorescent plate reader, and the change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The dose-response curve is generated by plotting the fluorescence intensity against the concentration of the test compound. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from this curve.[1]
Signaling Pathways and Experimental Workflow
Orexin Receptor Signaling Pathways
Both OX1R and OX2R are G protein-coupled receptors that can couple to multiple G proteins, leading to the activation of various downstream signaling cascades.[11][12] OX1R preferentially couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[13][14] OX2R can couple to Gq/11 as well as Gi/o and Gs proteins.[11][12] The coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, while coupling to Gs stimulates adenylyl cyclase and increases cAMP.[15]
Caption: Orexin Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Orexin receptor 2 agonist activates diaphragm and genioglossus muscle through stimulating inspiratory neurons in the pre-Bötzinger complex, and phrenic and hypoglossal motoneurons in rodents | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | OX1 and OX2 orexin/hypocretin receptor pharmacogenetics [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. The Orexin receptors: Structural and anti-tumoral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
Validating Biomarkers for Orexin 2 Receptor Agonist Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective Orexin (B13118510) 2 Receptor (OX2R) agonists marks a significant advancement in therapeutic strategies for sleep-wake disorders, most notably narcolepsy. Validating the engagement and downstream effects of these agonists is crucial for their preclinical and clinical development. This guide provides a comparative overview of key biomarkers and methodologies used to assess the response to OX2R agonists, supported by experimental data and detailed protocols.
In Vitro Biomarkers of OX2R Activation
The initial characterization of OX2R agonist activity and potency is typically performed using a panel of in vitro cell-based assays. These assays directly measure the molecular consequences of receptor activation.
Comparison of In Vitro Assays for OX2R Agonists
| Biomarker/Assay | Principle | Endpoint | Typical Application |
| Calcium (Ca2+) Mobilization | OX2R primarily couples to the Gq G-protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium levels.[1] | Change in intracellular Ca2+ concentration, often measured by a fluorescent dye. | Primary screening for agonist activity and potency (EC50) determination. |
| Cyclic AMP (cAMP) Modulation | OX2R can also couple to Gs or Gi G-proteins, leading to an increase or decrease in intracellular cAMP levels, respectively. | Change in intracellular cAMP concentration, measured by various immunoassays (e.g., HTRF, ELISA). | Assessing biased agonism and understanding the full signaling profile of the agonist. |
| β-Arrestin Recruitment | Agonist binding to OX2R can promote the recruitment of β-arrestin proteins, which are involved in receptor desensitization and signaling. | Measurement of the interaction between OX2R and β-arrestin, often using reporter gene or protein complementation assays. | Evaluating potential for receptor desensitization and identifying agonists with specific signaling properties. |
| c-fos Expression | c-fos is an immediate early gene whose expression is induced by neuronal activation. It can be used as a marker for downstream neuronal activity following receptor engagement. | Quantification of c-fos positive neurons in specific brain regions via immunohistochemistry. | In vivo target engagement and assessment of neuronal population-specific activation.[1] |
Quantitative Comparison of OX2R Agonists in Calcium Mobilization Assays
| Compound | EC50 (nM) for human OX2R | Selectivity for OX2R over OX1R | Reference |
| Orexin-A | 0.20 | ~2.5-fold | [1] |
| [Ala11, D-Leu15]-Orexin-B (AL-OXB) | 0.055 | ~1000-fold | [1] |
| Danavorexton (TAK-925) | 5.5 | >5,000-fold | [2] |
| TAK-994 | 19 | >700-fold | [3] |
| TAK-861 | 2.5 | >3,000-fold | [4] |
| ORX750 | 0.11 | ~9,800-fold | [5][6] |
In Vivo and Clinical Biomarkers of OX2R Agonist Response
The ultimate validation of an OX2R agonist's efficacy comes from in vivo studies in animal models and clinical trials in humans. These studies rely on a combination of behavioral, physiological, and patient-reported outcomes.
Comparison of In Vivo and Clinical Validation Methods
| Biomarker/Method | Principle | Endpoint | Typical Application |
| Behavioral Studies (Animal Models) | Assessing the effect of the agonist on sleep-wake states, cataplexy-like episodes, and locomotor activity in animal models of narcolepsy (e.g., orexin/ataxin-3 mice).[2][7] | Changes in time spent in wakefulness, number and duration of wake bouts, and frequency of cataplexy-like events.[2][7] | Preclinical proof-of-concept for efficacy in treating narcolepsy symptoms. |
| Electrophysiology | Direct measurement of the electrical activity of orexin-responsive neurons in brain slices or in vivo following agonist application. | Changes in neuronal firing rate and pattern. | Understanding the direct impact of the agonist on neuronal circuits. |
| Maintenance of Wakefulness Test (MWT) | An objective measure of the ability to stay awake during the daytime in a controlled, sleep-conducive environment. | Mean sleep latency over a series of trials. | Key primary endpoint in clinical trials for narcolepsy to assess improvement in wakefulness.[2][8] |
| Epworth Sleepiness Scale (ESS) | A subjective, patient-reported questionnaire to assess the general level of daytime sleepiness. | A score from 0 to 24, with higher scores indicating greater sleepiness. | Common secondary endpoint in clinical trials to measure the patient's perception of their sleepiness.[8][9][10] |
| Weekly Cataplexy Rate (WCR) | Patient-reported frequency of cataplexy attacks over a defined period. | The number of cataplexy episodes per week. | Key endpoint in clinical trials for narcolepsy with cataplexy to assess the reduction in this hallmark symptom.[8][10] |
Comparison of OX2R Agonist Efficacy in Phase 2 Clinical Trials for Narcolepsy Type 1
| Compound | Dose | Change in MWT Sleep Latency from Baseline (minutes) | Change in ESS Score from Baseline | Change in Weekly Cataplexy Rate (WCR) | Reference |
| Danavorexton (TAK-925) | 11.2 mg (IV) | +36.06 | Not Reported | Not Reported | [2] |
| 44.8 mg (IV) | +36.66 | Not Reported | Not Reported | [2] | |
| TAK-994 | 30 mg (oral, twice daily) | +23.9 | -12.2 | Rate ratio vs. placebo: 0.05 | [11] |
| 90 mg (oral, twice daily) | +27.4 | -13.5 | Rate ratio vs. placebo: 0.20 | [11] | |
| 180 mg (oral, twice daily) | +32.6 | -15.1 | Rate ratio vs. placebo: 0.15 | [11] | |
| Alixorexton | 4 mg (oral, once daily) | Statistically significant vs. placebo | Statistically significant vs. placebo | Not statistically significant | [9][10] |
| 6 mg (oral, once daily) | Statistically significant vs. placebo | Statistically significant vs. placebo | Statistically significant vs. placebo | [9][10] | |
| 8 mg (oral, once daily) | Statistically significant vs. placebo | Statistically significant vs. placebo | Not statistically significant | [9][10] | |
| ORX750 | 1.5 mg (oral, once daily) | >20 minute change vs. placebo | -13.6 vs. placebo | 87% relative reduction vs. placebo | [8] |
Experimental Protocols
Detailed Methodologies for Key Experiments
1. In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency (EC50) of an OX2R agonist by measuring changes in intracellular calcium.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human Orexin 2 Receptor.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and antibiotics.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (OX2R agonists) at various concentrations.
-
Reference agonist (e.g., Orexin-A).
-
-
Protocol:
-
Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate at 37°C for 60 minutes to allow for dye uptake.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the compound solutions to the wells and immediately start recording the fluorescence signal over time (typically for 2-3 minutes).
-
The peak fluorescence intensity is used to determine the response.
-
Plot the response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
2. In Vivo c-fos Immunohistochemistry
-
Objective: To identify neuronal populations activated by an OX2R agonist in vivo.
-
Animal Model: Orexin knockout (OXKO) mice or other relevant models.
-
Reagents:
-
OX2R agonist and vehicle control.
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose (B13894) solutions (20% and 30% in PBS).
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum).
-
Primary antibodies (e.g., rabbit anti-c-Fos, mouse anti-tyrosine hydroxylase for LC neurons, goat anti-histidine decarboxylase for TMN neurons).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear counterstaining.
-
-
Protocol:
-
Administer the OX2R agonist or vehicle to the animals (e.g., via intracerebroventricular injection).
-
After a set time (e.g., 2 hours) to allow for c-fos expression, deeply anesthetize the animals and perfuse transcardially with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential incubation in 20% and 30% sucrose solutions.
-
Section the brain on a cryostat (e.g., 30 µm sections).
-
Wash the sections in PBS and then incubate in blocking solution for 1 hour at room temperature.
-
Incubate the sections with primary antibodies overnight at 4°C.
-
Wash the sections and incubate with fluorescently labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount the sections on slides and coverslip with mounting medium.
-
Image the sections using a confocal or fluorescence microscope and quantify the number of c-Fos positive cells within the neuronal populations of interest.[12][13][14][15][16]
-
3. Maintenance of Wakefulness Test (MWT)
-
Objective: To objectively measure an individual's ability to remain awake.
-
Procedure:
-
The test is typically conducted on the day following an overnight sleep study (polysomnography) to ensure adequate sleep the night before.[17]
-
The MWT consists of four 40-minute trials, scheduled at two-hour intervals, starting 1.5 to 3 hours after the patient's usual wake-up time.[9][17][18]
-
During each trial, the patient sits (B43327) in a chair in a quiet, dimly lit room and is instructed to try to stay awake for as long as possible without using extraordinary measures (e.g., singing, slapping their face).[9][10]
-
EEG, EOG, and EMG are recorded to determine sleep onset.
-
A trial is terminated after 40 minutes if no sleep occurs. If sleep occurs, the trial is ended after unequivocal sleep is established (e.g., three consecutive 30-second epochs of stage N1 sleep or one epoch of any other sleep stage).[9]
-
The sleep latency is the time from the start of the trial to the first epoch of sleep.
-
The mean sleep latency across the four trials is calculated.
-
Visualizations
Orexin 2 Receptor Signaling Pathway
Caption: OX2R signaling pathways.
Experimental Workflow for Biomarker Validation
Caption: Biomarker validation workflow.
References
- 1. OX2R-selective orexin agonism is sufficient to ameliorate cataplexy and sleep/wake fragmentation without inducing drug-seeking behavior in mouse model of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]
- 5. neurologylive.com [neurologylive.com]
- 6. investors.centessa.com [investors.centessa.com]
- 7. neurologylive.com [neurologylive.com]
- 8. Centessa touts OX2R agonist data in broad narcolepsy trial | BioWorld [bioworld.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. investing.com [investing.com]
- 11. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 13. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 14. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 15. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. geneonline.com [geneonline.com]
Orexin 2 Receptor Agonists: A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
The landscape of sleep disorder therapeutics is undergoing a significant transformation with the emergence of Orexin 2 Receptor (OX2R) agonists. These novel compounds target the underlying pathophysiology of disorders like narcolepsy and idiopathic hypersomnia, offering a promising alternative to traditional stimulant-based treatments. This guide provides a comparative meta-analysis of available clinical trial data for leading OX2R agonists in development, presenting key performance indicators, detailed experimental protocols, and visualizations of the associated biological pathways and trial designs.
Comparative Efficacy and Safety of OX2R Agonists
The following tables summarize the quantitative data from various clinical trials of OX2R agonists. Direct head-to-head comparison trials are limited; therefore, data is presented from individual placebo-controlled studies.
Table 1: Efficacy in Narcolepsy Type 1 (NT1)
| Drug Candidate | Trial Phase | Primary Efficacy Endpoints | Key Findings | Adverse Events |
| TAK-994 | Phase 2 | - Maintenance of Wakefulness Test (MWT) - Epworth Sleepiness Scale (ESS) - Weekly Cataplexy Rate (WCR) | Statistically significant and clinically meaningful improvements in MWT, ESS, and WCR compared to placebo.[1][2][3] For example, at the highest dose, the change in MWT from baseline was 32.6 minutes versus -2.5 minutes for placebo.[2][3] | Urinary urgency/frequency.[1][2][3] Trial terminated early due to hepatotoxic effects in some patients. [1][2][4] |
| TAK-861 | Phase 2b | - MWT - ESS - WCR | Statistically significant and clinically meaningful improvements in MWT (p < 0.001), ESS, and WCR compared to placebo at week 8.[5][6] Improvements were maintained in a long-term extension study.[6] | Urinary urgency/frequency and insomnia were the most common.[6] No treatment-related serious adverse events were reported.[5] |
| ORX750 | Phase 2a | - MWT | Statistically significant and dose-dependent improvements from baseline vs. placebo in mean sleep latency on the MWT.[7] At the 1.5-mg dose, a >20-minute change from baseline compared to placebo was observed.[7] | Generally well-tolerated.[8] |
Table 2: Efficacy in Narcolepsy Type 2 (NT2) and Idiopathic Hypersomnia (IH)
| Drug Candidate | Trial Phase | Indication(s) | Primary Efficacy Endpoints | Key Findings | Adverse Events |
| ALKS 2680 | Phase 1b | NT2, IH | - MWT | Impressive improvements in the MWT compared to placebo.[9] The effects appear to be sustained over time.[9] | Mild adverse effects, particularly at higher doses, including polyuria, insomnia, and transient blurred vision.[9] No severe or significant adverse events reported.[9] |
| Alixorexton | Phase 2 (Vibrance-2) | NT2 | - MWT - ESS | Clinically meaningful improvements on the MWT and ESS.[10] Higher doses (14 mg and 18 mg) met statistical significance on MWT, while the 18 mg dose was statistically significant on ESS.[10] | Generally well-tolerated.[10] Most common were pollakiuria, insomnia, and dizziness.[10] No serious adverse events reported.[10] |
| ORX750 | Phase 2a (CRYSTAL-1) | NT2, IH | - MWT | First clinical efficacy data for an OX2R agonist in NT2 and IH, setting a benchmark for future programs.[7] | Generally well-tolerated. |
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of a person's ability to stay awake during the day.[11]
-
Procedure: The test consists of four trials conducted at two-hour intervals, starting 1.5 to 3 hours after the patient's usual wake-up time.[3][12] For each trial, the patient sits (B43327) in a comfortable, semi-reclined position in a dimly lit, quiet room and is instructed to try to remain awake without resorting to extraordinary measures like singing or slapping their face.[3][12]
-
Data Acquisition: Continuous electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset.
-
Endpoint: Each trial lasts for 40 minutes. If the patient falls asleep, the trial is terminated after unequivocal sleep is observed (three consecutive 30-second epochs of stage N1 sleep or one epoch of any other sleep stage).[3] The primary endpoint is the mean sleep latency across the four trials.
Epworth Sleepiness Scale (ESS)
The ESS is a subjective, self-administered questionnaire that assesses the likelihood of falling asleep in eight common situations.[9][13]
-
Procedure: Patients rate their chance of dozing on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing) for situations like sitting and reading, watching TV, and as a passenger in a car.[13]
-
Scoring: The total score ranges from 0 to 24, with higher scores indicating greater daytime sleepiness.[7][9] A score of 10 or more is generally considered to indicate excessive daytime sleepiness.[14]
Weekly Cataplexy Rate (WCR)
The WCR is a measure of the number of cataplexy attacks experienced by a patient.
-
Procedure: Data on the frequency of cataplexy attacks are typically collected through patient diaries.[15] Patients are instructed to record the number of episodes of sudden muscle weakness triggered by emotions each day.
-
Endpoint: The primary endpoint is the average number of cataplexy attacks per week, calculated from the patient diary entries over a specified period (e.g., the stable dose period of a clinical trial).[15]
Visualizations
Orexin 2 Receptor (OX2R) Signaling Pathway
Caption: Simplified signaling pathway of the Orexin 2 Receptor (OX2R).
Typical Clinical Trial Workflow for an OX2R Agonist
Caption: A generalized workflow for a Phase 2 clinical trial of an OX2R agonist.
References
- 1. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utmb.edu [utmb.edu]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. C-terminus of OX2R significantly affects downstream signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 9. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 10. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sleepfoundation.org [sleepfoundation.org]
- 12. Maintenance Wakefulness Test (MWT) [neurologycenter.com]
- 13. sleepfoundation.org [sleepfoundation.org]
- 14. hign.org [hign.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Orexin 2 Receptor Agonists
For Immediate Release
Providing researchers, scientists, and drug development professionals with essential safety and logistical information is paramount for both scientific advancement and laboratory safety. This document outlines the proper disposal procedures for Orexin 2 Receptor Agonists, a class of compounds pivotal in neurological and psychiatric research. Adherence to these guidelines is critical for ensuring a safe laboratory environment, protecting environmental health, and maintaining regulatory compliance.
I. Immediate Safety and Handling Precautions
Before handling any Orexin 2 Receptor Agonist, it is imperative to consult the manufacturer-specific Material Safety Data Sheet (MSDS) for detailed hazard information. In the absence of an MSDS, the compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A lab coat must be worn at all times.
Engineering Controls:
-
All handling of Orexin 2 Receptor Agonists should occur in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or aerosols.
II. Step-by-Step Disposal Procedures
The disposal of Orexin 2 Receptor Agonists must be managed through a systematic process of segregation, containment, and clear labeling as hazardous waste. Under no circumstances should these compounds be disposed of down the sink or in regular trash. [1]
Step 1: Waste Segregation
Proper segregation is the foundation of safe disposal. Different waste streams require distinct handling to prevent dangerous chemical reactions.[2][3]
-
Solid Waste:
-
Collect all chemically contaminated solid materials in a designated, clearly labeled hazardous waste container.[1][2]
-
This includes unused or expired this compound powder, contaminated PPE (such as gloves and weighing papers), and any other contaminated disposable lab supplies.[1]
-
Ensure this waste is kept separate from non-hazardous laboratory trash.[1]
-
-
Liquid Waste:
-
Solutions containing Orexin 2 Receptor Agonists (e.g., dissolved in DMSO or other solvents) must be collected in a dedicated, compatible, and leak-proof liquid waste container.[1]
-
It is crucial to segregate halogenated and non-halogenated solvent wastes into separate containers.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with Orexin 2 Receptor Agonists must be disposed of immediately into a designated, puncture-resistant sharps container.[1]
-
Step 2: Container Management and Labeling
Proper container management is essential for safety and regulatory compliance.
-
Container Selection: Containers must be made of a material compatible with the chemical waste and have a secure, leak-proof lid.[2][3]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound Waste in DMSO"), and the primary hazard(s) (e.g., "Toxic," "Flammable").
-
Storage: Store waste containers in a designated, secure secondary containment system within the laboratory, away from general work areas and incompatible materials.
Step 3: Decontamination of Empty Containers
Empty containers that held Orexin 2 Receptor Agonists must be decontaminated before disposal.
-
Triple Rinsing: An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent capable of removing the residue.[4][5]
-
Rinsate Collection: The first rinsate from this process must be collected and disposed of as hazardous liquid waste.[1][5] Subsequent rinses may also need to be collected depending on institutional and local regulations.[1]
-
Final Disposal: Once properly decontaminated, deface all labels on the container and dispose of it as regular trash, unless otherwise directed by your institution's policies.[4]
Step 4: Final Disposal and Waste Pickup
-
Once a hazardous waste container is full, securely close it and contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]
-
Do not allow hazardous waste to accumulate in the laboratory.[1]
III. Quantitative Data and Regulatory Considerations
The following table provides examples of information that should be obtained from the specific MSDS and local regulations. These values are for illustrative purposes only.
| Parameter | Example Value | Source |
| Reportable Quantity (RQ) | 10 lbs (4.54 kg) | 40 CFR 302.4 |
| LD50 (Oral, Rat) | 300 mg/kg | Compound-Specific MSDS |
| Waste Classification | Acutely Hazardous Waste | EPA P-List or U-List |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Compound-Specific MSDS |
IV. Experimental Protocols and Visualized Workflows
Emergency Spill Protocol:
In the event of a spill, laboratory personnel should immediately evacuate and isolate the area. Report the spill to your institution's EHS department.[4] Cleanup should only be performed by trained personnel. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
Disposal Workflow Diagram:
The following diagram illustrates the decision-making process for the proper disposal of Orexin 2 Receptor Agonists.
Caption: Workflow for the Segregation and Disposal of this compound Waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Orexin 2 Receptor Agonists
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Orexin 2 Receptor Agonists. Given the potent biological activity of these compounds, a cautious approach is paramount. Until specific hazard information becomes available, it is prudent to treat Orexin 2 Receptor Agonists as potentially hazardous substances. Adherence to the following protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to minimize exposure risk when handling Orexin 2 Receptor Agonists in both powdered and solubilized forms. The following table summarizes the recommended PPE.
| PPE Category | Recommendation for Powdered Form | Recommendation for Solubilized Form | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Single pair of nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles. | Chemical safety goggles. | Protects the eyes from airborne powder particles and potential splashes of solutions. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves. | Standard laboratory coat. | Prevents contamination of personal clothing. A disposable gown for handling powders minimizes the risk of carrying contaminants outside the work area. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator, especially when handling powders outside of a containment device.[1] | Not generally required when handling small quantities with good ventilation and no risk of aerosolization. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be determined by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes. | Closed-toe shoes. | Protects the feet from potential spills. |
Experimental Protocols: A Step-by-Step Operational Plan
A systematic workflow is critical for the safe handling of Orexin 2 Receptor Agonists from receipt to disposal. All procedures involving the powdered form of the compound should be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.[1]
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Many Orexin 2 Receptor Agonists are stored at -20°C.[2]
-
The storage location should be clearly labeled with the compound's identity and any relevant hazard warnings.
2. Weighing and Preparation of Stock Solutions:
-
Preparation:
-
Designate a specific work area for handling the Orexin 2 Receptor Agonist.
-
Cover the work surface with absorbent bench paper.
-
Ensure a calibrated analytical balance is placed within a chemical fume hood or a ventilated balance enclosure to minimize air currents and contain airborne particles.
-
-
Weighing:
-
Don all appropriate PPE for handling powdered compounds.
-
Use anti-static weigh boats or an anti-static gun to prevent scattering of the powder.[3]
-
Carefully transfer the desired amount of the compound using a clean spatula.
-
Close the primary container immediately after weighing.
-
-
Dissolving:
-
Orexin 2 Receptor Agonists are typically crystalline solids.[2]
-
Stock solutions can be made by dissolving the compound in organic solvents such as DMSO or dimethylformamide (DMF).[2] The solubility in these solvents is approximately 20 and 25 mg/ml, respectively.[2]
-
When preparing the solution, add the solvent slowly to the powder to avoid splashing.[4]
-
If necessary, use a vortex mixer or sonicator to ensure complete dissolution.[4]
-
For aqueous buffers, the compound is sparingly soluble. To maximize solubility, first dissolve the agonist in DMF and then dilute with the aqueous buffer of choice.[2] A 1:5 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.16 mg/ml.[2]
-
Aqueous solutions are not recommended for storage for more than one day.[2]
-
3. Administration and Handling of Solutions:
-
When working with solutions, wear appropriate PPE.
-
Conduct all procedures that could generate aerosols within a fume hood.
-
After handling, thoroughly clean the work area and any equipment used.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.[4]
Disposal Plan: Managing Contaminated Waste
Proper disposal of all waste materials is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous unless confirmed to be non-hazardous.[5]
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container.[4] |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse. Place in a designated hazardous waste container.[4] |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or waste container.[4] |
| Contaminated PPE | All PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container.[4] |
| Liquid Waste | Collect all unused solutions and contaminated liquids in a sealed, leak-proof container labeled as hazardous waste. Do not pour down the drain.[6] |
| Sharps | Dispose of any contaminated needles or other sharps in an approved sharps container.[6] |
All hazardous waste must be collected by your institution's Environmental Health and Safety (EHS) or a licensed waste disposal service.[7] Never dispose of hazardous chemicals by evaporation in a fume hood.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of Orexin 2 Receptor Agonists.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
